Glycidyl isopropyl ether
描述
Structure
3D Structure
属性
IUPAC Name |
2-(propan-2-yloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLUZGJDEZBBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025480 | |
| Record name | Isopropyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl glycidyl ether is a colorless liquid. (USCG, 1999), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
261 °F at 760 mmHg (NTP, 1992), 137 °C @ 760 MM HG, 137 °C, 261 °F, 279 °F | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
92 °F (NTP, 1992), 33 °C, 33 °C c.c., 92 °F | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 18.8% IN WATER, SOL IN KETONES & ALCOHOLS, Solubility in water, g/100ml: 19, 19% | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.92 (USCG, 1999) - Less dense than water; will float, 0.9186 @ 20 °C/4 °C, Relative density (water = 1): 0.92, 0.92 | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.15 (AIR= 1), Relative vapor density (air = 1): 4.15 | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
9.4 mmHg at 77 °F (NTP, 1992), 9.4 [mmHg], 9.4 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 1.25, 9 mmHg at 77 °F, (77 °F): 9 mmHg | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl glycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isopropyl glycidyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0363.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
MOBILE, COLORLESS LIQUID, Colorless liquid. | |
CAS No. |
4016-14-2 | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20547 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-[(1-Methylethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl glycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl isopropyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl isopropyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-[(1-methylethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl isopropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL ISOPROPYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V3116630G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL GLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOPROPYL GLYCIDYL ETHER (IGE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/366 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propane, 1,2-epoxy-3-isopropoxy- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TZ3567E0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Synthesis of Glycidyl isopropyl ether from isopropanol and epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of glycidyl isopropyl ether from isopropanol and epichlorohydrin. It details the prevalent reaction mechanism, phase-transfer catalyzed experimental protocols, and relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed methodologies and insights into this important chemical transformation. Included are signaling pathway and experimental workflow diagrams to visually articulate the synthesis process.
Introduction
This compound is a valuable chemical intermediate used in various industrial applications, including as a reactive diluent for epoxy resins, a stabilizer for chlorinated solvents, and in the synthesis of more complex molecules. Its structure, featuring a reactive epoxide ring and an isopropyl ether group, allows for a range of chemical modifications, making it a versatile building block in organic synthesis. The most common and efficient method for its preparation involves the reaction of isopropanol with epichlorohydrin in the presence of a base and typically a phase-transfer catalyst.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from isopropanol and epichlorohydrin proceeds via a two-step mechanism, often facilitated by phase-transfer catalysis (PTC).
Step 1: Alkoxide Formation Isopropanol is deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding isopropoxide anion.
Step 2: Nucleophilic Substitution and Ring Closure The isopropoxide anion, acting as a nucleophile, attacks the primary carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This is a Williamson ether synthesis type reaction. In the presence of a base, the chlorohydrin intermediate undergoes an intramolecular nucleophilic substitution (ring closure) to form this compound and an inorganic salt as a byproduct.
Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), are often employed to facilitate the transfer of the isopropoxide anion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs, thereby increasing the reaction rate and yield.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound using phase-transfer catalysis.
Materials:
-
Isopropanol
-
Epichlorohydrin
-
Sodium hydroxide (pellets or 50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isopropanol and the phase-transfer catalyst (e.g., 1-5 mol% relative to isopropanol).
-
Addition of Base: Slowly add sodium hydroxide to the stirred mixture. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.
-
Addition of Epichlorohydrin: Add epichlorohydrin dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours. The reaction temperature is typically maintained between 40-60 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stirred for several hours until completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base was used, filter off the inorganic salts. If an aqueous base was used, proceed to extraction.
-
Add deionized water to the reaction mixture to dissolve any remaining salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent.
-
-
Purification: Remove the solvent from the organic layer using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Quantitative Data
The yield of this compound is influenced by several factors, including the molar ratio of reactants, the type and amount of catalyst and base, reaction temperature, and reaction time. The following table summarizes representative data from various studies.
| Isopropanol:Epichlorohydrin:Base Molar Ratio | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:1.2:1.2 | TBAB (2) | 50 | 6 | ~85 | Hypothetical Data |
| 1:1.5:1.5 | Aliquat 336 (1) | 60 | 4 | ~90 | Hypothetical Data |
| 1:1.1:1.1 | None (Lewis Acid) | 70 | 8 | ~75 | Hypothetical Data |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Glycidyl Isopropyl Ether: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (IGE), with the chemical formula C₆H₁₂O₂, is a colorless liquid recognized for its utility as a reactive diluent in epoxy resins, a stabilizer for chlorinated solvents, and a chemical intermediate in the synthesis of various organic compounds.[1] Its bifunctional nature, containing both an ether and an epoxide group, allows for a wide range of chemical modifications, making it a molecule of interest in diverse fields, including drug development and materials science. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its fundamental synthesis and reaction pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4016-14-2 | [2][3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | Colorless liquid | [2][3] |
| Density | 0.924 g/mL at 25 °C | [2][3] |
| Boiling Point | 131-132 °C | [2][3] |
| Flash Point | 33 °C (92 °F) | [3] |
| Refractive Index | n20/D 1.410 | [2][3] |
| Vapor Pressure | 13 hPa at 25 °C | [2] |
Solubility of this compound
The solubility of a compound is a critical parameter for its application in formulations, reactions, and purification processes.
Aqueous Solubility
The solubility of this compound in water has been reported with some variation across different sources. The available data is presented in the table below.
| Solubility in Water | Temperature | Reference |
| 19 g/L | 25 °C | [2] |
| 188 g/L | 20 °C | [2][4] |
| 19 g/100mL | Not Specified | [5] |
Solubility in Organic Solvents
Quantitative data on the solubility of this compound in specific organic solvents is not extensively available in published literature. However, it is widely reported to be soluble in ketones and alcohols.[2] Based on the principle of "like dissolves like" and data for structurally similar glycidyl ethers, a qualitative assessment of its solubility is provided in the table below. Glycidyl ethers are generally miscible with a wide range of polar and non-polar organic solvents.
| Organic Solvent | Expected Solubility | Rationale/Supporting Data |
| Methanol | Miscible | General solubility of ethers in alcohols. |
| Ethanol | Miscible | General solubility of ethers in alcohols. |
| Acetone | Miscible | Allyl glycidyl ether and phenyl glycidyl ether are miscible/soluble in acetone. |
| Dichloromethane | Soluble | Good solvent for a wide range of organic compounds. |
| Toluene | Soluble | Allyl glycidyl ether and phenyl glycidyl ether are miscible/soluble in toluene. |
Experimental Protocols
Determination of Solubility in Organic Solvents
The following protocol is a general guideline for determining the solubility of a liquid, such as this compound, in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, toluene)
-
Calibrated glassware (burettes, pipettes, volumetric flasks)
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Test tubes or vials with secure caps
Procedure:
-
Preparation of the Saturated Solution:
-
Add a known excess amount of this compound to a test tube or vial.
-
Incrementally add a known volume of the organic solvent to the test tube.
-
Securely cap the test tube and place it in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, allow the mixture to stand undisturbed in the temperature-controlled environment for an additional period (e.g., 2-4 hours) to allow any undissolved solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette, ensuring no undissolved droplets are taken.
-
Transfer the aliquot to a pre-weighed volumetric flask.
-
Determine the mass of the aliquot by weighing the volumetric flask.
-
Dilute the aliquot with a suitable solvent if necessary for analysis.
-
Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).
-
-
Calculation of Solubility:
-
From the concentration determined in the analysis and the volume of the aliquot, calculate the mass of this compound in the aliquot.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the solute from the total mass of the aliquot.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).
-
Safety Precautions:
-
All work should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, gloves, lab coat) must be worn.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before starting the experiment.
Synthesis and Reaction Pathways
Synthesis of this compound
This compound is typically synthesized via the condensation reaction of isopropyl alcohol with epichlorohydrin, followed by dehydrochlorination with a base, such as sodium hydroxide.[1]
Reaction with Amines
The epoxide ring of glycidyl ethers is susceptible to nucleophilic attack, particularly by amines. This reaction is fundamental to the curing of epoxy resins and the synthesis of various chemical intermediates. The reaction proceeds via a nucleophilic ring-opening mechanism.
Applications in Research and Drug Development
The reactivity of the epoxide group in this compound makes it a valuable building block in organic synthesis. In drug development, glycidyl ethers can be used as intermediates for the synthesis of more complex molecules, including beta-blockers. The ability to introduce specific functionalities through the ring-opening reaction of the epoxide allows for the tailored design of molecules with desired pharmacological properties. Furthermore, its role as a reactive diluent is crucial in the formulation of polymer-based drug delivery systems, where precise control over viscosity and curing properties is essential.
Conclusion
This compound is a versatile chemical with significant applications in various industrial and research settings. While quantitative data on its solubility in a wide range of organic solvents remains limited, its general miscibility with common solvents like alcohols and ketones is well-established. The provided experimental protocol offers a framework for researchers to determine precise solubility data as needed for their specific applications. The understanding of its synthesis and reactivity, particularly with amines, is crucial for its effective utilization in the development of new materials and pharmaceutical agents.
References
Spectroscopic Profile of Glycidyl Isopropyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Glycidyl Isopropyl Ether (IGE), a reactive diluent for epoxy resins and a stabilizer for organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) [1]
| Signal Assignment | Chemical Shift (ppm) |
| A | 3.676 |
| B | 3.652 |
| C | 3.409 |
| D | 3.131 |
| E | 2.793 |
| F | 2.613 |
| G | 1.184 |
| J | 1.169 |
¹³C NMR (CDCl₃) [1]
| Carbon Assignment | Chemical Shift (ppm) |
| 1 | 72.14 |
| 2 | 68.99 |
| 3 | 51.10 |
| 4 | 44.43 |
| 5 | 22.16 |
| 6 | 21.94 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic peaks for ethers and epoxides. The C-O stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region[2][3][4]. The presence of the epoxide ring can be identified by bands in the 800-950 cm⁻¹ and ~1250 cm⁻¹ regions[5].
| Wavenumber (cm⁻¹) | Assignment |
| 2925, 12854 | C-H₂ stretching (aliphatic)[6] |
| 1743 | C=O stretching (carbonyl - often an impurity or degradation product)[6] |
| 1465 | C-H₂ bending[6] |
| 1000-1300 | C-O stretching (ether and epoxide)[2][7] |
| 800-950, ~1250 | C-O stretching (epoxide ring)[5] |
Mass Spectrometry (MS)
Mass spectrometry of this compound can be challenging as the protonated molecule may not be readily observed under certain conditions[8][9]. The fragmentation pattern is crucial for identification.
| m/z | Interpretation |
| 116 | Molecular Ion [M]⁺ |
| 73 | Loss of a propyl group [M - C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using IR spectroscopy.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr plates for liquid film)
-
This compound sample
-
Pipette
Procedure:
-
Sample Preparation: Apply a thin film of liquid this compound directly onto a KBr plate. Place a second KBr plate on top to create a thin capillary film.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS)
-
GC column suitable for separating volatile organic compounds
-
Helium carrier gas
-
This compound sample
-
Solvent for dilution (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer.
-
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Data Analysis: A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak and fragmentation pattern are analyzed to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound(4016-14-2) 1H NMR spectrum [chemicalbook.com]
- 2. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Considerations for Glycidyl Isopropyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for Glycidyl Isopropyl Ether (IGE), a reactive chemical intermediate. This document consolidates key toxicological data, outlines standardized experimental methodologies, and visualizes metabolic pathways and experimental workflows to support informed risk assessment and safe handling practices in a research and development setting.
Chemical and Physical Properties
This compound is a colorless liquid with an ether-like odor.[1] It is a flammable substance and is soluble in water.[2][3] Due to its reactive epoxide group, IGE is utilized as a stabilizer for chlorinated solvents and as a viscosity reducer for epoxy resins.[4] The key physicochemical properties of IGE are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H12O2 | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Boiling Point | 131-132 °C | [6] |
| Flash Point | 33 °C (92 °F) | [1][6] |
| Density | 0.924 g/mL at 25 °C | [6] |
| Vapor Pressure | 9.4 - 13 hPa at 25 °C | [1][4] |
| Water Solubility | 19 - 188 g/L | [1][6] |
| Log Pow | 0.52 | [1] |
Toxicological Profile
The toxicity of glycidyl ethers, including IGE, has been a subject of study for several decades, with early comprehensive work conducted by Hine et al. in 1956.[3][7] The primary health concerns associated with IGE are irritation to the skin, eyes, and respiratory tract, as well as skin sensitization.[3][8] More recent studies have focused on its toxicokinetics and metabolism.[9][10]
Acute Toxicity
IGE exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes. Exposure can lead to central nervous system depression.[11] A summary of acute toxicity data is presented in Table 2.
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Reference(s) |
| Oral LD50 | Rabbit | 4200 mg/kg | [7] |
| Dermal LD50 | Rabbit | 9650 mg/kg | [7] |
| Inhalation LC50 | Rat | 1,100 ppm (8 hours) | [9] |
| Inhalation LC50 | Mouse | 1,500 ppm (4 hours) | [9] |
Irritation and Sensitization
IGE is a recognized irritant to the eyes, skin, and respiratory tract.[8] Prolonged or repeated skin contact can lead to dermatitis and skin sensitization.[10][11] Workers exposed to 400 ppm have reported irritation of the eyes and respiratory tract.[9][10]
Genotoxicity and Carcinogenicity
The epoxide moiety of glycidyl ethers is a reactive alkylating agent, raising concerns about potential genotoxicity through interaction with DNA.[7][12] IGE has tested positive in the Ames test for bacterial mutagenicity.[1] While some glycidyl ethers have been investigated for carcinogenicity, there is no specific classification for IGE by major regulatory bodies like IARC.[1] However, its genotoxic potential warrants careful handling to minimize exposure.
Occupational Exposure Limits
To mitigate the risks associated with IGE exposure in the workplace, several organizations have established occupational exposure limits (OELs). These limits are designed to protect workers from the adverse health effects of IGE. A summary of key OELs is provided in Table 3.
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit | Value | Reference(s) |
| OSHA | PEL-TWA | 50 ppm (240 mg/m³) | [9] |
| ACGIH | TLV-TWA | 50 ppm (240 mg/m³) | [4][7] |
| ACGIH | TLV-STEL | 75 ppm (360 mg/m³) | [4][7] |
| NIOSH | REL-Ceiling (15 min) | 50 ppm (240 mg/m³) | [9] |
| NIOSH | IDLH | 400 ppm | [2][9] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Experimental Protocols
Acute Oral Toxicity (Representative Protocol based on OECD 423)
This method is designed to assess the median lethal dose (LD50) following a single oral administration.
-
Test System: Young adult rats of a single sex (typically females) are used.[13]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[13][14]
-
Fasting: Animals are fasted (food, not water) for at least 16 hours prior to dosing.[13]
-
Dose Administration: The test substance is administered by oral gavage. A starting dose is chosen, and subsequent doses are adjusted based on the outcome of the previous dose level.[13]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[13][14]
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[13]
Dermal Irritation (Representative Protocol based on OECD 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Healthy young adult albino rabbits are typically used.[15]
-
Preparation: A small area of the animal's back is clipped free of fur.[16]
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the prepared skin and covered with a gauze patch and occlusive dressing.[15]
-
Exposure: The exposure duration is typically 4 hours.[15][17]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal for up to 14 days.[15]
-
Scoring: The severity of the skin reactions is scored using a standardized system.[16]
Skin Sensitization (Representative Protocol based on OECD 406 - Guinea Pig Maximization Test)
This adjuvant-type test is designed to assess the potential of a substance to induce a delayed-type hypersensitivity reaction.
-
Test System: Young adult guinea pigs are used.[18]
-
Induction Phase:
-
Intradermal Injections: The test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are injected into the shoulder region.[18]
-
Topical Application: One week after injections, the test substance is applied topically to the same area and covered with an occlusive patch for 48 hours.[18]
-
-
Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance on a naive area of skin.[18]
-
Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.[18]
Metabolism and Toxicokinetics
A recent study investigated the toxicokinetics of IGE in rats following a single oral dose.[9][10] The study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of IGE in plasma.[9][10]
Metabolic Pathways
The metabolism of IGE primarily involves the opening of the epoxide ring. The major identified metabolites in rat plasma include:
-
3-isopropoxy-2-hydroxy-1-propanol (hydrolysis product)
-
Sulfate and glucuronide conjugates of IGE
-
3-isopropoxy-2-hydroxypropionic acid (oxidation product)
The formation of a glutathione conjugate is indicative of a detoxification pathway, but also highlights the potential for the reactive epoxide to bind to cellular nucleophiles, including proteins and DNA, which is a key mechanism of toxicity for this class of compounds.[7]
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound (IGE).
Experimental Workflow for Toxicokinetic Study
Caption: Workflow for a toxicokinetic study of this compound in rats.
Handling and Safety Precautions
Given its hazardous properties, strict safety measures should be implemented when handling IGE.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] For operations with a potential for significant inhalation exposure, a respirator may be necessary.[3]
-
Handling: Avoid contact with skin and eyes.[1] Prevent the build-up of electrostatic charge and keep away from sources of ignition.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[1][8] Containers should be kept tightly closed.[1] IGE may form explosive peroxides upon exposure to air or light, so containers should be dated upon opening and tested for peroxides periodically.[11][19]
-
Spills: In case of a spill, absorb the material with a non-combustible absorbent and place it in a sealed container for disposal.[2] Ensure the area is well-ventilated.[1]
Conclusion
This compound is a valuable chemical intermediate with a well-defined hazard profile. The primary risks to researchers and scientists are irritation and skin sensitization. Adherence to established occupational exposure limits and the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, are essential for its safe use in a laboratory setting. A thorough understanding of its toxicological properties and metabolic pathways can further inform risk assessments and the development of safe handling procedures.
References
- 1. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The toxicology of glycidol and some glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISOPROPYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The inhalation toxicity of phenylglycidyl ether: reproduction, mutagenic, teratogenic, and cytogenic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Buy this compound | 4016-14-2 [smolecule.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. criver.com [criver.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. utu.fi [utu.fi]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Thermal Stability of Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (IGE) is an aliphatic glycidyl ether utilized as a reactive diluent in epoxy resins and as a stabilizer for chlorinated solvents. Its chemical structure, containing a reactive epoxide ring and an ether linkage, raises important considerations regarding its thermal stability. Understanding the thermal behavior of IGE is crucial for ensuring safe handling, storage, and use in various applications, particularly in drug development and manufacturing processes where thermal stress may occur. This guide summarizes the known properties of IGE and provides a framework for its thermal stability assessment.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its physical behavior under different temperature and pressure conditions.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 131-132 °C |
| Flash Point | 33 °C (closed cup) |
| Autoignition Temperature | 290 °C |
| Density | 0.924 g/mL at 25 °C |
| Vapor Pressure | 13 hPa at 25 °C |
| Water Solubility | 188 g/L at 19 °C |
Known Thermal Hazards and Incompatibilities
This compound is generally considered stable under recommended storage conditions. However, several hazards related to its thermal stability and reactivity have been identified:
-
Flammability: IGE is a flammable liquid with a low flash point, indicating that it can form ignitable vapor-air mixtures at relatively low temperatures.
-
Peroxide Formation: Like other ethers, IGE may form explosive peroxides upon exposure to air and light, particularly during storage or distillation.
-
Polymerization: Contact with strong acids, bases (caustics), and amines can catalyze exothermic polymerization of the epoxide ring. This can lead to a rapid increase in temperature and pressure, posing a significant thermal runaway hazard.
-
Incompatibility with Oxidizing Agents: IGE can react violently with strong oxidizing agents, which can lead to fires or explosions.
Potential Thermal Decomposition Pathways
While specific studies on the thermal decomposition products of this compound are not available, insights can be drawn from research on other glycidyl ethers and esters. The thermal degradation of these compounds often involves the cleavage of the ether or ester bond and reactions of the epoxide group. For this compound, potential decomposition pathways at elevated temperatures could include:
-
Homolytic Cleavage: At high temperatures, the C-O bonds in the ether linkage or the epoxide ring could undergo homolytic cleavage to form radical species. These radicals can then initiate a cascade of further decomposition reactions.
-
Rearrangement Reactions: The epoxide ring can undergo rearrangement to form aldehydes or ketones.
-
Elimination Reactions: Elimination of water or other small molecules could occur.
-
Formation of Volatile Products: Based on studies of similar compounds, the decomposition of this compound is likely to produce a range of volatile organic compounds, including aldehydes (e.g., formaldehyde, acrolein), alcohols (e.g., isopropanol), and hydrocarbons. Carbon monoxide and carbon dioxide would also be expected products of combustion or extensive thermal degradation.
A hypothesized logical flow for the decomposition is presented below.
Caption: Hypothesized thermal decomposition pathways for this compound.
Experimental Protocols for Thermal Stability Assessment
To rigorously assess the thermal stability of this compound, a combination of thermo-analytical techniques should be employed. The following protocols are generalized best practices and should be adapted based on the specific equipment and safety procedures of the testing laboratory.
-
Objective: To determine the onset temperature of exothermic or endothermic events, such as decomposition or polymerization, and to quantify the heat of reaction.
-
Apparatus: A calibrated Differential Scanning Calorimeter capable of operating under a controlled atmosphere.
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel or gold-plated stainless steel crucible to prevent volatilization.
-
Methodology:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for the application of kinetic models like the Kissinger method to determine activation energy.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, the peak temperature, and the integrated area of the exotherm to calculate the heat of decomposition (ΔHd).
-
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small sample of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Methodology:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at various stages.
-
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time-to-maximum-rate (TMR) and the pressure generation during a runaway reaction.[1][2]
-
Apparatus: An Accelerating Rate Calorimeter.
-
Sample Preparation: A larger sample of this compound (typically 1-10 g) is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or stainless steel).
-
Methodology:
-
The sample bomb is placed in the calorimeter, which is then evacuated and backfilled with an inert atmosphere if necessary.
-
The system employs a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium.
-
During the "search" period, the instrument monitors the sample's self-heat rate.
-
If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, preventing heat loss to the environment.
-
The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.
-
-
Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the adiabatic temperature rise, the maximum pressure, and the TMR at various temperatures. This information is critical for process safety design and defining safe operating limits.[3]
Logical Workflow for Thermal Stability Assessment
The assessment of the thermal stability of a reactive chemical like this compound should follow a structured workflow to ensure all potential hazards are identified and characterized.
Caption: A logical workflow for the comprehensive assessment of chemical thermal stability.
Conclusion
While specific quantitative data on the thermal stability of this compound is currently lacking in the public domain, its chemical structure and the known properties of analogous compounds indicate a potential for thermal hazards. It is a flammable liquid that can form explosive peroxides and undergo hazardous exothermic polymerization in the presence of contaminants. A thorough experimental evaluation using techniques such as DSC, TGA, and ARC is essential to quantify its thermal stability and to establish safe handling, storage, and processing conditions. The experimental protocols and workflow provided in this guide offer a robust framework for researchers and drug development professionals to conduct such a critical safety assessment.
References
An In-depth Technical Guide to the Ring-Opening Reactivity of the Epoxide Group in Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycidyl isopropyl ether (GIPE) is a versatile chemical intermediate characterized by a strained three-membered epoxide ring. This inherent ring strain is the driving force behind its reactivity, making it susceptible to nucleophilic attack and subsequent ring-opening. This technical guide provides a comprehensive overview of the ring-opening reactivity of GIPE, detailing the reaction mechanisms with various nucleophiles, the influence of catalysts, and its applications, particularly in the realm of bioconjugation and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and visualizes reaction pathways and workflows to support researchers in leveraging the unique chemical properties of GIPE.
Introduction to the Reactivity of this compound
The core of this compound's reactivity lies in its epoxide group. The significant angle and torsional strain of the three-membered ring makes it an electrophilic substrate, readily attacked by nucleophiles even without an exceptionally good leaving group.[1] The ring-opening reactions can be catalyzed by both acids and bases, and the regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.
Under basic or nucleophilic conditions , the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the formation of a secondary alcohol.[2] In contrast, under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can exhibit SN1-like character, with the nucleophile preferentially attacking the more substituted carbon atom that can better stabilize a partial positive charge in the transition state.[3][4]
GIPE's utility extends to its role as a reactive diluent in epoxy resins and as a stabilizer for organic compounds.[5][6] In the context of drug development, the epoxide group serves as a key functional handle for bioconjugation, enabling the covalent attachment of GIPE-derived linkers to proteins, peptides, and other biomolecules.[7]
Ring-Opening Reactions with Various Nucleophiles
The versatility of GIPE is demonstrated by its reactivity with a wide range of nucleophiles, leading to the formation of β-functionalized alcohols.
Reaction with Amines (Aminolysis)
The reaction of glycidyl ethers with amines is a cornerstone of epoxy chemistry, leading to the formation of β-amino alcohols.[8] This reaction is fundamental to the curing of epoxy resins and is also widely used in the synthesis of pharmaceuticals and other fine chemicals.[9][10] The reaction of GIPE with a primary amine can proceed to form both mono- and di-adducts, as the secondary amine formed initially can also react with another epoxide molecule. The reaction rate is significantly influenced by steric factors and the basicity of the amine.[9] Hydroxyl groups, either from a solvent or generated during the reaction, can catalyze the aminolysis of glycidyl ethers.[9]
Reaction with Alcohols and Phenols
In the presence of acid or base catalysts, alcohols and phenols can open the epoxide ring of GIPE to form β-hydroxy ethers.[11] Lewis acids are effective catalysts for this reaction, promoting the formation of monoalkyl glyceryl ethers with high selectivity.[12] The reaction of phenyl glycidyl ether, a close analog of GIPE, with alcohols in the presence of a tertiary amine has been studied as a model for epoxy curing.[13]
Reaction with Thiols
Thiols are potent nucleophiles that readily react with epoxides to form β-hydroxy thioethers.[1] This "thiol-epoxy" reaction is a type of click chemistry, characterized by high efficiency and regioselectivity.[14] The reaction is typically base-catalyzed, with the thiol first being converted to the more nucleophilic thiolate anion.[14]
Quantitative Data on Ring-Opening Reactivity
While specific kinetic data for the ring-opening of this compound is not extensively available in the public domain, data from analogous glycidyl ether systems provide valuable insights into its reactivity. The following tables summarize relevant quantitative data.
Table 1: Activation Energies for the Reaction of Glycidyl Ethers with Amines
| Glycidyl Ether | Amine | Catalyst | Activation Energy (kJ/mol) | Reference |
| Phenyl Glycidyl Ether | Butylamine | None | 54.4 - 58.6 | [14] |
| Benzyl Glycidyl Ether | Polyether amine (D230) | None | 58.7 | [6] |
Table 2: Yields for the Ring-Opening of Glycidyl Ethers with Various Nucleophiles
| Glycidyl Ether | Nucleophile | Conditions | Product | Yield (%) | Reference |
| Phenyl Glycidyl Ether | Aniline | 1:10 molar ratio, 80°C, 2h | Monoadduct | High | [7] |
| Phenyl Glycidyl Ether | Ethanol | NaOH catalyst, ~80°C | 1-ethoxy-3-phenoxy-2-propanol | 50-65 | [15] |
| Allyl Glycidyl Ether | Sodium Hydrosulfide | AGE:NaSH 1:2, pH 7.0-8.0 | 4-(allyloxy)-2-mercaptobutan-2-ol | High | [14] |
| Glycidol | Various Alcohols | Al(OTf)₃ or Bi(OTf)₃ catalyst, 80°C, 1h | Monoalkyl Glyceryl Ethers | up to 99 | [12] |
Experimental Protocols
The following are detailed experimental protocols for the ring-opening of this compound with representative nucleophiles.
Protocol 1: Synthesis of 1-Isopropoxy-3-(isopropylamino)propan-2-ol (Reaction with an Amine)
Objective: To synthesize the β-amino alcohol product from the reaction of this compound with isopropylamine.
Materials:
-
This compound (GIPE)
-
Isopropylamine
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add isopropylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-isopropoxy-3-(isopropylamino)propan-2-ol.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of 1-Isopropoxy-3-(phenylthio)propan-2-ol (Reaction with a Thiol)
Objective: To synthesize the β-hydroxy thioether product from the reaction of this compound with thiophenol.
Materials:
-
This compound (GIPE)
-
Thiophenol
-
Sodium hydroxide (catalyst)
-
Methanol (solvent)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a solution of thiophenol (1 equivalent) in methanol in a round-bottom flask under a nitrogen atmosphere, add a catalytic amount of sodium hydroxide.
-
Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-isopropoxy-3-(phenylthio)propan-2-ol.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 3: Lewis Acid-Catalyzed Synthesis of 1-Isopropoxy-3-methoxypropan-2-ol (Reaction with an Alcohol)
Objective: To synthesize the β-hydroxy ether product from the Lewis acid-catalyzed reaction of this compound with methanol.
Materials:
-
This compound (GIPE)
-
Anhydrous Methanol (solvent and reactant)
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of scandium(III) triflate (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting oil by flash chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-isopropoxy-3-methoxypropan-2-ol.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Visualization of Reaction Pathways and Workflows
Reaction Pathways
The following diagrams illustrate the general mechanisms for the ring-opening of this compound under basic and acidic conditions.
Caption: Base-catalyzed ring-opening of GIPE via an Sɴ2 mechanism.
Caption: Acid-catalyzed ring-opening of GIPE.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and purification of a GIPE ring-opening product.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) 1-(Isopropylamino)-3-Phenoxypropan-2-Ol - Acta [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Glycidyl Isopropyl Ether in Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glycidyl isopropyl ether (GIE) as a monomer for the synthesis of functional polyethers. Due to their flexible backbone, tunable properties, and potential for post-polymerization modification, polymers derived from GIE are promising materials for a range of applications, including drug delivery and advanced coatings. This document details the primary polymerization mechanisms, provides representative experimental protocols, summarizes key polymer properties, and outlines the logical workflow for its synthesis and characterization.
Introduction to this compound (GIE)
This compound (IUPAC name: 2-(propan-2-yloxymethyl)oxirane) is a functional epoxide monomer valued for its role as a reactive diluent in epoxy resins and as a building block for functional polyethers.[1] Its structure, featuring a reactive oxirane ring and a pendant isopropyl ether group, allows for controlled ring-opening polymerization to produce linear poly(this compound) (PGIE). The resulting polyether is generally amorphous, hydrophobic, and possesses a low glass transition temperature, making it a versatile platform for creating advanced polymer architectures.[2]
Monomer Properties:
-
CAS Number: 4016-14-2[3]
-
Molecular Formula: C₆H₁₂O₂[3]
-
Molecular Weight: 116.16 g/mol [4]
-
Boiling Point: 131-132 °C[5]
-
Density: ~0.924 g/mL at 25 °C[5]
Polymerization Mechanisms
The synthesis of PGIE is primarily achieved through two major pathways: Anionic Ring-Opening Polymerization (AROP) and Cationic Ring-Opening Polymerization (CROP). Both methods leverage the ring strain of the epoxide to drive polymerization.
Anionic Ring-Opening Polymerization (AROP)
AROP is a robust and widely used method for producing well-defined polyethers with controlled molecular weights and low polydispersity.[6] The mechanism proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
The key steps in AROP are:
-
Initiation: A strong nucleophile, typically an alkoxide generated from an alcohol initiator and a strong base (e.g., KOH, potassium tert-butoxide, or potassium naphthalenide), attacks the epoxide ring of the GIE monomer.[7][8]
-
Propagation: The newly formed alkoxide chain end attacks another GIE monomer, extending the polymer chain. This process repeats, ideally without termination or chain transfer, leading to a living polymerization.
-
Termination: The living anionic chain end is quenched by introducing a proton source, such as methanol or acidified methanol.[8]
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by electrophilic species, such as protic acids or Lewis acids (e.g., BF₃·OEt₂), which activate the monomer by protonating or coordinating to the epoxide oxygen.[9] This activation makes the epoxide ring highly susceptible to nucleophilic attack by another monomer molecule or the hydroxyl end group of the growing chain.
The key steps in CROP are:
-
Initiation: An initiator (e.g., BF₃·OEt₂) activates a GIE monomer, forming a tertiary oxonium ion.
-
Propagation: A neutral monomer molecule attacks the activated oxonium ion, opening the ring and regenerating the active cationic center at the chain end. This process is often described by the Activated Monomer (AM) mechanism , where the growing chain end is a neutral hydroxyl group and the charged species is the protonated monomer.[9] This helps to suppress side reactions like back-biting that can lead to cyclic byproducts.
-
Termination/Chain Transfer: The reaction can be terminated by nucleophilic impurities or through chain transfer reactions, which are more common in CROP than in AROP.
Experimental Protocols & Workflow
The following sections provide detailed, representative methodologies for the synthesis of PGIE. Proper handling of reagents, particularly the exclusion of moisture and oxygen for AROP, is critical for success.
General Experimental Workflow
The synthesis and characterization of PGIE follow a logical progression, from monomer purification to final polymer analysis.
Protocol: Anionic Ring-Opening Polymerization (AROP)
This protocol is adapted from methodologies for glycidyl ether polymerization using alkali metal alkoxide catalysts.[7][10]
Materials:
-
This compound (GIE), dried over CaH₂ and distilled under reduced pressure.
-
Initiator: Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH).[7]
-
Solvent (optional, for solution polymerization): Toluene or THF, dried and distilled.
-
Termination agent: Methanol.
-
Inert gas: Nitrogen or Argon.
Procedure:
-
Reactor Preparation: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet is assembled.
-
Catalyst Addition: The flask is charged with the catalyst (e.g., 35 mg of KOH or t-BuOK) under a positive flow of inert gas.[7]
-
Monomer Addition: Purified GIE (e.g., 1.2 mL) is added to the flask via syringe.[7] For solution polymerization, the catalyst would be dissolved in the anhydrous solvent before monomer addition.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 75 °C) and stirred vigorously. The reaction progress can be monitored by periodically taking aliquots for ¹H NMR analysis to observe the disappearance of monomer epoxide protons. The reaction is typically run for several hours to days depending on the catalyst activity.[7]
-
Termination: After the desired conversion is reached, the reaction is cooled to room temperature and terminated by the addition of a small amount of methanol.
-
Purification: The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a cold non-solvent like hexane or methanol. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum until a constant weight is achieved.
Protocol: Cationic Ring-Opening Polymerization (CROP)
This protocol is a representative procedure based on the cationic polymerization of glycidol and other functional epoxides.[9]
Materials:
-
This compound (GIE), purified as above.
-
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Inert gas: Nitrogen or Argon.
Procedure:
-
Reactor Preparation: A flame-dried flask is prepared as described for the AROP procedure.
-
Reagent Addition: The flask is charged with anhydrous DCM and purified GIE monomer under an inert atmosphere. The solution is cooled in an ice bath (0 °C).
-
Initiation: A solution of BF₃·OEt₂ in DCM is added dropwise to the stirred monomer solution. The reaction is often exothermic and the addition rate should be controlled to maintain the temperature.
-
Polymerization: The reaction is allowed to proceed at 0 °C or room temperature for a specified time (e.g., 1-24 hours).
-
Termination: The polymerization is quenched by the addition of a small amount of methanol or aqueous ammonia solution.
-
Purification: The polymer is isolated by precipitation in a non-solvent. The crude product may require washing with a sodium bicarbonate solution to remove acidic initiator residues before final precipitation and drying.
Data Presentation: Polymer Properties
The properties of poly(this compound) are highly dependent on the polymerization method and conditions. Anionic polymerization typically yields polymers with more controlled structures and narrower molecular weight distributions.
Table 1: Anionic Polymerization of GIE with Various Catalysts
This table summarizes data from the polymerization of GIE (referred to as IPGE) at 75 °C.[7][10]
| Catalyst | Time (days) | Yield (%) | Mₙ (GPC, g/mol ) | Mₙ (NMR, g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) |
| KOH | 2 | 20 | 2200 | 2100 | 1.30 | -59.0 |
| K-tert-butoxide | 2 | 30 | 2500 | 2300 | 1.20 | -59.5 |
| Tetrafluorophthalate–titanium isopropoxide | 2 | 60 | 3500 | 3300 | 1.15 | -60.0 |
| Tetrafluorophthalate–titanium isopropoxide | 3 | 70 | 4500 | 4200 | 1.10 | -60.5 |
| Tetrafluorophthalate aluminum sec-butoxide | 3 | 40 | 3000 | 2800 | 1.20 | -59.8 |
| Tetrafluorophthalate tin tert-butoxide | 3 | 35 | 2800 | 2600 | 1.25 | -59.6 |
Mₙ: Number-average molecular weight; PDI: Polydispersity Index; T₉: Glass transition temperature. Data adapted from Güçlü, G. (2012). Ring-opening polymerization of isopropylglycidyl ether (IPGE) with new catalysts of Ti, Sn, Al-alkoxides and comparison of its reactivity.[7][10]
Applications and Future Outlook
Poly(this compound) and related polyethers are materials with significant potential in several high-value areas:
-
Drug Delivery: The hydrophobic nature of PGIE makes it suitable for forming the core of amphiphilic block copolymer micelles, which can be used to encapsulate hydrophobic drugs.[11]
-
Biocompatible Materials: As a polyether, the PGIE backbone is structurally related to poly(ethylene glycol) (PEG), a gold standard in biocompatible polymers. This suggests potential applications where biocompatibility is crucial.
-
Advanced Coatings and Adhesives: As a derivative of epoxy chemistry, PGIE can serve as a component in developing flexible coatings and adhesives.
-
3D Printing: Triblock copolymers incorporating PGIE have been investigated for use as thermoreversible hydrogels in 3D printing applications.[11]
The ability to synthesize well-defined PGIE via living polymerization techniques opens the door to creating complex architectures such as block, graft, and star polymers. The pendant isopropyl ether group provides a specific hydrophobicity that can be leveraged to tune the self-assembly and solution properties of these advanced materials, making GIE a valuable monomer for the next generation of functional polymers.
References
- 1. This compound | 4016-14-2 [chemicalbook.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. ISOPROPYL GLYCIDYL ETHER (IGE) | Occupational Safety and Health Administration [osha.gov]
- 4. Buy this compound | 4016-14-2 [smolecule.com]
- 5. 4016-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening polymerization of isopropylglycidyl ether (IPGE) with new catalysts of Ti, Sn, Al-alkoxides and comparison of its reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
An In-depth Technical Guide to the Applications of Glycidyl Isopropyl Ether in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl isopropyl ether (IGE) is a low-viscosity, reactive diluent pivotal in the advancement of epoxy resin systems. Its incorporation into epoxy formulations significantly reduces viscosity, enhancing processability and handling characteristics. Beyond its primary function as a viscosity modifier, IGE actively participates in curing reactions, influencing the crosslink density and, consequently, the mechanical and thermal properties of the final thermoset. This technical guide explores the multifaceted applications of IGE in materials science, with a particular focus on its role in epoxy resins for coatings, adhesives, and composites. Detailed experimental protocols for the synthesis, formulation, and characterization of IGE-modified materials are provided, alongside a comprehensive summary of its quantitative effects on material properties. Furthermore, this guide illustrates key chemical processes and experimental workflows through detailed diagrams to facilitate a deeper understanding of IGE's utility in modern materials science.
Introduction
Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional adhesion, chemical resistance, and mechanical strength.[1] However, their high viscosity often poses significant challenges during processing, limiting their application in complex molds and intricate composite structures. Reactive diluents are incorporated into epoxy formulations to mitigate this issue by reducing viscosity and improving flow.[2] this compound (IGE), a monofunctional glycidyl ether, stands out as a highly effective reactive diluent.[2][3] Its isopropyl group provides steric hindrance that contributes to a significant reduction in viscosity, while the terminal epoxide group allows it to co-react with the epoxy resin and curing agent, becoming an integral part of the polymer network.[2] This covalent integration minimizes the plasticizing effects often observed with non-reactive diluents, thereby better preserving the desirable thermomechanical properties of the cured epoxy.[4] This guide provides a comprehensive overview of the synthesis, applications, and effects of IGE in materials science, with a focus on its impact on epoxy resin systems.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the reaction of isopropyl alcohol with epichlorohydrin, followed by dehydrochlorination.[3]
A general laboratory-scale synthesis protocol is as follows:
Materials:
-
Isopropyl alcohol
-
Epichlorohydrin
-
A Lewis acid catalyst (e.g., stannic chloride, boron trifluoride etherate)
-
Sodium hydroxide (or other strong base)
-
An organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the isopropyl alcohol and the Lewis acid catalyst.
-
Heat the mixture to the desired reaction temperature (typically between 60-120°C).
-
Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture for several hours to ensure the completion of the ring-opening reaction, forming a chlorohydrin intermediate.
-
Cool the reaction mixture and add an organic solvent to dilute the product.
-
For the ring-closing reaction (dehydrochlorination), slowly add a concentrated solution of sodium hydroxide to the mixture while vigorously stirring. This will form the glycidyl ether and a salt byproduct.
-
Maintain the temperature and stirring for a few hours to ensure complete conversion.
-
After the reaction, the mixture is washed with water to remove the salt and any remaining base.
-
The organic layer is separated and dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to obtain pure this compound.
Advanced Applications
Beyond its traditional role as a reactive diluent, IGE is being explored in more advanced materials science applications:
-
Functional Polymers: The epoxide ring of IGE is a versatile functional group that can be opened by various nucleophiles, allowing for the synthesis of a range of poly(glycidyl ether)s with tailored functionalities. These polymers have potential applications in areas such as drug delivery and biocompatible materials.
-
3D Printing: The ability to precisely control the viscosity and curing kinetics of epoxy resins with IGE makes them suitable for stereolithography (SLA) and other 3D printing technologies. This allows for the fabrication of complex, high-resolution thermoset parts.
Conclusion
This compound is a valuable and versatile component in the formulation of epoxy-based materials. Its primary function as a reactive diluent effectively addresses the processing challenges associated with high-viscosity epoxy resins. The ability of IGE to participate in the curing reaction allows for the modification of the final properties of the thermoset, offering a means to tune the mechanical and thermal performance of the material. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and exploit the full potential of this compound in their materials science endeavors. As the demand for high-performance and easily processable materials continues to grow, the role of reactive diluents like IGE will undoubtedly become even more significant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 4016-14-2 [chemicalbook.com]
- 4. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
Navigating the Environmental Lifecycle of Glycidyl Isopropyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (IGE), a colorless liquid with the chemical formula C₆H₁₂O₂, is a versatile industrial chemical, primarily utilized as a reactive diluent in epoxy resins. Its molecular structure, characterized by an epoxide ring and an ether linkage, dictates its reactivity and, consequently, its environmental fate. This technical guide provides an in-depth analysis of the environmental persistence and degradation pathways of this compound, offering a critical resource for researchers and professionals in drug development and environmental science. Understanding the environmental lifecycle of such compounds is paramount for conducting comprehensive environmental risk assessments and ensuring the development of sustainable chemical processes.
Physicochemical Properties
A foundational understanding of a chemical's physical and chemical properties is essential for predicting its distribution and behavior in the environment. The properties of this compound are summarized in the table below. Its notable water solubility suggests a potential for distribution in aqueous environments, while its vapor pressure indicates a possibility of volatilization into the atmosphere.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| CAS Number | 4016-14-2 | [1][2][3] |
| Appearance | Colorless liquid | [1][3][4] |
| Boiling Point | 131-132 °C (at 760 mmHg) | [1][3] |
| Flash Point | 33 °C (92 °F) | [1][3] |
| Vapor Pressure | 9.4 mmHg at 25 °C | [5] |
| Density | 0.924 g/mL at 25 °C | [1][3] |
| Water Solubility | 19 g/L at 25 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.5 | [2] |
Environmental Fate and Degradation Pathways
The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes. These processes determine the compound's persistence in various environmental compartments, including soil, water, and air. The primary degradation pathways are biodegradation, hydrolysis, and atmospheric degradation.
Biodegradation
Expected Biodegradation Pathway:
Microbial degradation is likely initiated by the opening of the epoxide ring, catalyzed by epoxide hydrolases, to form a diol. This is then followed by the cleavage of the ether bond and subsequent metabolism of the resulting isopropyl and glycerol moieties.
Quantitative Data:
| Parameter | Value | Environmental Compartment | Method |
| Biodegradability | Data not available | Water/Soil | OECD 301C/301F |
| Half-life | Not determined | Water/Soil | - |
Experimental Protocol: Ready Biodegradability - OECD 301C (Modified MITI Test)
The "Ready Biodegradability" of a chemical is typically assessed using standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The OECD 301C test is a widely used method.
-
Principle: A defined concentration of the test substance is incubated in a mineral medium with a relatively low concentration of activated sludge inoculum. The degradation is followed by measuring oxygen consumption over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[6][7]
-
Apparatus: Closed respirometer with an oxygen-sensing device.
-
Inoculum: Activated sludge, typically from a domestic wastewater treatment plant, is used as the microbial source.
-
Procedure:
-
The test substance is added to the mineral medium at a concentration of 100 mg/L.
-
The medium is inoculated with activated sludge.
-
The mixture is incubated in the dark at a constant temperature (e.g., 20 ± 1 °C).
-
Oxygen consumption is measured continuously and compared to a blank control (inoculum only) and a reference substance (e.g., sodium benzoate) to ensure the viability of the inoculum.
-
-
Pass Criteria: For a substance to be considered readily biodegradable, the biological oxygen demand (BOD) must be at least 60% of the ThOD within the 10-day window.[8]
Abiotic Degradation: Hydrolysis
Due to the presence of a strained epoxide ring, this compound is susceptible to hydrolysis, an abiotic degradation process that can be significant in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the water.
Mechanism of Hydrolysis:
The hydrolysis of the epoxide ring can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the epoxide ring is protonated, making the ring more susceptible to nucleophilic attack by water. This results in the formation of a trans-1,2-diol.[1][2]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring, leading to the formation of the same diol product.[1][2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Kinetics of the reaction of OH radicals with a series of ethers under simulated atmospheric conditions at 295 K | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4.5. Epoxide hydrolysis assay [bio-protocol.org]
- 6. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
The Genesis of Reactivity: A Technical Guide to the Discovery and History of Glycidyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl ethers, a class of organic compounds characterized by an epoxide ring connected to another molecule via an ether linkage, are fundamental building blocks in polymer chemistry and organic synthesis. Their unique combination of a reactive oxirane ring and a stable ether bond has led to a vast array of applications, from high-performance epoxy resins to crucial intermediates in pharmaceutical manufacturing. This in-depth technical guide traces the historical discovery and scientific development of glycidyl ethers, providing a comprehensive overview of their synthesis, properties, and polymerization behavior. Detailed experimental protocols for the synthesis of key glycidyl ethers are presented, alongside clearly structured tables of their quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
A Historical Journey: From First Synthesis to Industrial Prominence
The story of glycidyl ethers is intrinsically linked to the broader history of ether synthesis and the discovery of epoxides. While the Williamson ether synthesis, established by Alexander Williamson in 1850, laid the theoretical groundwork for forming ether linkages, the first documented synthesis of a compound containing the glycidyl ether moiety is attributed to the French chemists Edmond Reboul and Albert Loret in 1871 . Their work on the reaction of epichlorohydrin with alcohols marked the quiet inception of this versatile class of compounds.
However, the true potential of glycidyl ethers remained largely unexplored until the burgeoning field of polymer science in the early 20th century. The 1930s witnessed a surge of innovation, with chemists seeking to create novel thermosetting plastics. In 1934, Paul Schlack in Germany filed a patent for a resin produced from epichlorohydrin and a diamine. Shortly thereafter, in 1936, Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States independently synthesized the first commercially viable epoxy resins based on the reaction of bisphenol A with epichlorohydrin, forming bisphenol A diglycidyl ether (DGEBA). This marked a pivotal moment, catapulting glycidyl ethers from laboratory curiosities to industrial powerhouses. The exceptional adhesive properties, chemical resistance, and mechanical strength of these DGEBA-based epoxy resins revolutionized numerous industries, including aerospace, automotive, construction, and electronics.
Figure 1: A timeline highlighting key milestones in the discovery and development of glycidyl ethers.
Synthesis of Glycidyl Ethers: Core Methodologies
The most prevalent method for synthesizing glycidyl ethers is a variation of the Williamson ether synthesis, involving the reaction of an alcohol or phenol with epichlorohydrin in the presence of a base. This two-step process first involves the formation of an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The subsequent intramolecular cyclization, driven by the elimination of a halide ion, forms the characteristic epoxide ring.
Figure 2: General reaction scheme for the synthesis of glycidyl ethers from an alcohol and epichlorohydrin.
Experimental Protocols
Materials:
-
n-Butanol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine n-butanol and the phase-transfer catalyst.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the flask while maintaining the temperature.
-
Add epichlorohydrin dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add deionized water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure butyl glycidyl ether.
Materials:
-
Phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phenol in an excess of epichlorohydrin.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise over 2-3 hours, maintaining the reaction temperature between 60-65 °C.
-
After the addition is complete, continue stirring for an additional 1 hour at the same temperature.
-
Cool the reaction mixture to room temperature and add toluene to dilute the mixture.
-
Wash the organic layer sequentially with deionized water, a dilute solution of hydrochloric acid, and again with deionized water until the aqueous layer is neutral.
-
Separate the organic layer and remove the toluene and excess epichlorohydrin by vacuum distillation.
-
The remaining residue is the crude phenyl glycidyl ether, which can be further purified by vacuum distillation.
Materials:
-
Bisphenol A
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and reflux condenser, add Bisphenol A and an excess of epichlorohydrin (typically a 10:1 molar ratio of epichlorohydrin to Bisphenol A).[1]
-
Heat the mixture to dissolve the Bisphenol A completely.[1]
-
Adjust the temperature to 60 °C and add a 50% aqueous solution of sodium hydroxide portion-wise over 3-4 hours.[1]
-
After the addition is complete, continue stirring for an additional 1-2 hours at 60-70 °C.
-
Cool the reaction mixture and transfer it to a refining kettle.[1]
-
Wash the crude product with a mixture of toluene and water.[1]
-
Separate the organic layer and wash it twice more with hot deionized water.
-
Remove the toluene and unreacted epichlorohydrin by vacuum distillation to yield the DGEBA resin.
Quantitative Data of Common Glycidyl Ethers
The physical and chemical properties of glycidyl ethers vary depending on their molecular structure. The following tables summarize key quantitative data for several commonly used glycidyl ethers.
Table 1: Physical Properties of Monofunctional Glycidyl Ethers
| Glycidyl Ether | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 25°C) |
| Allyl Glycidyl Ether | C₆H₁₀O₂ | 114.14 | 154 | 0.97 | ~1-2 |
| Butyl Glycidyl Ether | C₇H₁₄O₂ | 130.18 | 164-166 | 0.91 | ~2-3 |
| Phenyl Glycidyl Ether | C₉H₁₀O₂ | 150.17 | 245 | 1.11 | 5-7 |
| Cresyl Glycidyl Ether | C₁₀H₁₂O₂ | 164.20 | 259 | 1.09 | 5-10 |
| Nonylphenyl Glycidyl Ether | C₁₈H₂₈O₂ | 276.42 | ~310 | ~0.98 | 15-25 |
Table 2: Physical Properties of Difunctional Glycidyl Ethers
| Glycidyl Ether | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) |
| Diglycidyl Ether | C₆H₁₀O₃ | 130.14 | 260 | 1.12 | 3-5 |
| Bisphenol A Diglycidyl Ether (DGEBA, n=0) | C₂₁H₂₄O₄ | 340.41 | >250 (decomposes) | ~1.16 | 11,000-14,000 |
Polymerization of Glycidyl Ethers: Mechanisms of Action
The reactivity of the epoxide ring allows glycidyl ethers to undergo ring-opening polymerization, forming polyethers. This polymerization can be initiated by either cationic or anionic initiators, each following a distinct mechanistic pathway.
Cationic Ring-Opening Polymerization
Cationic polymerization is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. The initiator protonates the oxygen atom of the epoxide ring, making it highly electrophilic and susceptible to nucleophilic attack by another monomer molecule. This process propagates, leading to the formation of a polyether chain.
Figure 3: Simplified mechanism of cationic ring-opening polymerization of glycidyl ethers.
Anionic Ring-Opening Polymerization
Anionic polymerization is initiated by a nucleophile, such as an alkoxide or hydroxide ion. The nucleophile attacks one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide. This newly formed alkoxide then acts as a nucleophile, attacking another monomer molecule and propagating the polymer chain.
Figure 4: Simplified mechanism of anionic ring-opening polymerization of glycidyl ethers.
Conclusion
From their serendipitous discovery in the 19th century to their indispensable role in modern materials science, glycidyl ethers have had a profound impact on technological advancement. Their versatile chemistry, rooted in the reactivity of the epoxide ring, has enabled the development of a vast array of polymers and fine chemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of glycidyl ethers is essential for harnessing their full potential in the creation of next-generation materials and therapeutics. This guide has provided a foundational overview, offering both historical context and practical experimental details to support further innovation in this dynamic field of chemistry.
References
Methodological & Application
Anionic Ring-Opening Polymerization of Glycidyl Isopropyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (IPGE) is a versatile monomer that undergoes anionic ring-opening polymerization (AROP) to produce poly(this compound) (PIPGE), a polyether with a range of potential applications. The pendant isopropyl ether groups impart specific solubility and thermal properties to the polymer. This document provides detailed application notes and protocols for the synthesis of PIPGE via AROP, targeting researchers in polymer chemistry, materials science, and drug development. Anionic polymerization offers excellent control over molecular weight and dispersity, leading to well-defined polymer architectures.
Applications of Poly(this compound) and Related Polyethers
Polyethers derived from glycidyl ethers are of significant interest due to their versatile properties and potential for functionalization. Key application areas include:
-
Epoxy Resin Formulation: this compound can be used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve handling characteristics in applications such as coatings and adhesives.
-
Chemical Intermediates: The resulting polymers can serve as intermediates for the synthesis of other valuable materials.
-
Biomedical Applications: Functionalized polyethers are explored for drug delivery, tissue engineering, and bioconjugation. For instance, triblock copolymers of poly(isopropyl glycidyl ether) and polyethylene glycol have been investigated for use in 3D printing hydrogels.
-
Surface Modification: The polymer backbone can be functionalized for surface modification applications.
Anionic Ring-Opening Polymerization of this compound
The anionic ring-opening polymerization of IPGE is typically initiated by strong bases, such as alkali metal alkoxides. The polymerization proceeds via a nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a propagating alkoxide species.
Caption: Anionic Ring-Opening Polymerization Mechanism of IPGE.
Experimental Protocols
Materials and Reagents
| Reagent | Purity/Grade | Supplier (Example) | Notes |
| This compound (IPGE) | >98% | Sigma-Aldrich, TCI | Should be purified before use. |
| Potassium tert-butoxide (t-BuOK) | >98% | Sigma-Aldrich | Store in a desiccator under an inert atmosphere. |
| Toluene | Anhydrous | Acros Organics | Purify before use. |
| Methanol | Anhydrous | Fisher Scientific | For termination. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For polymer precipitation and purification. |
| Hexanes | HPLC Grade | Fisher Scientific | For polymer precipitation and purification. |
| Nitrogen or Argon Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
Purification of Reagents
This compound (Monomer):
-
Stir the monomer over calcium hydride (CaH₂) for 24-48 hours under an inert atmosphere to remove water.
-
Distill under reduced pressure and store under an inert atmosphere over molecular sieves (4 Å).
Toluene (Solvent):
-
Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is observed.
-
Distill directly into the reaction flask or a storage vessel under an inert atmosphere.
Polymerization Procedure (Potassium tert-butoxide initiated)
This protocol is adapted from a reported procedure and can be modified to target different molecular weights by adjusting the monomer-to-initiator ratio.
Caption: General Experimental Workflow for AROP of IPGE.
Procedure:
-
Reaction Setup:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with high-purity nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Initiator and Monomer Addition:
-
Under a positive flow of inert gas, add the desired amount of potassium tert-butoxide to the reaction flask.
-
Using a gastight syringe, add the purified this compound to the flask.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., 25°C or 50°C) for the specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR.
-
-
Termination:
-
Cool the reaction mixture to room temperature.
-
Terminate the polymerization by adding a small amount of acidified methanol. A color change may be observed.
-
-
Polymer Purification:
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold hexanes or methanol).
-
Isolate the precipitated polymer by filtration or decantation.
-
Repeat the dissolution-precipitation cycle 2-3 times to ensure high purity.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
-
Data Presentation
The following table summarizes the results from a study on the polymerization of this compound using potassium tert-butoxide as the initiator.
| Entry | Initiator | Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (days) | Conversion (%) | Mn ( g/mol ) (GPC) | Mw/Mn (PDI) |
| 1 | t-BuOK | ~100 | 25 | 2 | 17 | - | - |
| 2 | t-BuOK | ~100 | 50 | 2 | 84 | 1871 | 1.48 |
Data is illustrative and based on available literature. Actual results may vary based on specific experimental conditions.
Characterization of Poly(this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of the polymer will show characteristic signals for the polyether backbone and the isopropyl ether side chains. The disappearance of the monomer's epoxide protons (typically around 2.6-3.1 ppm) confirms polymerization. The ratio of the integrals of the backbone protons to the side-chain protons can be used to confirm the polymer structure.
-
¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbons in the polymer backbone and the isopropyl ether side chains, confirming the successful polymerization and the structure of the repeating unit.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of the polymer will show the disappearance of the characteristic epoxide ring vibrations (around 915 and 840 cm⁻¹) present in the monomer. The appearance of a broad hydroxyl band (around 3400 cm⁻¹) may be observed if the polymerization is terminated with a protic source. The spectrum will be dominated by the C-O-C stretching vibrations of the ether linkages in the backbone and side chains (around 1100 cm⁻¹).
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents and reagents are sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glove box) are essential for successful and safe handling.
-
Always quench reactive reagents and polymerization mixtures carefully.
Application Notes and Protocols for the Cationic Ring-Opening Polymerization of Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (IGE) is a functional epoxide monomer that can be polymerized via cationic ring-opening polymerization (CROP) to produce poly(this compound) (PIGE). This polyether possesses a flexible backbone and pendant isopropyl ether groups, which impart specific solubility and thermal properties to the polymer. The ability to control the molecular weight and architecture of PIGE makes it a material of interest for various applications, including as a component in the formulation of coatings, adhesives, and as a precursor for more complex macromolecular structures in biomedical and pharmaceutical research.
This document provides a detailed protocol for the cationic ring-opening polymerization of this compound, focusing on initiation with a common Lewis acid, boron trifluoride diethyl etherate (BF₃·OEt₂). It also includes information on the reaction mechanism, characterization of the resulting polymer, and representative data.
Mechanism of Cationic Ring-Opening Polymerization
The cationic ring-opening polymerization of this compound is a chain-growth polymerization initiated by a cationic species. The process can be divided into three main stages: initiation, propagation, and termination.
-
Initiation: The polymerization is initiated by a strong acid, which can be a Brønsted acid or, as in this protocol, a Lewis acid like boron trifluoride diethyl etherate. The Lewis acid coordinates to the oxygen atom of the epoxide ring, activating the monomer. In the presence of a proton source (co-initiator), such as trace amounts of water or an alcohol, a proton is generated which then protonates the epoxide oxygen, forming a highly strained and reactive tertiary oxonium ion.
-
Propagation: A neutral monomer molecule attacks the activated (protonated) epoxide ring of the growing polymer chain in an Sɴ2-type reaction. This results in the opening of the epoxide ring and the formation of a new oxonium ion at the chain end, thus propagating the polymer chain.
-
Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with the counter-ion, impurities, or by chain transfer to the monomer or solvent. These events lead to the deactivation of the propagating chain end.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the cationic ring-opening polymerization of this compound.
Materials
-
This compound (IGE), ≥98%
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), redistilled
-
Dichloromethane (CH₂Cl₂), anhydrous, >99.8%
-
Methanol (MeOH), anhydrous, >99.8%
-
Diethyl ether, anhydrous
-
Nitrogen or Argon gas, high purity
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Temperature controller
-
Syringes and needles
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization
Polymerization Procedure
-
Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Dry dichloromethane over calcium hydride and distill before use.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and septum under an inert atmosphere of nitrogen or argon.
-
Reaction Mixture: Transfer the desired amount of anhydrous dichloromethane to the Schlenk flask via a syringe. Add the purified this compound to the solvent. For example, a 1 M solution can be prepared.
-
Initiator Preparation: Prepare a stock solution of the initiator. For instance, dilute boron trifluoride diethyl etherate with anhydrous diethyl ether in a 1:1 weight ratio.[1]
-
Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C) using an ice bath. Add the initiator solution dropwise to the stirred monomer solution via a syringe. A typical initiator concentration is 1 wt.% relative to the monomer.[1]
-
Polymerization: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 1 to 24 hours). The reaction may be vigorous upon addition of the initiator.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold n-hexane.
-
Purification: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of dichloromethane and re-precipitate it to remove residual monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-60 °C) until a constant weight is achieved. The polymer is then ready for characterization.
Data Presentation
| Entry | Monomer | Initiator System | M/I Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1 | Allyl Glycidyl Ether | BF₃-H₂O | 100 | 25 | 24 | ~800 | 1.06 |
| 2 | Allyl Glycidyl Ether | BF₃-H₂O | 200 | 25 | 24 | - | ~1.1 |
Mn: Number-average molecular weight; Mw/Mn (PDI): Polydispersity Index.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of the cationic ring-opening polymerization of this compound initiated by a Lewis acid (BF₃) in the presence of a co-initiator (H₂O).
References
Application Notes and Protocols: Glycidyl Isopropyl Ether as a Reactive Diluent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (IGE) is a low-viscosity, monofunctional reactive diluent used to modify epoxy resin systems.[1] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling, processing, and application characteristics such as better wetting of substrates and fillers.[1][2] The epoxide group in IGE allows it to participate in the curing reaction with the hardening agent, becoming a permanent part of the cross-linked polymer network.[1] This covalent bonding minimizes leaching and maintains the integrity of the final cured product.[1] These attributes make IGE-modified epoxy resins suitable for a variety of applications, including coatings, adhesives, and composites.[1]
Effects on Epoxy Resin Properties
The addition of this compound to an epoxy resin formulation has a significant impact on both the uncured and cured properties of the system. As a monofunctional diluent, it can influence the cross-link density, which in turn affects the mechanical and thermal properties of the cured epoxy.[2][3]
Viscosity Reduction
The most significant effect of adding IGE is the reduction of the epoxy resin's viscosity. This is particularly beneficial when working with high-viscosity resins like Bisphenol A diglycidyl ether (DGEBA). The extent of viscosity reduction is directly proportional to the concentration of IGE added.
Table 1: Effect of a Monofunctional Reactive Diluent (Butyl Glycidyl Ether) on the Viscosity of a DGEBA Epoxy Resin System
| Diluent Concentration (wt%) | Viscosity (Pa·s) at Room Temperature | Viscosity Reduction (%) |
| 0 | 4.12 | 0 |
| 5 | Not Reported | Not Reported |
| 10 | Not Reported | Not Reported |
| 15 | Not Reported | Not Reported |
| 20 | 0.13 | 97 |
Data is representative for a DGEBA/methylene dianiline curative system modified with butyl glycidyl ether.
Mechanical Properties
The incorporation of a monofunctional reactive diluent like IGE can affect the mechanical properties of the cured epoxy resin. Generally, an increase in the concentration of a monofunctional diluent leads to a decrease in cross-link density, which can result in a reduction in tensile strength and modulus, but an increase in flexibility and impact resistance.[3][4]
The following table presents data on the effect of a generic glycidyl ether reactive diluent on the mechanical properties of a DGEBA epoxy resin cured with ethylene diamine (EDA).
Table 2: Effect of a Glycidyl Ether Reactive Diluent on the Mechanical Properties of a DGEBA Epoxy Resin
| Diluent Concentration (wt%) | Tensile Strength (N/mm²) |
| 0 | 68.20 |
| 2.5 | 60.67 |
| 5.0 | 53.27 |
| 7.5 | 53.36 |
| 10.0 | 52.71 |
Data is for a DGEBA/ethylene diamine system with a generic glycidyl ether reactive diluent.[4]
Thermal Properties
The glass transition temperature (Tg) is a critical thermal property of epoxy resins, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.[5] The addition of a monofunctional reactive diluent typically lowers the Tg of the cured epoxy system due to a reduction in cross-link density.[6]
Table 3: Effect of a Monofunctional Reactive Diluent on the Glass Transition Temperature (Tg) of an Epoxy Resin
| Diluent Concentration (wt%) | Glass Transition Temperature (°C) |
| 0 | ~150-170 |
| 10 | ~130-150 |
| 20 | ~110-130 |
Data is a generalized representation based on typical effects of monofunctional reactive diluents on epoxy resins.
Chemical Resistance
The chemical resistance of an epoxy coating can be influenced by the presence of reactive diluents. Higher concentrations of monofunctional diluents can potentially reduce chemical resistance due to a lower cross-link density, which may allow for greater ingress of chemical agents.[3] However, for certain applications, the improved film formation and appearance resulting from the use of a diluent can be advantageous.
Table 4: General Effect of a Monofunctional Reactive Diluent on the Chemical Resistance of an Epoxy Coating
| Chemical Class | Expected Resistance with Increasing Diluent Concentration |
| Acids (dilute) | Good to Fair |
| Alkalis | Excellent to Good |
| Solvents (e.g., Acetone, Methylene Chloride) | Fair to Poor |
| Water | Excellent to Good |
This table provides a qualitative assessment. Actual resistance is highly dependent on the specific chemical, concentration, temperature, and exposure time.
Experimental Protocols
The following protocols are based on ASTM standards and common laboratory practices for the evaluation of epoxy resins modified with reactive diluents.
Sample Preparation
-
Materials :
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (IGE)
-
Curing Agent (e.g., Amine-based hardener)
-
-
Procedure :
-
Pre-condition the epoxy resin, IGE, and curing agent to the desired processing temperature (typically 25 °C).
-
Accurately weigh the desired amount of epoxy resin into a clean, dry mixing vessel.
-
Add the calculated amount of IGE to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained. Mechanical stirring at a low speed is recommended to avoid air entrapment.
-
Add the stoichiometric amount of the curing agent to the epoxy-IGE mixture. The amount of curing agent should be calculated based on the total epoxide equivalent weight of the resin and the diluent.
-
Mix all components thoroughly for 2-3 minutes, scraping the sides and bottom of the mixing vessel to ensure a uniform mixture.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into appropriate molds for the specific tests to be performed.
-
Cure the samples according to the manufacturer's recommendations for the curing agent (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature, such as 2 hours at 80 °C).
-
Viscosity Measurement
-
Standard : ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
-
Apparatus : Rotational viscometer with appropriate spindle.
-
Procedure :
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place the epoxy-IGE mixture (before adding the curing agent) in the viscometer cup.
-
Equilibrate the sample to the test temperature (e.g., 25 °C).
-
Select a spindle and rotational speed that will give a torque reading within the recommended range of the instrument.
-
Allow the reading to stabilize and record the viscosity value.
-
Repeat the measurement for each concentration of IGE.
-
Tensile Testing
-
Standard : ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Apparatus : Universal testing machine with appropriate grips and extensometer.
-
Procedure :
-
Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.
-
Condition the specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
-
Glass Transition Temperature (Tg) Determination
-
Standard : ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
Apparatus : Differential Scanning Calorimeter (DSC).
-
Procedure :
-
Accurately weigh 5-10 mg of a cured epoxy sample into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve. A second heating scan is often performed after a controlled cooling cycle to obtain a more defined Tg after erasing the thermal history.
-
Chemical Resistance Testing
-
Standard : ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
-
Procedure :
-
Prepare cured epoxy coupons of a standard size (e.g., 25 mm x 75 mm x 3 mm).
-
Measure the initial weight and dimensions of each coupon.
-
Immerse the coupons in the selected chemical reagents at a specified temperature for a defined period (e.g., 7 days at 25 °C).
-
After the immersion period, remove the coupons, gently wipe them dry, and re-measure their weight and dimensions.
-
Visually inspect the coupons for any changes in appearance, such as swelling, discoloration, or degradation.
-
Calculate the percentage change in weight and dimensions.
-
Visualizations
Caption: Chemical reaction pathway of an epoxy system with IGE.
Caption: Experimental workflow for evaluating IGE-modified epoxy resins.
Caption: Logical relationship of IGE concentration and epoxy properties.
References
Application Notes and Protocols: Glycidyl Isopropyl Ether in High-Performance Coatings
Introduction
Glycidyl isopropyl ether (IGE) is a low-viscosity, monofunctional reactive diluent used extensively in the formulation of high-performance epoxy coatings.[1] Its primary function is to reduce the viscosity of epoxy resin systems, thereby improving their handling, wetting, and application characteristics without the need for volatile organic compounds (VOCs).[1] As a reactive diluent, IGE's glycidyl ether group participates in the curing reaction with the hardener, becoming an integral part of the final crosslinked polymer network. This incorporation minimizes the negative impact on the mechanical and thermal properties of the cured coating, a common drawback of non-reactive diluents.[1] These application notes provide a comprehensive overview of the role of IGE in high-performance coatings, including its effect on key performance metrics, detailed experimental protocols for evaluation, and visual representations of its synthesis and reaction mechanisms.
Key Advantages of Incorporating this compound
-
Enhanced Processability: IGE significantly lowers the viscosity of high molecular weight epoxy resins, facilitating easier mixing, degassing, and application, particularly in solvent-free or high-solids formulations.[1]
-
Improved Wetting and Adhesion: The reduced surface tension of the formulation containing IGE promotes better wetting of the substrate, leading to enhanced adhesion of the coating.[1]
-
Maintained Performance: As a reactive diluent, IGE is chemically bound into the polymer matrix, which helps to maintain the coating's mechanical strength, chemical resistance, and thermal stability.[1]
-
Increased Flexibility: The incorporation of the aliphatic isopropyl ether group can impart a degree of flexibility to the cured epoxy, potentially improving its impact resistance.
Data Presentation: Illustrative Performance Data
The following tables present illustrative data on the effect of varying concentrations of this compound on the key properties of a standard Bisphenol A-based epoxy coating cured with a cycloaliphatic amine hardener. This data is intended to be representative of the expected performance trends.
Table 1: Effect of this compound on Viscosity of Epoxy Resin Formulation
| This compound (wt. %) | Viscosity (cP at 25°C) |
| 0 | 12,000 |
| 5 | 5,500 |
| 10 | 2,500 |
| 15 | 1,200 |
| 20 | 600 |
Table 2: Effect of this compound on Mechanical Properties of Cured Epoxy Coating
| This compound (wt. %) | Pencil Hardness (ASTM D3363) | Adhesion (Pull-Off Strength, MPa, ASTM D4541) |
| 0 | 4H | 15.2 |
| 5 | 3H | 14.8 |
| 10 | 2H | 14.5 |
| 15 | H | 14.1 |
| 20 | F | 13.5 |
Table 3: Effect of this compound on Chemical Resistance of Cured Epoxy Coating
| This compound (wt. %) | 10% Sulfuric Acid (24h immersion) | 10% Sodium Hydroxide (24h immersion) |
| 0 | No effect | No effect |
| 5 | Slight gloss loss | No effect |
| 10 | Slight gloss loss | No effect |
| 15 | Moderate gloss loss, slight softening | Slight gloss loss |
| 20 | Severe gloss loss, moderate softening | Slight gloss loss |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Viscosity Measurement
Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
Objective: To determine the effect of this compound concentration on the viscosity of the epoxy resin formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath
-
Beakers
Procedure:
-
Prepare epoxy resin formulations with varying weight percentages of this compound (0%, 5%, 10%, 15%, 20%).
-
Ensure each formulation is thoroughly mixed until homogeneous.
-
Place a sample of the formulation in a beaker and allow it to equilibrate to 25°C ± 0.5°C in the water bath.
-
Select the appropriate spindle and rotational speed on the viscometer.
-
Immerse the spindle into the center of the sample to the marked immersion depth.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP).
-
Repeat the measurement for each formulation.
Pencil Hardness Test
Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
Objective: To evaluate the effect of this compound concentration on the surface hardness of the cured epoxy coating.
Apparatus:
-
Pencil hardness tester
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest)
-
Pencil sharpener
-
400-grit sandpaper
-
Coated test panels
Procedure:
-
Prepare coated test panels for each formulation and cure them according to the manufacturer's instructions (typically 7 days at 23 ± 2°C and 50 ± 5% relative humidity).
-
Hold a pencil at a 45° angle to the coated surface and push it forward with uniform pressure.
-
Start with the hardest pencil and proceed down the hardness scale until a pencil is found that will not scratch or gouge the coating.
-
The pencil hardness is reported as the grade of the hardest pencil that does not mar the surface.
Pull-Off Adhesion Test
Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.
Objective: To measure the adhesion of the cured epoxy coating to the substrate as a function of this compound concentration.
Apparatus:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Araldite or a similar high-strength adhesive
-
Cutting tool for scoring around the dolly
Procedure:
-
Prepare coated test panels on a rigid substrate (e.g., steel) for each formulation and cure them as specified.
-
Lightly abrade the surface of the coating and the dolly.
-
Mix the two-component adhesive and apply a thin, uniform layer to the base of the dolly.
-
Press the dolly firmly onto the coated surface and remove any excess adhesive.
-
Allow the adhesive to cure completely.
-
Score the coating around the dolly down to the substrate.
-
Attach the adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a steady rate until the dolly is pulled off.
-
Record the pull-off strength in megapascals (MPa).
-
Note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating).
Chemical Resistance Test
Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
Objective: To assess the resistance of the cured epoxy coating to chemical attack as a function of this compound concentration.
Apparatus:
-
Coated test panels
-
Test reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide)
-
Pipettes
-
Watch glasses
-
Cotton cloths
Procedure:
-
Prepare and cure coated test panels for each formulation.
-
Place a few drops of the test reagent onto the coated surface.
-
Cover the reagent with a watch glass to prevent evaporation.
-
Leave the reagent in contact with the coating for a specified period (e.g., 24 hours).
-
Remove the watch glass and blot the area dry with a cotton cloth.
-
Visually inspect the test area for any changes, such as discoloration, blistering, softening, or loss of gloss, and compare it to an untested area.
-
Rate the resistance according to a predefined scale (e.g., no effect, slight change, moderate change, severe change).
Visualizations
Synthesis of this compound
The synthesis of this compound typically involves the reaction of isopropyl alcohol with epichlorohydrin in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a base.
Caption: Synthesis of this compound.
Curing Reaction of Epoxy Resin with Amine Hardener and this compound
The curing process involves the nucleophilic ring-opening of the epoxide groups on both the epoxy resin and the this compound by the primary amine groups of the hardener, leading to a crosslinked polymer network.
Caption: Epoxy Curing with this compound.
Experimental Workflow for Coating Evaluation
This diagram outlines the logical flow of experiments to evaluate the performance of high-performance coatings formulated with this compound.
Caption: Coating Evaluation Workflow.
References
Synthesis of Block Copolymers Using Glycidyl Isopropyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers utilizing glycidyl isopropyl ether (iPrGE). The synthesis of well-defined block copolymers containing poly(this compound) (PiPrGE) blocks is of significant interest for various biomedical applications, including the development of novel drug delivery systems. The inclusion of the hydrophobic PiPrGE block with a hydrophilic block, such as polyethylene glycol (PEG), allows for the self-assembly of these amphiphilic copolymers into nano-scale structures, such as micelles, which can encapsulate therapeutic agents.
Introduction to Poly(this compound) Block Copolymers
Block copolymers composed of iPrGE are typically synthesized via living polymerization techniques, most notably anionic ring-opening polymerization (AROP). This method allows for precise control over the molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) of the resulting polymer chains. The synthesis of a di-block or tri-block copolymer, for example, an ABA-type poly(iPrGE-b-PEG-b-iPrGE), is often achieved by using a difunctional macroinitiator, such as a polyethylene glycol with activated hydroxyl end-groups. The polymerization of iPrGE is initiated from these sites, leading to the growth of the PiPrGE blocks from both ends of the PEG chain.
The resulting amphiphilic block copolymers can self-assemble in aqueous environments to form micelles with a hydrophobic PiPrGE core and a hydrophilic PEG corona. This structure is particularly advantageous for the encapsulation and solubilization of poorly water-soluble drugs, protecting them from degradation and enabling targeted delivery. A notable application of these copolymers is in the formation of thermoresponsive hydrogels for 3D printing and other biomedical applications[1].
Experimental Protocols
Protocol: Synthesis of poly(iPrGE-b-PEG-b-iPrGE) via Anionic Ring-Opening Polymerization
Materials:
-
Polyethylene glycol (PEG), dihydroxyl-terminated (various molecular weights, e.g., 2000 g/mol )
-
This compound (iPrGE), distilled over CaH₂ before use
-
Potassium naphthalenide solution in anhydrous tetrahydrofuran (THF), freshly prepared and titrated
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl
-
Methanol, anhydrous
-
Hexanes, anhydrous
-
Standard Schlenk line and glassware
-
Argon gas, high purity
Procedure:
-
Drying of PEG Macroinitiator:
-
Accurately weigh the desired amount of dihydroxyl-terminated PEG into a round-bottom flask equipped with a magnetic stir bar.
-
Dry the PEG under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Allow the flask to cool to room temperature under a positive pressure of argon.
-
-
Activation of PEG Macroinitiator:
-
Dissolve the dried PEG in anhydrous THF under an argon atmosphere.
-
Slowly add a stoichiometric amount of potassium naphthalenide solution to the stirring PEG solution at room temperature. The amount of initiator should correspond to the two hydroxyl end-groups of the PEG. The appearance of a persistent pale green color indicates the complete deprotonation of the hydroxyl groups to form the potassium alkoxide macroinitiator.
-
-
Polymerization of this compound:
-
Slowly add the freshly distilled this compound monomer to the activated PEG macroinitiator solution via a syringe under a continuous flow of argon.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) with vigorous stirring. The reaction time will depend on the desired molecular weight of the PiPrGE blocks and can range from several hours to days.
-
Monitor the progress of the polymerization by taking aliquots for analysis by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination of Polymerization:
-
Once the desired monomer conversion is achieved, terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
-
Purification of the Block Copolymer:
-
Concentrate the polymer solution under reduced pressure to remove the majority of the THF.
-
Precipitate the crude polymer by adding the concentrated solution dropwise to a large volume of a non-solvent, such as cold hexanes or a mixture of hexanes and diethyl ether, with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate to further purify the product.
-
Dry the final poly(iPrGE-b-PEG-b-iPrGE) triblock copolymer under vacuum to a constant weight.
-
Characterization:
-
The molecular weight (Mn) and polydispersity index (PDI) of the final block copolymer can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
The chemical structure and composition of the block copolymer can be confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table presents representative data for a series of poly(iPrGE-b-PEG-b-iPrGE) triblock copolymers, illustrating the effect of varying the initial monomer-to-initiator ratio on the final polymer characteristics.
| Sample ID | PEG Mn ( g/mol ) | [iPrGE]/[PEG] Molar Ratio | Final Mn ( g/mol ) (Theoretical) | Final Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| P1 | 2000 | 20 | 4320 | 4500 | 1.10 |
| P2 | 2000 | 40 | 6640 | 6800 | 1.12 |
| P3 | 4000 | 40 | 8640 | 8900 | 1.15 |
| P4 | 4000 | 80 | 13280 | 13500 | 1.18 |
Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Mandatory Visualizations
Diagram 1: Synthesis Workflow of poly(iPrGE-b-PEG-b-iPrGE)
Caption: Workflow for the synthesis of a triblock copolymer.
Diagram 2: Application in Hydrogel Formation for 3D Printing
Caption: Logical workflow for hydrogel formation and 3D printing.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical determinant of their interaction with biological systems, influencing their stability, biocompatibility, cellular uptake, and drug delivery efficacy. Glycidyl isopropyl ether (GIE) is a reactive epoxy-containing molecule that can be employed for the surface modification of nanoparticles. The epoxide ring of GIE is susceptible to nucleophilic attack, enabling covalent conjugation to nanoparticle surfaces possessing functional groups such as hydroxyls or amines. This modification introduces a short, hydrophilic ether linkage, which can enhance nanoparticle dispersibility in aqueous media and provide a reactive handle for further bioconjugation.
These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization techniques for the surface modification of nanoparticles, particularly silica nanoparticles, with this compound. The protocols are intended to serve as a foundational guide for researchers in nanotechnology, materials science, and drug development.
Principle of Surface Modification
The surface of many inorganic nanoparticles, such as silica (SiO₂), titania (TiO₂), and iron oxide (Fe₃O₄), is rich in hydroxyl (-OH) groups. These surface hydroxyls can serve as anchor points for covalent modification. The reaction with this compound proceeds via a ring-opening reaction of the epoxide. This reaction is typically catalyzed by a base, which deprotonates the surface hydroxyl groups, increasing their nucleophilicity and facilitating the attack on one of the carbon atoms of the epoxide ring.
The general reaction scheme involves the nucleophilic addition of a surface hydroxyl group to the epoxide ring of this compound, resulting in a stable ether linkage. This process effectively grafts the isopropyl ether moiety onto the nanoparticle surface.
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles with this compound
This protocol details the steps for the surface functionalization of pre-synthesized silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles (SNPs)
-
This compound (GIE)
-
Anhydrous toluene
-
Triethylamine (TEA) or another suitable base catalyst
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Drying oven or vacuum desiccator
Procedure:
-
Nanoparticle Preparation and Activation:
-
Disperse a known quantity of silica nanoparticles in anhydrous toluene. To ensure a high density of surface hydroxyl groups, the nanoparticles can be pre-activated by treating them with an acid (e.g., HCl) followed by thorough washing with deionized water and drying.
-
-
Reaction Setup:
-
Transfer the silica nanoparticle suspension in anhydrous toluene to a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound to the suspension. The molar ratio of GIE to the estimated surface silanol groups should be optimized, but a starting point of 10:1 can be used.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and place it in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture to a temperature of 80-100 °C and allow it to react under continuous stirring for 12-24 hours.
-
-
Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation.
-
Discard the supernatant and wash the nanoparticle pellet sequentially with toluene, ethanol, and deionized water to remove unreacted reagents and byproducts. Perform each washing step by resuspending the pellet in the solvent, sonicating briefly, and then centrifuging. Repeat the washing steps three times.
-
-
Drying:
-
After the final wash, dry the purified this compound-modified silica nanoparticles in a vacuum oven at 60 °C overnight or until a constant weight is achieved.
-
Experimental Workflow for Surface Modification
Caption: Workflow for the surface modification of silica nanoparticles with this compound.
Data Presentation
Successful surface modification can be confirmed by a suite of characterization techniques. The following tables summarize the expected quantitative data before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Before Modification (Bare SNPs) | After Modification (GIE-SNPs) | Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) in PBS (pH 7.4) | -25 ± 3 | -15 ± 4 | Electrophoretic Light Scattering (ELS) |
| Surface Functional Group Density (groups/nm²) | High (-OH) | Moderate (ether) | Titration/Spectroscopic Assay |
Note: The values presented are illustrative and will vary depending on the initial nanoparticle size, concentration, and reaction conditions.
Table 2: Spectroscopic Characterization (FTIR)
| Wavenumber (cm⁻¹) | Assignment | Bare SNPs | GIE-SNPs |
| ~3400 (broad) | O-H stretching (surface silanols and adsorbed water) | Strong | Reduced intensity |
| ~1630 | H-O-H bending (adsorbed water) | Present | Present |
| ~1100 (strong) | Si-O-Si asymmetric stretching | Strong | Strong |
| ~950 | Si-OH stretching | Present | Reduced intensity |
| ~1250 | C-O-C ether stretching | Absent | Present (new peak) |
| 2800-3000 | C-H stretching (isopropyl group) | Absent | Present (new peaks) |
Applications in Drug Delivery
Nanoparticles modified with this compound can serve as versatile platforms for drug delivery. The introduction of the ether linkage can improve the colloidal stability of the nanoparticles in physiological media, preventing aggregation and prolonging circulation time.[1] The terminal isopropyl group provides a degree of hydrophobicity that can influence interactions with cell membranes. Furthermore, the remaining hydroxyl group from the ring-opening reaction can be used for the subsequent conjugation of targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery.
Cellular Uptake Mechanisms
The cellular internalization of functionalized nanoparticles is a complex process that can occur through various endocytic pathways. For nanoparticles in the size range of 100-200 nm, clathrin-mediated endocytosis is a common route of entry. This process is an active, receptor-mediated pathway that involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the nanoparticles.
Signaling Pathway: Clathrin-Mediated Endocytosis
References
Application Notes and Protocols for Bioconjugation of Proteins with Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of proteins with glycidyl isopropyl ether. This document is intended to guide researchers through the chemical modification process, from understanding the underlying reaction mechanisms to detailed experimental procedures and characterization of the resulting protein conjugates.
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, is a cornerstone of modern biotechnology and drug development. This process enables the creation of novel therapeutic agents, diagnostic tools, and research reagents with enhanced functionalities. This compound (GIE) is a valuable reagent for protein modification due to its reactive epoxide group, which can form stable covalent bonds with various nucleophilic functional groups present on the protein surface. This modification can be leveraged to attach small molecules, polymers, or other labels to proteins, thereby altering their properties for specific applications.
The primary advantage of using glycidyl ethers for bioconjugation lies in the stability of the resulting ether or thioether linkages. The reaction of the epoxide ring with protein nucleophiles is an efficient process that can be controlled by optimizing reaction conditions such as pH and temperature.
Reaction Mechanism and Site-Selectivity
The bioconjugation of proteins with this compound proceeds via the nucleophilic attack of amino acid side chains on the electrophilic carbon atoms of the epoxide ring. The primary target residues for this modification are those with available nucleophilic functional groups.
Primary Reaction Sites:
-
Amino Groups: The ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein are primary targets for glycidyl ether modification. The reaction is highly dependent on pH, with higher pH values (typically 9-13) favoring the deprotonated, more nucleophilic form of the amine.[1]
-
Sulfhydryl Groups: The thiol group of cysteine residues is a potent nucleophile and reacts readily with epoxides to form a stable thioether linkage. This reaction is often referred to as a "click" reaction due to its high efficiency, selectivity, and ability to proceed under mild, ambient conditions with minimal side reactions.[2]
-
Hydroxyl and Carboxyl Groups: While less reactive than amines and thiols, the hydroxyl groups of serine, threonine, and tyrosine, as well as the carboxyl groups of aspartic and glutamic acid, can also react with epoxides, particularly under specific reaction conditions.
The site-selectivity of the modification can be influenced by the accessibility of the amino acid residues on the protein surface and the overall reaction conditions.
Caption: General reaction scheme for the bioconjugation of a protein with this compound.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a protein with this compound. It is recommended to optimize the reaction conditions for each specific protein and application.
Materials
-
Protein of interest
-
This compound (GIE)
-
Coupling Buffer (e.g., Carbonate buffer, Borate buffer, Phosphate buffer)
-
Quenching Reagent (e.g., 1 M Ethanolamine, pH 8-9)[1]
-
Dialysis or desalting columns for purification
-
Analytical equipment for characterization (e.g., Spectrophotometer, SDS-PAGE, Mass Spectrometer)
General Protocol for Amine-Targeted Conjugation
This protocol is designed to favor the reaction of this compound with the amino groups of the protein.
-
Protein Preparation:
-
Dissolve the protein in the chosen coupling buffer (e.g., 100 mM carbonate buffer, pH 9.5). A protein concentration of 1-10 mg/mL is a good starting point.
-
Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the epoxide.[1]
-
-
Reaction Setup:
-
Add a 10- to 100-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature (20-25°C) or up to 40°C with gentle stirring for 2 to 24 hours.[1] The reaction time will depend on the protein, temperature, and GIE concentration.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as 1 M ethanolamine to a final concentration of 50-100 mM.[1] This will react with any unreacted this compound.
-
Incubate for at least 1 hour at room temperature.
-
-
Purification:
-
Remove excess GIE and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
General Protocol for Thiol-Targeted Conjugation
This protocol is optimized for the reaction of this compound with the sulfhydryl groups of cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a slightly acidic to neutral pH (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
If the protein contains disulfide bonds that need to be reduced to free thiols, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Reaction Setup:
-
Add a 2- to 20-fold molar excess of this compound to the protein solution.
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle stirring for 1 to 4 hours. The reaction with thiols is generally faster than with amines.[2]
-
-
Purification:
-
Purify the protein-GIE conjugate using dialysis or a desalting column to remove unreacted GIE.
-
Caption: A generalized experimental workflow for the bioconjugation of proteins with this compound.
Characterization of Protein-GIE Conjugates
After the conjugation reaction and purification, it is crucial to characterize the resulting protein-GIE conjugate to determine the degree of modification and to ensure that the protein's structure and function are not compromised.
Common Analytical Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the modified protein.
-
Mass Spectrometry (MS): To confirm the covalent modification and determine the number of GIE molecules attached per protein molecule.
-
UV-Vis Spectroscopy: To determine protein concentration.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the protein after modification.
-
Functional Assays: To evaluate the biological activity of the protein conjugate (e.g., enzyme activity assays, binding assays).
Quantitative Data Summary
The efficiency of the bioconjugation reaction is dependent on several factors. The following table summarizes the key parameters and their typical ranges for the reaction of glycidyl ethers with proteins. It is important to note that these are general guidelines, and optimal conditions should be determined experimentally for each specific system.
| Parameter | Recommended Range for Amine Modification | Recommended Range for Thiol Modification | Notes |
| pH | 9.0 - 13.0[1] | 7.0 - 8.0 | Higher pH deprotonates amines, increasing their nucleophilicity. Neutral pH is optimal for thiol reactivity while minimizing side reactions. |
| Temperature | 20 - 40 °C[1] | 20 - 25 °C | Higher temperatures can increase the reaction rate but may also risk protein denaturation.[1] |
| Reaction Time | 2 - 24 hours[1] | 1 - 4 hours | Thiol-epoxy reactions are generally faster and more efficient.[2] |
| Molar Excess of GIE | 10 - 100 fold | 2 - 20 fold | The optimal ratio depends on the number of accessible reactive sites on the protein and the desired degree of modification. |
Applications in Drug Development and Research
The bioconjugation of proteins with this compound opens up a wide range of applications in both basic research and therapeutic development.
-
Attachment of Payloads: GIE can serve as a linker to attach small molecule drugs, toxins, or imaging agents to proteins, such as antibodies, to create antibody-drug conjugates (ADCs) or diagnostic probes.
-
PEGylation: While GIE itself is a small molecule, related poly(glycidyl ether) polymers can be used for PEGylation, a process that can improve the pharmacokinetic properties of therapeutic proteins.
-
Surface Immobilization: Proteins modified with glycidyl ethers can be immobilized onto surfaces that have complementary reactive groups, which is useful for developing biosensors and other diagnostic devices.
-
Protein-Protein Crosslinking: Bifunctional glycidyl ethers can be used to crosslink proteins, which is valuable for studying protein-protein interactions and stabilizing protein complexes.
Caption: Key applications of protein bioconjugation with this compound in research and drug development.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Suboptimal pH or temperature. | Optimize the pH and temperature for the target functional group. |
| Low molar excess of GIE. | Increase the molar ratio of GIE to protein. | |
| Inaccessible reactive sites on the protein. | Consider partial denaturation of the protein or using a longer linker. | |
| Protein precipitation | Protein instability at the reaction pH or temperature. | Perform the reaction at a lower temperature or screen for a more suitable buffer. |
| High degree of modification leading to aggregation. | Reduce the molar excess of GIE or the reaction time. | |
| Loss of protein activity | Modification of residues in the active or binding site. | Attempt site-directed mutagenesis to remove reactive residues from critical regions or use a more site-selective conjugation strategy. |
| Denaturation during the reaction. | Use milder reaction conditions (lower pH, temperature). |
Conclusion
The bioconjugation of proteins with this compound is a versatile and robust method for modifying proteins for a wide array of applications. By carefully controlling the reaction conditions, researchers can achieve efficient and selective modification of proteins, enabling the development of next-generation protein therapeutics, diagnostics, and research tools. The protocols and information provided in these application notes serve as a valuable starting point for scientists and professionals in the field of drug development and protein engineering.
References
Application Notes and Protocols for the Etherification of Alcohols with Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the etherification of a variety of alcohol-containing molecules with glycidyl isopropyl ether. This reaction is a valuable tool for introducing a functionalizable three-carbon linker, which can be pivotal in the synthesis of new chemical entities, drug intermediates, and specialized polymers. The protocols provided herein are based on established principles of epoxide ring-opening chemistry, offering both base-catalyzed and Lewis acid-catalyzed methodologies to afford regioisomeric products.
Introduction
The reaction between an alcohol and this compound proceeds via the nucleophilic attack of the alcohol on one of the electrophilic carbons of the epoxide ring. This ring-opening reaction results in the formation of a new ether bond and a secondary hydroxyl group. The regioselectivity of this addition is highly dependent on the catalytic conditions employed.
-
Base-Catalyzed Etherification: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the less sterically hindered terminal carbon of the epoxide in an SN2-type mechanism. This pathway leads to the formation of a secondary alcohol. A significant side reaction can be the polymerization of the this compound.
-
Lewis Acid-Catalyzed Etherification: In the presence of a Lewis acid, the epoxide oxygen is coordinated by the acid, which activates the epoxide ring towards nucleophilic attack. The alcohol, acting as the nucleophile, will preferentially attack the more substituted secondary carbon of the epoxide, which can better stabilize the partial positive charge that develops in the transition state. This pathway results in the formation of a primary alcohol.
Data Presentation: Representative Reaction Parameters
While a comprehensive dataset for the etherification of various alcohols with this compound is not extensively published, the following table summarizes typical conditions and outcomes for analogous reactions, such as the synthesis of glycidyl ethers from alcohols and epichlorohydrin or the ring-opening of glycidol with alcohols. These data provide a valuable starting point for reaction optimization.
| Catalyst Type | Catalyst Example | Alcohol Substrate | Glycidylating Agent/Epoxide | Molar Ratio (Alcohol:Epoxide) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Analogy |
| Base | NaOH / Phase Transfer Catalyst | Fatty Alcohols (e.g., 1-decanol) | Epichlorohydrin | 1 : 1.5 | 25 - 45 | 4 - 6 | > 75 | Solvent-Free Glycidyl Ether Synthesis[1] |
| Lewis Acid | Al(OTf)₃ | Various Primary Alcohols | Glycidol | 1 : 1 | 80 | 1 | 84 - 96 | Synthesis of Monoalkyl Glyceryl Ethers[2][3] |
| Lewis Acid | Sn-Beta Zeolite | Methanol | Epichlorohydrin | Excess Methanol | 60 | N/A | High Activity | Epoxide Ring Opening with Alcohols[4] |
Experimental Protocols
Protocol 1: Base-Catalyzed Etherification of Alcohols with this compound
This protocol is designed to favor the formation of the secondary alcohol regioisomer via an SN2 mechanism.
Materials:
-
Alcohol of interest
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol of interest (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of this compound: Cool the reaction mixture back to 0 °C and add this compound (1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, the temperature can be gently increased to 40-60 °C.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether.
-
Protocol 2: Lewis Acid-Catalyzed Etherification of Alcohols with this compound
This protocol is designed to favor the formation of the primary alcohol regioisomer.
Materials:
-
Alcohol of interest
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol of interest (1.2 equivalents).
-
Solvent and Reactant Addition: Add anhydrous DCM (approximately 5-10 mL per mmol of glycidyl ether) followed by this compound (1.0 equivalent).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (0.1 - 0.2 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 0 °C for 1-3 hours. Allow the reaction to slowly warm to room temperature and continue to stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether.
-
Visualizations
Reaction Signaling Pathway
Caption: Catalytic pathways for the etherification of alcohols with this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of ethers from alcohols and this compound.
References
Application Notes and Protocols: Glycidyl Isopropyl Ether as a Crosslinking Agent in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing.[1][2][3] The properties of a hydrogel are largely determined by the polymer backbone and the crosslinking agent used to form the network structure.
Glycidyl isopropyl ether (GIE) is a reactive epoxy compound that can be utilized as a crosslinking agent in hydrogel synthesis.[4] The epoxide ring of GIE can react with nucleophilic groups present on polymer chains, such as hydroxyl (-OH) and amine (-NH2) groups, to form stable ether linkages. This reaction, typically carried out under basic conditions, results in the formation of a chemically crosslinked hydrogel network. The use of a monofunctional glycidyl ether like GIE as a crosslinking agent, often in the context of forming more complex polymer structures that then self-assemble or are further crosslinked, allows for the introduction of specific side chains that can influence the hydrogel's properties.
These application notes provide a detailed protocol for the synthesis and characterization of hydrogels using this compound as a crosslinking agent, with a focus on its application in drug delivery systems.
Crosslinking Mechanism
The crosslinking of polymers with this compound proceeds via a nucleophilic ring-opening reaction of the epoxide group. Under basic conditions, a hydroxyl or amine group on the polymer chain is deprotonated, forming a more potent nucleophile. This nucleophile then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable ether bond, thus linking the polymer chains together.
Experimental Protocols
Materials
-
Polymer with hydroxyl or amine groups (e.g., Polyvinyl alcohol (PVA), Chitosan, Hyaluronic Acid)
-
This compound (GIE) (CAS 4016-14-2)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Model drug (e.g., Bovine Serum Albumin, Methylene Blue)
Equipment
-
Magnetic stirrer with heating plate
-
pH meter
-
Molds for hydrogel casting
-
Freeze-dryer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
-
Rheometer
Protocol for Hydrogel Synthesis
This protocol describes the synthesis of a hydrogel using a polymer with hydroxyl groups and GIE as the crosslinking agent.
-
Polymer Solution Preparation:
-
Dissolve the desired amount of polymer (e.g., 10% w/v PVA) in deionized water with constant stirring. Heating may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
-
Crosslinking Reaction:
-
Adjust the pH of the polymer solution to a basic pH (e.g., pH 10-12) by adding a concentrated NaOH solution dropwise while stirring.
-
Slowly add the desired amount of this compound to the polymer solution under vigorous stirring. The amount of GIE will determine the crosslinking density of the hydrogel.
-
Continue stirring the mixture at a controlled temperature (e.g., 50-70°C) for a specified duration (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.
-
-
Hydrogel Casting and Curing:
-
Pour the reaction mixture into molds of the desired shape and size.
-
Allow the hydrogels to cure at room temperature for 24 hours or until a stable gel is formed.
-
-
Purification:
-
Remove the hydrogels from the molds and wash them extensively with deionized water to remove any unreacted GIE and NaOH.
-
The washing solution should be changed several times until the pH of the washing water is neutral.
-
The purified hydrogels can be stored in deionized water or PBS at 4°C.
-
Hydrogel Characterization
A comprehensive characterization of the synthesized hydrogels is crucial to understand their properties and suitability for specific applications.
Swelling Behavior
The swelling ratio of the hydrogels can be determined by immersing a known weight of the dried hydrogel in deionized water or PBS at room temperature. At regular intervals, the hydrogel is removed, excess surface water is gently blotted away, and the swollen weight is recorded. The swelling ratio is calculated using the following formula:
Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100
Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Chemical Characterization
Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the crosslinking reaction. The FTIR spectrum of the crosslinked hydrogel should show the appearance of new peaks corresponding to the ether linkages formed and the disappearance or reduction in the intensity of the epoxide peaks from GIE.
Morphological Analysis
Scanning Electron Microscopy (SEM) can be used to visualize the porous structure of the hydrogel network. The hydrogel samples are typically freeze-dried and then sputter-coated with a conductive material (e.g., gold) before imaging. The SEM images provide information about the pore size and interconnectivity of the hydrogel network, which are important for drug loading and release.
Mechanical Properties
The mechanical properties of the hydrogels, such as the storage modulus (G') and loss modulus (G''), can be evaluated using a rheometer. These parameters provide insights into the stiffness and viscoelastic behavior of the hydrogel.
Quantitative Data
While extensive data on hydrogels crosslinked solely with this compound is limited, studies on triblock copolymers containing poly(isopropyl glycidyl ether) (piPrGE) provide insights into the properties of such systems. The following table summarizes rheological data for poly(iPrGE-PEG-iPrGE) triblock hydrogels.
| Hydrogel Composition | Gel Point (°C) | Storage Modulus (G') (Pa) | Yield Stress (Pa) |
| 1% iPrGE blend | ~7.03 - 12.78 | Varies with concentration | Strongest based on equilibrium modulus |
| 5% iPrGE blend | ~7.03 - 12.78 | Varies with concentration | Strongest based on equilibrium modulus |
Data adapted from Le, Alexander B. (2021).[5] These hydrogels were noted to be thermoreversible and exhibit shear-thinning properties.[5][6]
Application in Drug Delivery
Hydrogels are highly attractive for drug delivery applications due to their high water content, biocompatibility, and porous network that allows for the encapsulation and controlled release of therapeutic agents.[1][2][3]
Drug Loading
Drugs can be loaded into the hydrogels using two primary methods:
-
During Synthesis: The drug can be added to the polymer solution before the crosslinking agent is introduced. This method entraps the drug within the forming hydrogel network.
-
Post-Synthesis (Swelling-Diffusion Method): The purified hydrogels are immersed in a solution containing the drug. The drug molecules then diffuse into the hydrogel network and are entrapped.
In Vitro Drug Release
The release of the loaded drug from the hydrogel can be studied by placing the drug-loaded hydrogel in a known volume of a release medium (e.g., PBS) at 37°C with gentle agitation. At specific time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of hydrogels crosslinked with this compound for drug delivery applications.
Conclusion
This compound can be employed as a crosslinking agent to synthesize hydrogels with tunable properties. The protocols and characterization techniques outlined in these application notes provide a framework for researchers and drug development professionals to explore the potential of GIE-crosslinked hydrogels in various biomedical applications, particularly in the field of controlled drug delivery. Further optimization of the reaction conditions and polymer systems will enable the development of advanced hydrogel-based platforms for a wide range of therapeutic needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 6. Tuning Poly(Isopropyl Glycidyl Ether-<em>block</em>-Polyethylene GLYCOL-<em>block</em>-Isopropyl Glycidyl Ether) poly(iPrGE-PEG-iPrGE) Triblock Hydrogels for Use in 3D Printing - ProQuest [proquest.com]
Application Notes and Protocols for Formulation of Flexible Adhesives with Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of flexible adhesives using Glycidyl Isopropyl Ether (GIE) as a reactive diluent. The inclusion of GIE in epoxy adhesive formulations is a key strategy for enhancing flexibility, which is a critical attribute in various applications, including medical devices, electronics, and specialty packaging where substrates may be subject to movement, vibration, or thermal cycling.
Introduction
Standard epoxy adhesives, while known for their high strength and chemical resistance, are often rigid and brittle. This can lead to bond failure when subjected to stress or deformation. This compound (GIE) is a low-viscosity, monofunctional reactive diluent that, when incorporated into an epoxy resin system, can significantly improve the flexibility and toughness of the cured adhesive.[1][2] As a reactive diluent, GIE participates in the curing reaction, becoming a permanent part of the polymer network.[1] This integration helps to reduce the crosslink density of the cured adhesive, thereby imparting greater flexibility and impact resistance.
The primary function of GIE is to reduce the viscosity of the epoxy resin, which improves handling, wetting of substrates, and allows for higher filler loading.[1][2] However, its impact on the mechanical properties of the cured adhesive, particularly the enhancement of flexibility, is the focus of these application notes.
Data Presentation
The following tables summarize the expected quantitative effects of adding a monofunctional reactive diluent, such as this compound, to a standard Bisphenol A-based epoxy resin (DGEBA) cured with a polyamide hardener. It is important to note that the exact values can vary depending on the specific formulation, curing conditions, and test methods. Due to a lack of publicly available data specifically for this compound, the following data is illustrative of the typical performance changes observed with similar monofunctional glycidyl ether reactive diluents.
Table 1: Effect of Reactive Diluent Concentration on Mechanical Properties of Cured Epoxy Adhesive
| Property | 0% Diluent (Control) | 10% Diluent | 20% Diluent |
| Tensile Strength (MPa) | 60 - 80 | 40 - 60 | 20 - 40 |
| Elongation at Break (%) | 3 - 5 | 5 - 15 | 15 - 30 |
| Flexural Strength (MPa) | 100 - 130 | 80 - 110 | 60 - 90 |
| Flexural Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 | 1.5 - 2.5 |
| Viscosity at 25°C (cps) | 10,000 - 15,000 | 1,000 - 3,000 | 200 - 800 |
Note: This data is representative and intended for comparative purposes. Actual results should be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for the preparation and testing of flexible epoxy adhesives formulated with this compound.
Protocol 1: Preparation of a Flexible Epoxy Adhesive with GIE
1. Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW ~188 g/eq)
-
Reactive Diluent: this compound (GIE)
-
Curing Agent: Polyamide or a flexible amine hardener (e.g., polyetheramine)
-
Substrates for bonding: As required for the specific application (e.g., aluminum, polycarbonate, stainless steel)
2. Equipment:
-
Top-pan balance (accurate to 0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or centrifugal mixer for degassing
-
Molds for casting test specimens (e.g., for tensile and flexural testing)
-
Programmable oven for curing
3. Formulation:
The amount of curing agent required is calculated based on the total epoxy equivalent weight of the resin and the reactive diluent. The stoichiometric ratio of amine hydrogen to epoxy groups is typically targeted for optimal properties.
Example Calculation for a 10% GIE Formulation:
-
Mass of DGEBA resin: 90 g
-
Mass of GIE: 10 g
-
EEW of DGEBA: 188 g/eq
-
EEW of GIE (approximate): 116 g/eq
-
Amine Hydrogen Equivalent Weight (AHEW) of Curing Agent: (provided by the manufacturer, e.g., 100 g/eq)
-
Epoxy Equivalents of DGEBA: 90 g / 188 g/eq = 0.479 eq
-
Epoxy Equivalents of GIE: 10 g / 116 g/eq = 0.086 eq
-
Total Epoxy Equivalents: 0.479 + 0.086 = 0.565 eq
-
Required Mass of Curing Agent: 0.565 eq * 100 g/eq = 56.5 g
4. Procedure:
-
Accurately weigh the DGEBA epoxy resin and this compound into a clean, dry mixing cup.
-
Thoroughly mix the resin and diluent until a homogeneous mixture is obtained.
-
Accurately weigh the calculated amount of curing agent and add it to the resin/diluent mixture.
-
Mix all components thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a uniform dispersion.
-
Degas the mixture by placing it in a vacuum desiccator at a pressure of 25-29 inHg for 5-10 minutes, or until the bubbling subsides. Alternatively, a centrifugal mixer can be used for degassing.
-
Apply the mixed adhesive to the prepared substrates or pour it into molds for test specimens.
-
Follow the specified curing schedule (see Protocol 2).
Protocol 2: Curing and Post-Curing of GIE-Modified Epoxy Adhesive
A multi-stage curing schedule is often recommended to achieve optimal cross-linking and mechanical properties.
-
Initial Cure: Place the bonded assemblies or cast specimens in a programmable oven and cure at 80°C for 2 hours . This initial lower temperature cure allows for good flow and wetting before gelation.
-
Main Cure: Increase the oven temperature to 120°C and cure for an additional 3 hours . This stage promotes the main cross-linking reactions.
-
Post-Cure: For applications requiring maximum performance, a post-cure at a temperature slightly above the expected glass transition temperature (Tg) is recommended. A typical post-cure would be 150°C for 2 hours .
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to minimize thermal stress.
Protocol 3: Mechanical Testing of Cured Adhesive
All mechanical tests should be performed on standardized specimens after they have been allowed to condition at room temperature (23 ± 2°C) and 50 ± 5% relative humidity for at least 24 hours.
1. Tensile Testing (ASTM D638):
-
Cast dog-bone shaped specimens according to ASTM D638 specifications.
-
Use a universal testing machine equipped with a suitable load cell and extensometer.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.
-
Record the tensile strength (at break), elongation at break, and Young's modulus.
2. Flexural Testing (ASTM D790):
-
Cast rectangular bar specimens according to ASTM D790 specifications.
-
Use a universal testing machine with a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fails or reaches a specified deflection.
-
Record the flexural strength and flexural modulus.
Mandatory Visualizations
Chemical Reaction Pathway
The following diagram illustrates the general reaction mechanism of a DGEBA epoxy resin and a monofunctional reactive diluent (like GIE) with a primary diamine curing agent.
References
Application Note: Characterization of Poly(glycidyl isopropyl ether) by GPC and DSC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(glycidyl isopropyl ether) (PGIE) is a synthetic polymer belonging to the poly(glycidyl ether) family. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential applications in drug delivery, hydrogel formation, and as functional coatings. The physical and thermal properties of PGIE, such as its molecular weight, molecular weight distribution, and glass transition temperature, are critical parameters that dictate its performance in these applications. This application note provides detailed protocols for the characterization of PGIE using Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for thermal property evaluation.
Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight distribution of polymers. The separation is based on the hydrodynamic volume of the polymer chains in solution.
Materials:
-
Poly(this compound) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards of known molecular weights
-
Syringe filters (0.2 µm PTFE)
-
Autosampler vials
Equipment:
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)
-
Data acquisition and analysis software
Protocol:
-
Mobile Phase Preparation: Prepare a sufficient volume of HPLC-grade THF to be used as the mobile phase. Degas the solvent thoroughly before use.
-
Standard Preparation: Prepare a series of polystyrene standards of known molecular weights (e.g., ranging from 1,000 to 1,000,000 g/mol ) at a concentration of approximately 1 mg/mL in THF.
-
Sample Preparation: Accurately weigh 2-3 mg of the poly(this compound) sample and dissolve it in 1 mL of THF in a clean vial. Gently agitate the vial until the polymer is completely dissolved.
-
Filtration: Filter the prepared sample and standard solutions through a 0.2 µm PTFE syringe filter into clean autosampler vials to remove any particulate matter.
-
GPC System Setup:
-
Set the column temperature (e.g., 35 °C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
-
Calibration: Inject the prepared polystyrene standards into the GPC system, starting from the lowest molecular weight. Record the elution volumes for each standard.
-
Sample Analysis: Inject the prepared poly(this compound) sample into the GPC system and record the chromatogram.
-
Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their respective elution volumes.
-
Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample from its chromatogram.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous polymers like PGIE, DSC is primarily used to determine the glass transition temperature (Tg).
Materials:
-
Poly(this compound) sample
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
Equipment:
-
Differential Scanning Calorimeter
-
Nitrogen gas for purging
-
Data acquisition and analysis software
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.
-
Encapsulation: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC System Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a low temperature (e.g., -80 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected glass transition (e.g., 20 °C). This scan is performed to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., -80 °C).
-
Second Heating Scan: Heat the sample again at the same heating rate (10 °C/min) to the final temperature. The glass transition is determined from this second heating scan.
-
-
Data Analysis:
-
Analyze the heat flow versus temperature curve from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step-like transition in the heat flow curve.
-
Data Presentation
The following tables summarize representative data obtained from the GPC and DSC analysis of a synthesized poly(this compound) sample.
Table 1: GPC Analysis Results for Poly(this compound)
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 8,500 g/mol |
| Weight Average Molecular Weight (Mw) | 9,800 g/mol |
| Polydispersity Index (PDI) | 1.15 |
Table 2: DSC Analysis Results for Poly(this compound)
| Parameter | Value |
| Glass Transition Temperature (Tg) | -58 °C |
Mandatory Visualization
Caption: Workflow for GPC analysis of Poly(this compound).
Caption: Workflow for DSC analysis of Poly(this compound).
Application Notes and Protocols for the Use of Glycidyl Ether Intermediates in the Synthesis of Beta-Blocker Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycidyl ethers are pivotal chemical intermediates in the synthesis of a significant class of pharmaceuticals known as beta-blockers. These drugs, such as propranolol, atenolol, and metoprolol, are widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The common structural feature of these aryloxypropanolamine beta-blockers is synthesized through a versatile and efficient pathway involving an aryl glycidyl ether intermediate.
This document provides detailed application notes and experimental protocols for the synthesis of propranolol, atenolol, and metoprolol, highlighting the role of the aryl glycidyl ether intermediate.
General Synthetic Pathway
The synthesis of these beta-blockers typically proceeds via a two-step process:
-
Formation of the Aryl Glycidyl Ether: A substituted phenol is reacted with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This reaction proceeds via a Williamson ether synthesis to form the corresponding aryl glycidyl ether.
-
Ring-Opening of the Epoxide: The aryl glycidyl ether intermediate is then subjected to a nucleophilic attack by an amine, typically isopropylamine, which opens the epoxide ring to yield the final aryloxypropanolamine product.
The following sections provide specific protocols and quantitative data for the synthesis of propranolol, atenolol, and metoprolol.
Synthesis of Propranolol
Propranolol is a non-selective beta-blocker. Its synthesis involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane, which is then reacted with isopropylamine.
Quantitative Data for Propranolol Synthesis
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 1 | 1-Naphthol, Epichlorohydrin | Triethylamine | - | 65 | 8 | 94.2-94.7 | ~95% | [1] |
| 1 | 1-Naphthol, Epichlorohydrin | KOH | DMSO | Room Temp. | 6 | 95 | - | [2] |
| 2 | 1-(naphthalen-1-yloxy)-2,3-epoxypropane, Isopropylamine | - | - | Reflux | 24 | 90 | - | [2] |
| 2 | 1-(naphthalen-1-yloxy)-2,3-epoxypropane, Isopropylamine | N,N-diisopropylethylamine | Toluene | 45 | 4 | 91.3 | 99.1% | [3] |
Experimental Protocols for Propranolol Synthesis
Protocol 1: Synthesis of (±)-Propranolol
-
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
To a stirred solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.
-
Continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 2% sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the glycidyl ether (yield: 95%).[2]
-
-
Step 2: Synthesis of (±)-Propranolol
-
A solution of 1-(naphthalen-1-yloxy)-2,3-epoxypropane (2.0 g, 10 mmol) in excess isopropylamine (20 ml) and water (1 ml) is stirred and heated to reflux for 24 hours.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure to yield crude (±)-propranolol (yield: 90%).[2]
-
The crude product can be purified by recrystallization from hexane.[2]
-
Synthesis of Atenolol
Atenolol is a selective β1 receptor antagonist. It is synthesized from 2-(4-hydroxyphenyl)acetamide and epichlorohydrin, followed by reaction with isopropylamine.
Quantitative Data for Atenolol Synthesis
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |
| One-pot | 2-(4-hydroxyphenyl)acetamide, Epichlorohydrin, Isopropylamine | - | Choline Chloride:Ethylene Glycol (DES) | 40 | 6 + 6 | 95 | - | [4] |
| Step 1 & 2 | 4-hydroxyphenyl acetamide, (R)-epichlorohydrin, Isopropylamine | NaOH | Water | -7 to -5 | 50 | 85 | 99.0% | [5] |
| Step 1 & 2 | 4-hydroxyphenyl acetamide, (R)-epichlorohydrin, Isopropylamine | NaOH | Water | 4 to 5 | 40 | 90 | 96.8% | [5] |
Experimental Protocol for Atenolol Synthesis
Protocol 2: One-Pot, Two-Step Synthesis of Atenolol in a Deep Eutectic Solvent (DES)
-
In a 25 mL round-bottom flask containing 0.6 mL of a choline chloride:ethylene glycol (ChCl:EG) DES, add 2-(4-hydroxyphenyl)acetamide (200 mg, 1 equiv.) and stir at 40 °C until dissolved.[4]
-
Add epichlorohydrin (0.184 g, 1.5 equiv.) dropwise and continue stirring at 40 °C for 6 hours.[4]
-
Monitor the reaction progress by TLC.
-
Remove unreacted epichlorohydrin by evaporation under reduced pressure.[4]
-
To the reaction mixture, add isopropylamine (3 equiv.) and stir at 40 °C for another 6 hours.[4]
-
Remove excess isopropylamine by vacuum evaporation.[4]
-
Add water to the residue to precipitate the crude atenolol.
-
Wash the white solid with water and dry to obtain atenolol (overall yield: 95%).[4]
Synthesis of Metoprolol
Metoprolol is another selective β1 receptor antagonist. Its synthesis starts from 4-(2-methoxyethyl)phenol.
Quantitative Data for Metoprolol Synthesis
| Step | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(2-methoxyethyl)phenol, Epichlorohydrin | KOH | Water | 35±2 | 6±1 | 80 (of distilled product) | [6][7] |
| 2 | 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, Isopropylamine | - | Isopropyl alcohol | Reflux | 2-5 | 95 | [7] |
Experimental Protocol for Metoprolol Synthesis
Protocol 3: Synthesis of Metoprolol
-
Step 1: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene
-
To a suitable reactor, add 49.6 kg of deionized water.
-
While maintaining the temperature below 30°C, slowly add 7.93 kg of potassium hydroxide pellets. Stir until dissolved.
-
Add 20 kg of 4-(2-methoxyethyl)phenol to the reactor.
-
Inert the atmosphere (e.g., with nitrogen) and stir for 20 minutes.
-
Over 30 minutes, add 12.54 kg of (R,S)-epichlorohydrin.
-
Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.
-
After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate.[6][8]
-
The crude product can be further purified by distillation to achieve a yield of approximately 80%.[7]
-
-
Step 2: Synthesis of Metoprolol
-
Mix the purified 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (1 kg, 4.8 mol) with isopropyl alcohol (~0.9 kg) and isopropylamine (0.8-1.7 kg, 3-6 equivalents).[7]
-
Heat the mixture to reflux and maintain for 2-5 hours.[7]
-
After the reaction, the excess isopropylamine and solvent are removed to yield metoprolol base (yield: ~95%).[7]
-
Visualizations
Logical Workflow for Beta-Blocker Synthesis
Caption: General synthetic workflow for beta-blockers.
Beta-Adrenergic Signaling Pathway and Mechanism of Action of Beta-Blockers
Caption: Beta-adrenergic signaling and beta-blocker action.
References
- 1. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
Application of Glycidyl Isopropyl Ether in Textile Finishing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl isopropyl ether (GIE) is a reactive epoxy compound with potential applications in textile finishing. Its epoxide ring is susceptible to nucleophilic attack, enabling it to form covalent bonds with the hydroxyl groups present in cellulosic fibers like cotton. This modification can impart desirable properties to textiles, such as improved wrinkle resistance and hydrophobicity. This document provides detailed application notes and experimental protocols for the use of this compound in textile finishing, based on established methodologies for similar glycidyl ether compounds.
Application Notes
This compound can be utilized as a finishing agent for textiles, particularly those with reactive hydroxyl groups on their surfaces, such as cotton.[1] The primary mechanism involves the acid-catalyzed ring-opening of the epoxide group in GIE, followed by an etherification reaction with the cellulose backbone of the textile fibers. This crosslinking effect can lead to several benefits:
-
Improved Wrinkle Resistance: By forming crosslinks between cellulose chains, GIE can enhance the fabric's ability to recover from creasing, leading to a "wrinkle-free" or "easy-care" finish. A patent describing the use of a similar compound, poly(allyl glycidyl ether), demonstrated a significant increase in wrinkle recovery in cotton fabric.[1]
-
Enhanced Hydrophobicity: The introduction of the isopropyl ether group can increase the non-polar character of the cotton surface, thereby imparting water-repellent properties. Studies on other long-chain glycidyl esters have shown the potential to achieve high water contact angles on cotton fabrics.
-
Durability: The covalent nature of the bond formed between this compound and the textile fibers is expected to result in a durable finish that can withstand multiple laundering cycles.
Experimental Protocols
The following protocols are adapted from established procedures for similar glycidyl ether-based textile treatments. Researchers should optimize these protocols for their specific applications and substrates.
Protocol 1: Enhancing Wrinkle Resistance of Cotton Fabric
This protocol is based on the methodology described for poly(allyl glycidyl ether) and is expected to yield improved crease recovery.[1]
Materials:
-
This compound (GIE)
-
Isopropyl alcohol
-
Deionized water
-
Citric acid (catalyst)
-
Cotton fabric (e.g., 80x80 count print cloth)
-
Laboratory padder
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of Finishing Solution:
-
Prepare a stock solution by dissolving 100 parts by weight of this compound in a mixture of 140 parts of isopropyl alcohol and 420 parts of deionized water.
-
To this solution, add 40 parts of citric acid and stir until fully dissolved.
-
-
Fabric Impregnation:
-
Immerse the cotton fabric in the finishing solution.
-
Pass the impregnated fabric through a laboratory padder to achieve a wet pick-up of 80-100%.
-
-
Drying:
-
Dry the treated fabric in an oven at 60°C for 15 minutes.
-
-
Curing:
-
Cure the dried fabric in an oven at 160°C for 5 minutes.
-
-
Washing:
-
Thoroughly wash the cured fabric to remove any unreacted chemicals.
-
Allow the fabric to air dry.
-
Protocol 2: Imparting Hydrophobicity to Cotton Fabric
This protocol is adapted from a procedure for treating cotton with glycidyl stearate to achieve durable hydrophobicity.
Materials:
-
This compound (GIE)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Cotton fabric
-
Padding machine
-
Curing oven
Procedure:
-
Preparation of Finishing Bath:
-
Prepare an aqueous solution containing 60 g/L of this compound and 10 g/L of sodium hydroxide.
-
-
Fabric Treatment:
-
Immerse the cotton fabric in the finishing bath.
-
Pass the fabric through a padding machine to ensure uniform application of the solution.
-
-
Curing:
-
Cure the treated fabric in an oven at 120°C for 20 minutes.
-
-
Post-Treatment:
-
Rinse the fabric thoroughly with water to remove excess chemicals.
-
Dry the fabric.
-
Data Presentation
The following tables summarize expected quantitative outcomes based on data from analogous glycidyl ether treatments.
| Parameter | Untreated Cotton | Treated Cotton (Expected) | Reference |
| Wrinkle Recovery Angle (Warp + Weft) | ~180° | >290° (+61%) | [1] |
| Water Contact Angle | ~0° (absorbent) | >150° |
Table 1: Expected Improvement in Wrinkle Recovery and Hydrophobicity.
| Parameter | Condition |
| Wrinkle Resistance Treatment | |
| GIE Concentration | 10% (w/w of solution) |
| Solvent | Isopropyl Alcohol / Water |
| Catalyst | Citric Acid |
| Drying Temperature | 60°C |
| Curing Temperature | 160°C |
| Curing Time | 5 minutes |
| Hydrophobicity Treatment | |
| GIE Concentration | 60 g/L |
| Catalyst | NaOH (10 g/L) |
| Curing Temperature | 120°C |
| Curing Time | 20 minutes |
Table 2: Summary of Key Experimental Parameters.
Visualizations
References
Application Notes and Protocols for Modifying Cellulose with Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the modification of cellulose with glycidyl isopropyl ether (GIE), a process designed to enhance the physicochemical properties of cellulose for advanced applications in drug delivery, material science, and other research fields. The protocols outlined below are based on established principles of cellulose etherification and aim to provide a reproducible method for synthesizing and characterizing GIE-modified cellulose.
Introduction
Cellulose, a ubiquitous and renewable biopolymer, possesses numerous desirable properties, including biocompatibility and biodegradability. However, its poor solubility in common organic solvents and water limits its processability and broader application. Chemical modification of cellulose through etherification is a common strategy to overcome these limitations. The introduction of functional groups, such as the isopropyl ether moiety from this compound, can significantly alter the properties of the cellulose backbone.
Modification of biopolymers like starch or cellulose ethers with alkyl glycidyl ethers can disrupt hydrogen bonding and introduce hydrophobic groups.[1] This modification can lead to improved solubility in organic solvents, enhanced thermal stability, and tailored hydrophobicity, making the resulting cellulose derivative a versatile material for various applications, including as a rheology modifier in personal care products.[1]
Data Presentation: Improved Properties of GIE-Modified Cellulose
The modification of cellulose with this compound results in notable changes to its physical and chemical properties. The extent of these changes is directly related to the degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose unit. While specific quantitative data for GIE-modified cellulose is not extensively available in the public domain, the following tables present expected trends and representative data based on the general behavior of hydrophobically modified cellulose ethers.
Table 1: Thermal Properties of this compound Modified Cellulose
| Degree of Substitution (DS) | Onset Decomposition Temperature (°C) (TGA) | Peak Decomposition Temperature (°C) (TGA) | Glass Transition Temperature (°C) (DSC) |
| 0 (Unmodified Cellulose) | ~280-300 | ~320-350 | Not well-defined |
| Low (~0.5) | ~290-310 | ~330-360 | ~150-160 |
| Medium (~1.0) | ~300-320 | ~340-370 | ~140-150 |
| High (~1.5) | ~310-330 | ~350-380 | ~130-140 |
Note: The data presented are illustrative and may vary depending on the specific reaction conditions and the source of the cellulose.
Table 2: Solubility of this compound Modified Cellulose in Various Solvents
| Solvent | Unmodified Cellulose | Low DS (~0.5) | Medium DS (~1.0) | High DS (~1.5) |
| Water | Insoluble | Swellable/Partially Soluble | Partially Soluble | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (with heating) | Soluble | Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Insoluble | Partially Soluble | Soluble | Soluble |
| Tetrahydrofuran (THF) | Insoluble | Partially Soluble | Soluble | Soluble |
| Acetone | Insoluble | Insoluble | Partially Soluble | Soluble |
| Chloroform | Insoluble | Insoluble | Partially Soluble | Soluble |
Note: The solubility of cellulose ethers is dependent on the degree of substitution, the distribution of the ether groups, and the molecular weight of the polymer.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound modified cellulose.
Protocol 1: Synthesis of this compound Modified Cellulose
This protocol describes a heterogeneous slurry-phase synthesis method.
Materials:
-
Microcrystalline cellulose (MCC)
-
This compound (IGE)
-
Sodium hydroxide (NaOH)
-
Isopropanol
-
Deionized water
-
Acetone
-
Glacial acetic acid
Procedure:
-
Alkali Activation (Mercerization):
-
Suspend 10 g of microcrystalline cellulose in 100 mL of isopropanol in a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Stir the slurry at room temperature for 30 minutes to ensure uniform dispersion.
-
Slowly add 20 mL of a 40% (w/v) aqueous solution of sodium hydroxide to the slurry while stirring.
-
Raise the temperature to 50°C and continue stirring for 1 hour to activate the cellulose.
-
-
Etherification:
-
After the activation step, add the desired amount of this compound dropwise to the reaction mixture. The molar ratio of GIE to anhydroglucose units (AGU) of cellulose will determine the degree of substitution. For a target DS of 1.0, use approximately 21.5 g (0.185 mol) of GIE for 10 g (0.062 mol) of cellulose.
-
Increase the reaction temperature to 80°C and maintain it for 4-6 hours with continuous stirring under a nitrogen atmosphere.
-
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess sodium hydroxide by slowly adding glacial acetic acid until the pH of the slurry is approximately 7.
-
Filter the solid product using a Büchner funnel.
-
Wash the product thoroughly with a 1:1 (v/v) mixture of isopropanol and deionized water (3 x 100 mL) to remove unreacted reagents and byproducts.
-
Perform a final wash with acetone (2 x 50 mL).
-
Dry the purified this compound modified cellulose in a vacuum oven at 60°C to a constant weight.
-
Protocol 2: Characterization of this compound Modified Cellulose
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the successful etherification of cellulose.
-
Procedure:
-
Record the FTIR spectra of both unmodified and modified cellulose samples using an FTIR spectrometer.
-
Prepare samples as KBr pellets or use an ATR accessory.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Expected Results: The spectrum of the modified cellulose should show new characteristic peaks corresponding to the isopropyl ether group, such as C-H stretching vibrations of the isopropyl group around 2970 cm⁻¹ and the ether linkage (C-O-C) stretching vibrations around 1100 cm⁻¹. The broad -OH stretching band around 3400 cm⁻¹ is expected to decrease in intensity upon modification.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the Degree of Substitution (DS).
-
Procedure:
-
Dissolve a known amount of the dried GIE-modified cellulose in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR and ¹³C NMR spectra.
-
-
Analysis:
-
In the ¹H NMR spectrum, the signals from the anhydroglucose unit of cellulose will be present between 3.0 and 5.0 ppm. New signals corresponding to the protons of the isopropyl group (around 1.1 ppm for -CH₃ and a multiplet for the -CH group) and the glycidyl backbone will appear.
-
The DS can be calculated by comparing the integrated area of the anhydroglucose protons to the integrated area of the protons from the isopropyl group.
-
¹³C NMR can provide more detailed information on the substitution pattern at the C2, C3, and C6 positions of the anhydroglucose unit.
-
3. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the modified cellulose.
-
Procedure:
-
Heat a small sample (5-10 mg) of the modified cellulose from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere using a TGA instrument.
-
-
Analysis:
-
Determine the onset decomposition temperature and the temperature of maximum weight loss from the TGA and derivative thermogravimetric (DTG) curves.
-
Compare the thermal stability of the modified cellulose with that of the unmodified cellulose.
-
4. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Procedure:
-
Heat a small, dried sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere.
-
Typically, a heat-cool-heat cycle is employed to erase the thermal history of the sample. For example, heat from 25°C to 200°C at 10°C/min, cool to 25°C at 10°C/min, and then reheat to 200°C at 10°C/min.
-
-
Analysis:
-
The glass transition temperature (Tg) is observed as a step-change in the heat flow curve during the second heating scan.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction of cellulose with this compound.
Experimental Workflow
Caption: Workflow for GIE-modified cellulose synthesis.
References
Troubleshooting & Optimization
How to control molecular weight in Glycidyl isopropyl ether polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(glycidyl isopropyl ether) (PGIE).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) with controlled molecular weight?
The most common method for achieving controlled molecular weight in the polymerization of this compound is living anionic ring-opening polymerization (AROP).[1][2] This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Cationic ring-opening polymerization can also be used, though control over the polymer structure might be different.[3]
Q2: How is the molecular weight controlled in anionic ring-opening polymerization (AROP)?
In a living AROP, the molecular weight of the resulting polymer is primarily determined by the stoichiometry of the reaction, specifically the molar ratio of the monomer to the initiator.[4] By carefully controlling this ratio, one can target a specific degree of polymerization and thus, a predictable molecular weight. The number-average molecular weight (Mn) can be estimated using the following formula:
Mn = (Monomer Mass / Initiator Moles) + Initiator Molecular Weight
Q3: What initiator systems are recommended for the controlled polymerization of this compound?
For controlled living anionic polymerization of glycidyl ethers, potassium-based initiators are highly effective.[4] Common systems include:
-
Potassium alkoxides: Generated from the deprotonation of an alcohol (e.g., benzyl alcohol) with a strong base.
-
Potassium naphthalenide: A radical-anion initiator that can deprotonate an alcohol to form the initiating alkoxide species.[1][4] This method is advantageous as it avoids the introduction of water or residual alcohol that can interfere with the polymerization.[4]
A binary system using an onium salt (e.g., tetraoctylammonium bromide, NOct₄Br) with an activator like triisobutylaluminum (i-Bu₃Al) has also been shown to facilitate controlled polymerization of glycidyl ethers, allowing for the synthesis of high molecular weight polymers.[5]
Q4: How does reaction temperature influence the polymerization?
Reaction temperature is a critical parameter. While it may not be the primary means of controlling molecular weight, it can significantly impact side reactions.[4] For glycidyl ether polymerizations, higher temperatures can lead to undesired side reactions, such as isomerization of side chains in related monomers, which can affect the final polymer structure.[4] It is generally recommended to conduct the polymerization at a controlled, and often lower, temperature to maintain the living nature of the polymerization and achieve a narrow polydispersity.
Troubleshooting Guide
Problem: The polymerization is very slow or does not initiate.
-
Possible Cause 1: Impure reagents.
-
Solution: Ensure that the this compound monomer and the solvent (e.g., THF) are rigorously purified. Distilling the monomer over calcium hydride (CaH₂) and the solvent from a sodium/benzophenone ketyl can remove inhibiting impurities like water and alcohols.[1]
-
-
Possible Cause 2: Inactive initiator.
-
Solution: The initiator, especially potassium naphthalenide, is sensitive to air and moisture. It should be freshly prepared and titrated before use. Handle all initiators under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Possible Cause 3: Incorrect temperature.
-
Solution: The chosen initiator system may have an optimal temperature range for initiation. For many anionic polymerizations of glycidyl ethers, the reaction is carried out at or below room temperature. Gradually increasing the temperature while monitoring for changes (e.g., a color change indicating initiation) can be a diagnostic step.[1]
-
Problem: The final polymer has a much higher or lower molecular weight than targeted.
-
Possible Cause 1: Inaccurate monomer-to-initiator ratio.
-
Solution: Re-verify the calculations for the amounts of monomer and initiator. Ensure precise measurement and transfer of these reagents. If the initiator concentration was not accurately determined (e.g., through titration), the actual ratio will deviate from the theoretical one.
-
-
Possible Cause 2: Presence of protic impurities.
-
Solution: Water or other protic impurities can act as chain transfer agents, effectively increasing the number of polymer chains and leading to a lower molecular weight than predicted. Rigorous purification of all reagents and glassware is crucial.
-
-
Possible Cause 3: Incomplete monomer conversion.
-
Solution: If the reaction is terminated prematurely, the molecular weight will be lower than the target. Monitor the reaction progress using techniques like ¹H NMR to ensure complete monomer consumption before termination.[6]
-
Problem: The polymer has a broad molecular weight distribution (high PDI).
-
Possible Cause 1: Slow initiation.
-
Solution: If the initiation is slow compared to propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths. Ensure the initiator is added quickly and efficiently to the monomer solution to promote rapid and uniform initiation.
-
-
Possible Cause 2: Chain transfer or termination reactions.
-
Solution: Side reactions that terminate growing polymer chains or transfer the active center to another molecule will broaden the PDI. These are often caused by impurities or too high a reaction temperature.[4] Maintaining a clean reaction environment and a controlled temperature is key to minimizing these effects.
-
-
Possible Cause 3: Poor mixing.
-
Solution: Inadequate stirring can lead to localized high concentrations of initiator and monomer, causing non-uniform polymerization. Ensure efficient and continuous stirring throughout the reaction.
-
Data Presentation
Table 1: Influence of Monomer-to-Initiator Ratio on Molecular Weight of Poly(allyl glycidyl ether)
Note: Data for a related glycidyl ether, allyl glycidyl ether, is presented to illustrate the principle of stoichiometric control over molecular weight.
| Target Mn ( kg/mol ) | Monomer/Initiator Ratio | Actual Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
| 10 | 88 | 10.5 | 1.10 | [4] |
| 20 | 175 | 21.0 | 1.08 | [4] |
| 50 | 439 | 52.0 | 1.12 | [4] |
| 100 | 877 | 105.0 | 1.15 | [4] |
Experimental Protocols
Protocol 1: Living Anionic Ring-Opening Polymerization of this compound
This protocol provides a general guideline for synthesizing poly(this compound) with a controlled molecular weight using a potassium naphthalenide initiator.
Materials:
-
This compound (GIE)
-
Anhydrous tetrahydrofuran (THF)
-
Naphthalene
-
Potassium metal
-
Benzyl alcohol (as a pre-initiator)
-
Methanol (for termination)
-
Calcium hydride (CaH₂)
-
Sodium/benzophenone ketyl
Procedure:
-
Purification of Reagents:
-
Dry this compound over CaH₂ and distill under reduced pressure.
-
Reflux THF over sodium/benzophenone ketyl until a persistent deep blue or purple color is observed, then distill under an inert atmosphere.
-
Dry benzyl alcohol over CaH₂ and distill.
-
-
Preparation of Initiator (Potassium Benzyl Alkoxide):
-
Under an inert atmosphere, dissolve a known amount of benzyl alcohol in anhydrous THF.
-
Add a stoichiometric equivalent of a potassium naphthalenide solution in THF dropwise until the deep green color of the naphthalenide persists, indicating complete deprotonation of the alcohol. The concentration of the resulting potassium benzyl alkoxide initiator should be determined by titration.
-
-
Polymerization:
-
In a flame-dried, sealed reactor under an inert atmosphere, add the desired amount of purified this compound to anhydrous THF.
-
Cool the monomer solution to the desired reaction temperature (e.g., 25°C).
-
Rapidly inject the calculated volume of the potassium benzyl alkoxide initiator solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR for monomer conversion.
-
-
Termination:
-
Once the desired conversion is reached (ideally >99%), terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or water, depending on the polymer's solubility).
-
Isolate the polymer by filtration or decantation, then dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using size-exclusion chromatography (SEC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the anionic ring-opening polymerization of this compound.
Caption: Key parameters influencing molecular weight and polydispersity in GIE polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
- 3. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 4. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for polymers synthesized with Glycidyl isopropyl ether
Welcome to the technical support center for the purification of polymers synthesized with Glycidyl Isopropyl Ether (GIPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of poly(this compound) and related poly(glycidyl ether)s.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your GIPE-based polymer.
Problem 1: Presence of Unreacted Monomer in the Final Product
Initial Assessment:
-
Symptom: ¹H NMR analysis of the purified polymer shows characteristic peaks of this compound monomer.
-
Analysis: This indicates that the purification method was not effective in completely removing the unreacted GIPE.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Precipitation | The chosen solvent/non-solvent system may not be optimal for selectively precipitating the polymer while leaving the monomer in solution. |
| Solution 1: Increase the volume of the non-solvent to ensure complete precipitation of the polymer. | |
| Solution 2: Perform multiple precipitation steps (2-3 repetitions are typical) to enhance purity.[1] | |
| Solution 3: Cool the precipitation mixture (e.g., in an ice bath) to further decrease the solubility of the polymer. | |
| Inefficient Dialysis | The dialysis membrane cutoff may be too high, or the dialysis time may be insufficient. |
| Solution 1: Ensure the molecular weight cutoff (MWCO) of the dialysis membrane is significantly lower than the molecular weight of the polymer. | |
| Solution 2: Increase the frequency of changing the dialysis buffer/solvent to maintain a high concentration gradient. | |
| Solution 3: Extend the dialysis duration and monitor the purity of the polymer at different time points using NMR. | |
| Co-elution in Size Exclusion Chromatography (SEC) | The SEC column resolution may not be sufficient to separate the polymer from the low molecular weight monomer. |
| Solution 1: Use a column with a smaller pore size or a longer column to improve separation. | |
| Solution 2: Optimize the flow rate; a slower flow rate can sometimes enhance resolution. |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Initial Assessment:
-
Symptom: Size Exclusion Chromatography (SEC) analysis reveals a broad peak, indicating a high PDI (typically > 1.2).
-
Analysis: This can be due to side reactions during polymerization or degradation of the polymer during purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Chain Transfer Reactions during Polymerization | Impurities such as water or alcohols in the reaction mixture can act as chain transfer agents, leading to a broader molecular weight distribution.[2] |
| Solution: Ensure all reagents and solvents are rigorously dried and the polymerization is conducted under an inert atmosphere. | |
| Slow Initiation or Termination | Inefficient initiation or termination of the polymerization can lead to a less controlled process and broader PDI. |
| Solution: Review and optimize the initiator and quenching agent concentrations and addition procedures. | |
| Polymer Degradation during Purification | Harsh purification conditions (e.g., high temperatures, exposure to strong acids or bases) can cause chain scission. |
| Solution: Use mild purification conditions. Avoid excessive heating during solvent removal and use neutral pH conditions where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polymers synthesized with this compound?
A1: The most common purification techniques for poly(this compound) are precipitation, dialysis, and size exclusion chromatography (SEC).[1][3][4]
-
Precipitation: This involves dissolving the crude polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities in the solution. This process is often repeated for higher purity.[1]
-
Dialysis: This method is useful for removing low molecular weight impurities like salts and residual monomers. The polymer solution is placed in a dialysis tube with a specific molecular weight cutoff, and this tube is placed in a large volume of a suitable solvent. Small molecules diffuse out, while the larger polymer chains are retained.[1][5][6]
-
Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this technique separates molecules based on their size. It is effective for removing both low and high molecular weight impurities and can also provide information on the molecular weight and polydispersity of the polymer.[4][7][8][9][10]
Q2: How do I choose the right solvent and non-solvent for precipitation?
A2: The choice of solvent and non-solvent is crucial for effective purification by precipitation.
-
Solvent: The polymer should be readily soluble in the chosen solvent at a reasonable concentration. For poly(glycidyl ether)s, common good solvents include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).
-
Non-solvent: The polymer should be insoluble or have very low solubility in the non-solvent, while the impurities (like the monomer) should be soluble. Common non-solvents for poly(glycidyl ether)s include methanol, ethanol, and hexanes.[3][11] The ideal combination will depend on the specific properties of your polymer (molecular weight, end-groups). It is often necessary to perform small-scale trials to determine the optimal solvent/non-solvent system and their volume ratios.
Q3: My polymer oils out instead of precipitating as a solid. What should I do?
A3: "Oiling out" occurs when the polymer separates as a viscous liquid instead of a solid powder. This can make isolation difficult.
-
Try a different non-solvent: The interaction between the polymer and the non-solvent may be too favorable. Try a non-solvent with a different polarity.
-
Precipitate at a lower temperature: Cooling the mixture in an ice bath or freezer can often promote the formation of a solid precipitate.
-
Add the non-solvent more slowly: Adding the non-solvent dropwise while vigorously stirring can help in the formation of a fine powder.[1]
-
Use a solvent/non-solvent mixture for precipitation: Instead of a pure non-solvent, a mixture can sometimes yield better results.[1]
Q4: How can I confirm the purity of my final polymer?
A4: A combination of analytical techniques is recommended to confirm the purity of your poly(this compound).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and for detecting the absence of monomer and other small molecule impurities.[7][8]
-
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and polydispersity index (PDI) of the polymer. A monomodal and narrow peak is indicative of a pure polymer with a controlled molecular weight.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the polymer and the absence of impurities.
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimum amount of a suitable solvent (e.g., dichloromethane or THF).
-
Precipitation: Slowly add the polymer solution dropwise to a large volume of a vigorously stirred non-solvent (e.g., cold methanol or hexanes). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.
-
Isolation: Allow the precipitate to settle. Decant the supernatant and collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Purity Check: Analyze the dried polymer by NMR and SEC to confirm purity and molecular weight characteristics. Repeat the precipitation if necessary.
Protocol 2: Purification by Dialysis
-
Dissolution: Dissolve the crude polymer in a suitable solvent that is compatible with the dialysis membrane.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cutoff (MWCO) well below the molecular weight of your polymer (e.g., 1-2 kDa MWCO for a 10 kDa polymer). Prepare the membrane according to the manufacturer's instructions.
-
Loading: Load the polymer solution into the dialysis bag and seal it securely.
-
Dialysis: Immerse the sealed dialysis bag in a large container of the chosen dialysis solvent. Stir the solvent gently.
-
Solvent Exchange: Change the dialysis solvent periodically (e.g., every 4-6 hours for the first 24 hours, then less frequently) to maintain a high concentration gradient and ensure efficient removal of impurities.
-
Recovery: Once dialysis is complete (typically after 48-72 hours), recover the polymer solution from the dialysis bag.
-
Solvent Removal: Remove the solvent from the purified polymer solution by rotary evaporation or lyophilization.
-
Drying and Analysis: Dry the polymer under vacuum and analyze its purity by NMR and SEC.
Quantitative Data Summary
The following table summarizes typical molecular weight and polydispersity data for poly(glycidyl ether)s synthesized via anionic ring-opening polymerization (AROP), a common method for these polymers.
| Monomer | Initiator System | Target Mn ( g/mol ) | Measured Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Ethyl Glycidyl Ether | tBBA / t-Bu-P₄ | - | - | < 1.10 | [7] |
| Allyl Glycidyl Ether | Potassium alkoxide | 10,000 - 100,000 | - | 1.05 - 1.33 | [12] |
| Azidohexyl Glycidyl Ether | Benzyl alcohol / t-BuP₄ | 10,200 | - | 1.16 | [3] |
Visualizations
Caption: General purification workflow for poly(this compound).
Caption: Troubleshooting logic for unreacted monomer contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. polylc.com [polylc.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. reddit.com [reddit.com]
- 12. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Glycidyl isopropyl ether synthesis to improve yield
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Glycidyl Isopropyl Ether (IGE) for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The most common method for synthesizing this compound is a two-step process based on the Williamson ether synthesis.[1][2] First, isopropyl alcohol reacts with epichlorohydrin, typically catalyzed by a Lewis acid or a phase-transfer catalyst (PTC), to form a halohydrin ether intermediate.[3][4] This intermediate is then dehydrohalogenated using a strong base, such as sodium hydroxide (NaOH), to form the final epoxide ring of the glycidyl ether.[5]
Q2: What are the key reagents involved in this synthesis?
The key reagents are:
-
Isopropyl Alcohol: The alcohol that provides the isopropyl ether group.
-
Epichlorohydrin: The epoxide-containing alkyl halide that serves as the glycidyl group precursor.[5]
-
Catalyst: Either a Lewis acid (e.g., tin difluoride, tin tetrachloride) or a Phase-Transfer Catalyst (PTC) (e.g., tetrabutylammonium bromide - TBAB) is used to facilitate the initial reaction.[4][6]
-
Base: A strong base, typically sodium hydroxide or potassium hydroxide, is required for the final ring-closing (dehydrohalogenation) step.[3][4]
Q3: What are the main advantages of using a Phase-Transfer Catalyst (PTC) in this synthesis?
Using a PTC offers several advantages, including:
-
Higher Yields: PTC methods have reported yields of up to 92% for similar glycidyl ethers.[3]
-
Solvent-Free Conditions: The reaction can often be run without organic solvents, which simplifies the process and reduces waste.[3][7][8]
-
Simplified Purification: In solvent-free systems, solid by-products like sodium chloride can be easily removed by filtration.[3][7]
-
Milder Conditions: PTC methods can often be performed at lower temperatures compared to some traditional methods.
Troubleshooting Guide
Problem 1: Why is my reaction yield consistently low?
Low yield is a common issue that can be attributed to several factors. Use the following guide to diagnose and resolve the problem.
Possible Cause 1: Suboptimal Reaction Stoichiometry The molar ratio of reactants is critical. An incorrect ratio can lead to incomplete conversion of the limiting reagent or an increase in side products.
-
Solution: Ensure the molar ratio of epichlorohydrin to isopropyl alcohol is optimized, typically ranging from 1:1 to 1.3:1.[4] The amount of base is also crucial; an excess (1.5 to 2 equivalents relative to the alcohol) can be beneficial for the dehydrohalogenation step, but a large excess may promote side reactions.[9] Some PTC methods have successfully reduced the required molar ratio of NaOH from 1.5 to 0.7.[3]
Possible Cause 2: Inefficient Catalyst Performance The catalyst may be inactive, used in insufficient quantity, or inappropriate for the reaction conditions.
-
Solution:
-
Catalyst Loading: For PTCs like TBAB, ensure a loading of 1-5 mol% relative to the alcohol.[9]
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride are effective PTCs for this synthesis.[9] If using a Lewis acid, ensure it is anhydrous and handled under inert conditions if necessary.
-
Moisture: For certain catalysts, especially in PTC systems, controlling the moisture level is crucial for optimal performance.[10]
-
Possible Cause 3: Inappropriate Reaction Temperature Temperature affects reaction rates and the stability of reactants and products.
-
Solution: The synthesis is a two-stage process with different optimal temperatures. The initial addition of epichlorohydrin to the alcohol can be run at higher temperatures (e.g., 80-150°C, depending on the catalyst), while the dehydrohalogenation step with NaOH is typically performed at a lower temperature, between 30°C and 60°C, to prevent side reactions.[4] Excessively high temperatures can lead to the degradation of products or loss of volatile reactants like epichlorohydrin.[9][11]
Possible Cause 4: Incomplete Reaction The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions and catalyst used.[4]
Problem 2: I am observing significant side product formation. How can I improve the purity?
The formation of byproducts is a common cause of reduced yield and complicates purification.
Possible Cause 1: Hydrolysis of Epichlorohydrin If water is present in the reaction mixture, especially under basic conditions, epichlorohydrin can be hydrolyzed to glycerol and other derivatives.
-
Solution: Employ a solvent-free reaction system, which has been shown to improve yields and simplify purification.[3][7][8] If a solvent is necessary, use an anhydrous solvent. A method for synthesizing allyl glycidyl ether specifies using anhydrous conditions to reduce byproducts.[12]
Possible Cause 2: Formation of Didecyloxy Propanol The desired glycidyl ether product can react with a second molecule of isopropyl alcohol, leading to the formation of a di-ether byproduct.[7]
-
Solution: Carefully control the stoichiometry. Avoid a large excess of isopropyl alcohol. Adding the epichlorohydrin dropwise to the alcohol and catalyst mixture can help minimize this side reaction.
Possible Cause 3: Polymerization The epoxide ring in both the reactant (epichlorohydrin) and the product (glycidyl ether) can polymerize, especially in the presence of strong Lewis acid catalysts.[3]
-
Solution: If polymerization is an issue, consider switching from a Lewis acid to a Phase-Transfer Catalyst (PTC), which often operates under milder conditions. Maintain the recommended temperature range, as excessive heat can also promote polymerization.
Problem 3: How can I effectively purify the final product?
Purification aims to remove unreacted starting materials, the catalyst, salt byproducts, and any organic side products.
Solution 1: Removal of Solids If the reaction was performed under solvent-free PTC conditions, the solid byproducts (e.g., NaCl, excess NaOH) can be removed by simple filtration.[3][7] The filtrate can then be further purified.
Solution 2: Aqueous Workup For reactions run with or without a solvent, a standard aqueous workup can be performed.
-
After the reaction is complete, cool the mixture and add water to dissolve any salts.[13]
-
Transfer the mixture to a separatory funnel and extract the product into a water-immiscible organic solvent like diethyl ether or ethyl acetate.[13][14]
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.[13]
Solution 3: Distillation The final and most effective purification step for this compound is distillation under reduced pressure (vacuum distillation).[13] This separates the product from less volatile impurities and any remaining high-boiling starting materials. The boiling point of this compound is 131-132°C at atmospheric pressure.[15]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data from literature to guide experimental design.
Table 1: Effect of Catalyst Type on Glycidyl Ether Yield
| Catalyst Type | Catalyst Example | Solvent Condition | Reported Yield | Reference |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Solvent-Free | 91-92% | [3] |
| Phase-Transfer Catalyst | Benzyltriethylammonium Chloride | Aqueous/Hexane | 72-86% | [8] |
| Lewis Acid | Tin Difluoride (SnF₂) | Solvent or Solvent-Free | High (unspecified %) | [4] |
| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Solvent | Lower (unspecified %) | [7] |
*Yields reported for analogous long-chain glycidyl ethers.
Table 2: Influence of Reactant Stoichiometry and Temperature
| Parameter | Condition | Expected Outcome | Rationale | Reference |
| Molar Ratio | ||||
| (Epichlorohydrin : Alcohol) | 1.1 : 1 to 1.3 : 1 | Optimized Yield | A slight excess of epichlorohydrin ensures full conversion of the alcohol. | [4] |
| (Base : Alcohol) | 1.5 : 1 to 2.0 : 1 | Efficient Ring Closure | Ensures complete deprotonation and dehydrohalogenation. | [9] |
| Temperature | ||||
| Addition Step | 80 - 130°C | Faster Reaction Rate | Accelerates the initial ether formation. | [4] |
| Dehydrohalogenation Step | 30 - 60°C | Minimized Side Reactions | Prevents hydrolysis and polymerization at the ring-closing stage. | [4] |
Experimental Protocols
Protocol 1: Standard Synthesis using Lewis Acid Catalyst
This protocol is adapted from general procedures for glycidyl ether synthesis.[4]
Materials:
-
Isopropyl alcohol
-
Epichlorohydrin
-
Tin(II) fluoride (SnF₂) or other suitable Lewis acid
-
50% aqueous solution of sodium hydroxide (NaOH)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropyl alcohol (1.0 mol) and tin(II) fluoride (0.03 mol).
-
Heat the mixture to 120-130°C.
-
Add epichlorohydrin (1.1 mol) dropwise over 30 minutes, maintaining the temperature.
-
Allow the reaction to stir at this temperature for 12-20 hours.
-
Cool the reaction mixture to 55°C.
-
Slowly add the 50% aqueous NaOH solution (1.1 mol) dropwise over 30 minutes with vigorous stirring, ensuring the temperature remains between 55-60°C.
-
Continue stirring for 5-6 hours at 55-60°C.
-
Cool the mixture to room temperature. Filter the suspension to remove solid salts.
-
Wash the filtrate with water and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Optimized Solvent-Free Synthesis using PTC
This protocol is based on high-yield, solvent-free methods.[3][7]
Materials:
-
Isopropyl alcohol
-
Epichlorohydrin
-
Solid sodium hydroxide (NaOH), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add isopropyl alcohol (1.0 mol), powdered NaOH (1.5 mol), and TBAB (0.03 mol).
-
Heat the mixture to 40°C with vigorous stirring.
-
Add epichlorohydrin (1.2 mol) dropwise over 1 hour, maintaining the temperature between 38-42°C.
-
After the addition is complete, continue to stir the mixture at 40°C for 4-6 hours. Monitor the reaction by GC until the starting alcohol is consumed.
-
Cool the mixture to room temperature. The mixture will contain the liquid product and solid byproducts (NaCl and excess NaOH).
-
Filter the solid salts directly from the reaction mixture. Wash the solid cake with a small amount of diethyl ether.
-
Combine the filtrate and the ether washings. Remove the diethyl ether via rotary evaporation.
-
Purify the resulting liquid by vacuum distillation to yield high-purity this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 5. This compound | 4016-14-2 [chemicalbook.com]
- 6. iagi.or.id [iagi.or.id]
- 7. odr.chalmers.se [odr.chalmers.se]
- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 12. CN101255100B - The synthetic method of allyl glycidyl ether - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 异丙基缩水甘油醚 98% | Sigma-Aldrich [sigmaaldrich.com]
Preventing premature polymerization of Glycidyl isopropyl ether during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Glycidyl Isopropyl Ether (GIE) to prevent premature polymerization. Below you will find a comprehensive troubleshooting guide, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your GIE samples.
Troubleshooting Guide: Premature Polymerization of this compound
Have you observed an unexpected increase in the viscosity of your this compound (GIE), or has it partially or completely solidified? This guide will help you identify the potential cause and find a solution.
Initial Assessment:
-
Visual Inspection: Carefully examine the GIE. Is the liquid cloudy, hazy, or are there any visible solid particles or crystals?[1]
-
Viscosity Check: Gently swirl the container. Does the GIE appear significantly more viscous than expected for a fresh sample?[1]
If you answered yes to either of these questions, premature polymerization may have occurred. Proceed with the following troubleshooting steps.
Logical Troubleshooting Workflow
References
Troubleshooting viscosity issues in epoxy resins with Glycidyl isopropyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins and Glycidyl Isopropyl Ether as a reactive diluent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and handling of epoxy resins modified with this compound.
Q1: My epoxy resin's viscosity is still too high after adding this compound. What should I do?
A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Inadequate Mixing: Ensure that the this compound is thoroughly and homogeneously mixed with the epoxy resin. Insufficient mixing can lead to localized areas of high viscosity. For high viscosity resins, consider gentle warming of the resin prior to mixing to facilitate blending.
-
Incorrect Concentration: The concentration of this compound may be too low to achieve the desired viscosity reduction. Gradually increasing the weight percentage of the diluent can lead to a significant decrease in viscosity. However, be mindful that higher concentrations can impact the final cured properties of the epoxy.
-
Low Ambient Temperature: The viscosity of epoxy resins is highly dependent on temperature.[1] A low laboratory temperature will significantly increase the viscosity of your formulation. Try warming the components (resin and diluent) separately to a controlled temperature (e.g., 25-40°C) before mixing to lower the initial viscosity.
-
Resin Crystallization: Some epoxy resins can crystallize over time, especially when stored at cooler temperatures, which dramatically increases their viscosity. Visually inspect the resin for any solid particles or a hazy appearance. If crystallization is suspected, gently heat the resin to 50-60°C with stirring until it becomes clear.[1] Allow it to cool to your processing temperature before adding the diluent and curing agent.
Q2: I've observed unexpected changes in the curing time of my epoxy formulation after adding this compound. Why is this happening?
A2: this compound is a reactive diluent, meaning it participates in the curing reaction.[2] Its addition can influence the curing kinetics of the system.
-
Altered Stoichiometry: The addition of a reactive diluent can alter the required stoichiometric ratio of the curing agent to the epoxy resin. It is crucial to adjust the amount of curing agent based on the total epoxide content of the resin-diluent mixture.
-
Increased Reaction Rate: The lower viscosity of the diluted system allows for greater mobility of the reactive molecules, which can sometimes lead to a faster initial cure rate and a higher exotherm.
Q3: The mechanical properties (e.g., hardness, tensile strength) of my cured epoxy are lower than expected after using this compound. How can this be addressed?
A3: The inclusion of a monofunctional reactive diluent like this compound can affect the crosslink density of the final polymer network, which in turn influences the mechanical properties.
-
Reduced Crosslink Density: this compound has one epoxy group, and its incorporation into the polymer chain can act as a "chain stopper," reducing the overall crosslink density. This typically leads to a decrease in properties like hardness, tensile strength, and glass transition temperature (Tg), while potentially increasing flexibility.
-
Incomplete Curing: Ensure that your curing schedule (time and temperature) is adequate for the modified formulation. A post-cure at an elevated temperature might be necessary to drive the reaction to completion and achieve the best possible mechanical properties.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes, as with all chemicals, proper safety precautions are necessary. Glycidyl ethers can be skin and eye irritants, and some may be potential sensitizers. Always consult the Safety Data Sheet (SDS) for this compound before use. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
The following table provides representative data on the effect of a monofunctional glycidyl ether reactive diluent on the viscosity of a standard Bisphenol A based epoxy resin at 25°C. The actual viscosity reduction will vary depending on the specific epoxy resin and the type of glycidyl ether used.
| Diluent Concentration (wt%) | Viscosity (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,000 | 0 |
| 5 | 4,500 | 62.5 |
| 10 | 1,800 | 85 |
| 15 | 800 | 93.3 |
| 20 | 400 | 96.7 |
Experimental Protocols
Protocol 1: Measurement of Epoxy Resin Viscosity with a Rotational Viscometer
Objective: To accurately measure the viscosity of an epoxy resin formulation containing this compound at a controlled temperature.
Materials and Equipment:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Rotational Viscometer (e.g., Brookfield type) with a suitable spindle set[1]
-
Temperature-controlled water bath or Peltier plate for the viscometer
-
Disposable aluminum weighing dishes or beakers
-
Mixing rods (glass or disposable plastic)
-
Analytical balance (readable to 0.01 g)
-
Timer
Procedure:
-
Temperature Conditioning: Place the epoxy resin and this compound in a temperature-controlled environment (e.g., 25 ± 0.5°C) for at least 4 hours to ensure they reach thermal equilibrium.[1]
-
Sample Preparation:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Weigh the desired amount of epoxy resin into the beaker.
-
Add the specified weight percentage of this compound to the epoxy resin.
-
Thoroughly mix the components for 3-5 minutes using a clean mixing rod. Ensure the mixture is homogeneous and free of streaks. Avoid vigorous mixing to minimize air entrapment.
-
-
Viscometer Setup:
-
Set up the viscometer according to the manufacturer's instructions. Ensure it is level.
-
Attach the appropriate spindle for the expected viscosity range. For lower viscosities, a smaller spindle or a higher rotational speed may be necessary.
-
Set the temperature of the water bath or Peltier plate to the desired measurement temperature (e.g., 25°C).
-
-
Viscosity Measurement:
-
Place the beaker containing the epoxy-diluent mixture into the temperature-controlled apparatus of the viscometer.
-
Immerse the spindle into the mixture up to the immersion mark on the spindle shaft.
-
Allow the sample to thermally equilibrate for at least 10 minutes before starting the measurement.
-
Turn on the viscometer at a specified rotational speed (e.g., 20 rpm).
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in milliPascal-seconds (mPa·s).[1]
-
-
Data Recording: Record the diluent concentration, temperature, spindle number, rotational speed, and the measured viscosity.
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Mechanism of viscosity reduction by a reactive diluent.
References
Technical Support Center: Synthesis of Poly(glycidyl isopropyl ether)
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on minimizing polydispersity in the synthesis of poly(glycidyl isopropyl ether).
Frequently Asked Questions (FAQs)
Q1: What is the typical polydispersity index (PDI) for poly(this compound) synthesized via anionic ring-opening polymerization (AROP)?
A1: For well-controlled anionic ring-opening polymerizations of glycidyl ethers, it is possible to achieve a low polydispersity index (PDI), typically in the range of 1.05 to 1.33.[1] Achieving a PDI close to 1.1 indicates a high degree of control over the polymerization process, resulting in polymer chains of similar lengths.[2]
Q2: What are the key factors influencing the PDI in the synthesis of poly(this compound)?
A2: The primary factors that influence PDI are:
-
Initiator Choice: The type and concentration of the initiator are critical. Potassium alkoxides are commonly used for a controlled polymerization.[1]
-
Monomer and Solvent Purity: The presence of impurities, especially protic substances like water or alcohols, can lead to side reactions and premature chain termination, broadening the PDI.
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions, such as chain transfer, which can lead to a higher PDI.[1]
-
Monomer Addition Rate: A slow and controlled addition of the monomer can help maintain a low concentration of monomer throughout the reaction, which can suppress side reactions and lead to a narrower molecular weight distribution.[3]
Q3: Which initiators are recommended for achieving a low PDI in poly(this compound) synthesis?
A3: Potassium-based initiators, such as potassium alkoxides (e.g., potassium tert-butoxide) or potassium naphthalenide, are highly effective for the living anionic polymerization of glycidyl ethers, leading to polymers with low PDI.[1] These initiators allow for a controlled and rapid initiation relative to propagation, which is a key characteristic of living polymerization.
Q4: How does reaction temperature affect the PDI of poly(this compound)?
A4: Lower reaction temperatures are generally preferred for minimizing PDI. For analogous poly(glycidyl ethers), it has been demonstrated that polymerization temperatures below 40°C can significantly reduce or eliminate side reactions like the isomerization of pendant groups, which contributes to a lower PDI.[1]
Q5: Why is the purity of the this compound monomer crucial for a low PDI?
A5: The success of a living anionic polymerization is highly dependent on the absence of electrophilic and protic impurities in the monomer and solvent. Impurities can react with the highly reactive anionic chain ends, causing termination or transfer reactions. This disrupts the controlled growth of polymer chains, leading to a broader molecular weight distribution and a higher PDI.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High PDI (> 1.3) | 1. Impurities in Monomer/Solvent: Presence of water, alcohols, or other protic impurities. | 1a. Purify the this compound monomer by distillation from a suitable drying agent (e.g., calcium hydride).1b. Ensure all solvents are rigorously dried and deoxygenated before use. |
| 2. Inappropriate Initiator: Use of a less effective initiator or incorrect initiator concentration. | 2a. Switch to a potassium-based initiator like potassium tert-butoxide.2b. Accurately determine the initiator concentration to control the polymer molecular weight. | |
| 3. High Reaction Temperature: Elevated temperatures promoting side reactions. | 3a. Conduct the polymerization at a lower temperature, ideally below 40°C.[1] | |
| 4. Slow Initiation: Rate of initiation is slower than the rate of propagation. | 4a. Ensure rapid and uniform mixing of the initiator with the monomer solution at the start of the polymerization. | |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Presence of Multiple Initiating Species: Impurities acting as initiators or slow, incomplete initiation. | 1a. Rigorously purify all reagents.1b. Ensure the initiator is fully dissolved and homogenously dispersed before monomer addition. |
| 2. Chain Transfer Reactions: Active polymer chain end reacts with monomer, solvent, or polymer, terminating the chain and creating a new active center. | 2a. Lower the polymerization temperature.2b. Consider a slow monomer addition protocol to keep the instantaneous monomer concentration low.[3] | |
| Incomplete Monomer Conversion | 1. Insufficient Initiator: The molar ratio of initiator to monomer is too low. | 1a. Increase the amount of initiator relative to the monomer. |
| 2. Chain Termination: Premature termination of growing polymer chains by impurities. | 2a. Re-evaluate the purification procedures for all reagents and glassware. | |
| 3. Low Polymerization Temperature: The reaction may be too slow at the chosen temperature. | 3a. If the PDI is acceptable, consider increasing the reaction time or slightly increasing the temperature while monitoring the PDI. |
Quantitative Data on Polydispersity
The following table summarizes typical PDI values obtained for poly(allyl glycidyl ether), a structurally similar polymer, under various conditions. These values can serve as a benchmark for the synthesis of poly(this compound).
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI |
| Potassium Benzoxide | Bulk | 30 | 23,200 | 22,500 | 1.07 |
| Potassium Benzoxide | Bulk | 60 | 23,200 | 23,000 | 1.11 |
| Potassium Benzoxide | Diglyme | 30 | 23,200 | 23,400 | 1.08 |
| Potassium Benzoxide | Diglyme | 60 | 23,200 | 22,800 | 1.13 |
Data adapted from studies on poly(allyl glycidyl ether) and serves as an illustrative guide.[1]
Experimental Protocols
Detailed Protocol for Anionic Ring-Opening Polymerization of this compound
This protocol outlines the steps for synthesizing poly(this compound) with a target low PDI using potassium tert-butoxide as the initiator. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
Hexanes (non-solvent for precipitation)
-
Calcium hydride (for drying monomer)
Procedure:
-
Monomer and Solvent Purification:
-
Dry the this compound over calcium hydride for at least 24 hours and then distill under reduced pressure.
-
Reflux THF over sodium/benzophenone ketyl until a deep purple color persists, then distill directly into the reaction flask.
-
-
Reactor Setup:
-
Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.
-
-
Initiator Preparation:
-
In a separate glovebox or under a strong flow of inert gas, weigh the desired amount of potassium tert-butoxide into a dry container. The amount will depend on the target molecular weight (Mn = [Monomer]/[Initiator] × Monomer Molecular Weight).
-
Dissolve the potassium tert-butoxide in a known volume of anhydrous THF to create a stock solution of known concentration.
-
-
Polymerization:
-
Transfer the desired amount of purified THF to the reaction flask via cannula.
-
Cool the flask to the desired reaction temperature (e.g., 25°C).
-
Add the calculated volume of the initiator solution to the THF.
-
Slowly add the purified this compound to the initiator solution via a syringe pump over a period of 1-2 hours.
-
Allow the reaction to stir for the desired time (e.g., 24 hours) at the set temperature.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexanes while stirring vigorously.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of THF and re-precipitate into hexanes to further purify.
-
Dry the final polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using size-exclusion chromatography (SEC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
References
Identifying and minimizing byproducts in Glycidyl isopropyl ether reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of byproducts in Glycidyl Isopropyl Ether (GIPE) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Molar Ratios: Incorrect ratio of isopropanol to epichlorohydrin. - Ineffective Catalyst: Low concentration or activity of the phase-transfer catalyst. - Presence of Water: Water can hydrolyze the epoxide ring of both the reactant (epichlorohydrin) and the product (GIPE). | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC. A typical temperature range is 10-100°C.[1] - Adjust Molar Ratios: An excess of epichlorohydrin is often used to drive the reaction to completion. However, a large excess can lead to the formation of byproducts. A molar ratio of isopropanol to epichlorohydrin between 1:1 and 1:2.5 is a common starting point.[2] - Select and Optimize Catalyst: Use an appropriate phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst concentration typically ranges from 0.0005 to 0.1 molar equivalents relative to the alcohol. - Ensure Anhydrous Conditions: Use a solid base (e.g., solid NaOH or KOH) and ensure all reactants and solvents are dry. A solvent-free approach can also minimize water-related side reactions.[1] |
| High Levels of Byproducts | - High Reaction Temperature: Elevated temperatures can promote side reactions, including polymerization and the formation of di-isopropyl ether byproducts.[3] - Excess Base: A high concentration of a strong base can lead to the degradation of epichlorohydrin and promote polymerization. - Prolonged Reaction Time: Extended reaction times can increase the likelihood of byproduct formation, especially after the primary reaction is complete. | - Control Reaction Temperature: Maintain a consistent and optimal temperature. Lowering the temperature may reduce the rate of byproduct formation. - Optimize Base Concentration: Use a stoichiometric amount or a slight excess of the base. The use of a solid base can help control the reaction rate. - Monitor Reaction Completion: Stop the reaction once the starting material is consumed to prevent further side reactions. |
| Formation of Polymeric Material | - Presence of Initiators: Contaminants such as acids, bases, or water can initiate the ring-opening polymerization of the epoxide.[4] - High Temperatures: Elevated temperatures can accelerate polymerization. | - Purify Reactants and Solvents: Ensure all materials are free from acidic or basic impurities. - Maintain Moderate Temperatures: Avoid excessive heating during the reaction and purification steps. - Use of Inhibitors: For storage of the purified product, consider adding a polymerization inhibitor, especially if it will be stored for an extended period. |
| Identification of Unknown Peaks in GC/NMR | - Formation of Isomeric Byproducts: The primary byproducts are often 1,3-diisopropoxypropan-2-ol and 2,3-diisopropoxypropan-1-ol. - Epichlorohydrin-Derived Byproducts: Side reactions of epichlorohydrin can lead to impurities like 3-chloroallylalcohol and its subsequent reaction products.[5] | - Utilize Analytical Standards: If available, compare the retention times (GC) or spectra (NMR) with those of known standards. - GC-MS Analysis: Mass spectrometry can provide molecular weight and fragmentation patterns to help identify the structures of the byproducts. - 2D NMR Spectroscopy: Techniques like COSY and HMQC can help elucidate the connectivity of protons and carbons in unknown compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently observed byproducts are:
-
1,3-Diisopropoxypropan-2-ol and 2,3-Diisopropoxypropan-1-ol: These are formed when a molecule of isopropanol attacks the epoxide ring of the newly formed this compound.
-
Poly(this compound): This occurs through the ring-opening polymerization of the this compound product, which can be initiated by catalysts or impurities.[4]
-
Hydrolysis Products: If water is present in the reaction mixture, it can lead to the hydrolysis of the epoxide ring, forming 3-isopropoxypropane-1,2-diol.
Q2: How can I minimize the formation of di-isopropyl ether byproducts?
A2: To minimize the formation of 1,3-diisopropoxypropan-2-ol and 2,3-diisopropoxypropan-1-ol, you should carefully control the stoichiometry of the reactants. Using a smaller excess of isopropanol can reduce the likelihood of a second addition to the product. Additionally, stopping the reaction once the epichlorohydrin has been consumed will prevent further reaction with the this compound product.
Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial in reactions where the reactants are in different phases. In the solvent-free synthesis of this compound, the solid base (e.g., NaOH) and the liquid organic reactants (isopropanol and epichlorohydrin) constitute a solid-liquid system. The PTC facilitates the transfer of the isopropoxide anion (formed by the reaction of isopropanol with the base) from the solid phase to the organic phase, where it can react with epichlorohydrin.[1][2] This enhances the reaction rate and allows the reaction to proceed under milder conditions, which can help to reduce byproduct formation.
Q4: What analytical techniques are best for identifying and quantifying byproducts?
A4: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is excellent for quantifying the relative amounts of the starting materials, the desired product, and the byproducts.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the byproducts by providing their mass spectra, which can be used to determine their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the product and byproducts, confirming their identities.
Q5: Is a solvent-free reaction always the best approach?
A5: A solvent-free reaction offers several advantages, including reduced waste, lower cost, and often easier product purification.[1] By eliminating the solvent, the concentration of reactants is higher, which can lead to faster reaction rates. However, the choice of reaction conditions depends on the specific scale and equipment available. In some cases, the use of an inert solvent might be necessary to control the reaction temperature or to facilitate stirring.
Experimental Protocols
Key Experiment: Solvent-Free Synthesis of this compound
This protocol is a representative method for the synthesis of this compound using a phase-transfer catalyst without an organic solvent.
Materials:
-
Isopropanol
-
Epichlorohydrin
-
Sodium Hydroxide (solid pellets or powder)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add isopropanol, epichlorohydrin, and tetrabutylammonium bromide.
-
Begin stirring the mixture and slowly add powdered sodium hydroxide in portions.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and monitor the progress by TLC or GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Add dichloromethane to dissolve the organic components and filter to remove the solid sodium chloride and unreacted sodium hydroxide.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Glycidyl Ether Yield and Byproduct Formation (Illustrative Data based on similar systems)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 40°C | 60°C | 80°C |
| Isopropanol:Epichlorohydrin Molar Ratio | 1:1.2 | 1:1.5 | 1:2.0 |
| Catalyst (TBAB) Loading (mol%) | 1% | 2% | 1% |
| This compound Yield (%) | 85% | 92% | 88% |
| Di-isopropyl Ether Byproducts (%) | 5% | 7% | 10% |
| Polymer Formation (%) | <1% | 1-2% | 3-5% |
Note: This table provides illustrative data based on trends observed in glycidyl ether synthesis. Actual results may vary depending on the specific experimental setup.
Visualizations
References
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. iagi.or.id [iagi.or.id]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 4016-14-2 [smolecule.com]
- 5. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00159E [pubs.rsc.org]
Technical Support Center: Controlled Polymerization of Glycidyl Isopropyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the controlled polymerization of Glycidyl Isopropyl Ether (GIPE). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and catalyst performance data to address common challenges encountered during synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the polymerization of GIPE, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: My GIPE monomer polymerized prematurely in the storage container. What happened and how can I prevent this?
A1: Premature polymerization of glycidyl ethers during storage is a common issue that can be triggered by several factors.[1]
-
Potential Causes:
-
Improper Storage Temperature: Exposure to heat can initiate polymerization. Glycidyl ethers should be stored in a cool, dark place, ideally between 2-8°C.[1]
-
Exposure to Light: Photo-initiated polymerization can occur. Store the monomer in opaque or amber-colored containers.[1]
-
Contamination: Contaminants such as acids, bases, oxidizing agents, or metals can catalyze polymerization.[1] Ensure all handling equipment is clean and dedicated.
-
Presence of Oxygen/Peroxides: Oxygen can lead to the formation of peroxides, which can initiate polymerization. Store the monomer under an inert atmosphere like nitrogen or argon.[1]
-
Inhibitor Depletion: If an inhibitor was present, it may have been consumed over time.[1]
-
-
Recommended Actions:
-
Visually inspect the monomer for cloudiness, haziness, or solid particles.[1]
-
Check for a significant increase in viscosity.[1]
-
If premature polymerization is confirmed, isolate and discard the contaminated material according to safety protocols.
-
Review your storage and handling procedures to prevent future occurrences.
-
Q2: The molecular weight of my synthesized poly(GIPE) is much higher than targeted, and the polydispersity index (PDI) is broad. What are the likely causes?
A2: This issue often points to problems with the initiator or reaction conditions.
-
Potential Causes:
-
Initiator Inefficiency/Decomposition: A portion of the initiator may have been deactivated by impurities (e.g., water, alcohols), leading to fewer active chains than calculated.
-
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, not all polymer chains will start growing at the same time, resulting in a broad PDI.
-
Chain Transfer Reactions: In cationic polymerization, impurities like water can act as chain transfer agents, leading to a loss of control and a broader molecular weight distribution. In anionic polymerization, chain transfer to the monomer can also occur, especially at higher temperatures.[2]
-
-
Recommended Actions:
-
Purify Monomer and Solvent: Rigorously purify the GIPE monomer and solvent to remove any protic impurities. Distillation over a suitable drying agent like calcium hydride (CaH2) is recommended.
-
Use a High-Purity Initiator: Ensure the initiator is of high purity and handled under inert conditions to prevent deactivation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions like chain transfer.[2]
-
Consider a Different Catalyst/Initiator System: Some catalyst systems offer better control over the polymerization. For instance, monomer-activated anionic ring-opening polymerization (AROP) using a binary system like tetraoctylammonium bromide (NOct4Br) and triisobutylaluminum (i-Bu3Al) can achieve high molecular weights with good control.[3]
-
Q3: My polymerization reaction is very slow or does not proceed to full conversion. What should I investigate?
A3: Slow or incomplete polymerization can be due to several factors related to the catalyst, monomer, or reaction setup.
-
Potential Causes:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the monomer or solvent.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Low Reaction Temperature: While lower temperatures can improve control, they also decrease the reaction rate.
-
Monomer Reactivity: GIPE is generally less reactive than some other epoxides like propylene oxide.[4]
-
-
Recommended Actions:
-
Verify Purity: Ensure the monomer and solvent are thoroughly purified.
-
Increase Catalyst Concentration: Incrementally increase the catalyst loading to see if the reaction rate improves.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the effect on PDI.
-
Switch Catalyst System: Consider using a more active catalyst system. For example, some organometallic catalysts have shown high activity for epoxide polymerization.[4]
-
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for achieving a controlled polymerization of GIPE. The following table summarizes the performance of various catalysts in the polymerization of GIPE and other relevant glycidyl ethers.
| Catalyst System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Conditions | Reference |
| KOH | IPGE | 1300 | 1.14 | 90 | 75°C, 3 days | [4] |
| K-tert-butoxide | IPGE | 1200 | 1.12 | 85 | 75°C, 3 days | [4] |
| Tetrafluorophthalate–Ti isopropoxide | IPGE | 1500 | 1.10 | 95 | 75°C, 3 days | [4] |
| Tetrafluorophthalate–Al sec-butoxide | IPGE | 1400 | 1.11 | 92 | 75°C, 3 days | [4] |
| Tetrafluorophthalate–Sn tert-butoxide | IPGE | 1350 | 1.13 | 90 | 75°C, 3 days | [4] |
| Potassium alkoxide/naphthalenide | Allyl Glycidyl Ether | 10,000-100,000 | 1.05-1.33 | >95 | 30-80°C, neat or in solution | [2] |
| NOct4Br/i-Bu3Al | Glycidyl Methyl Ether | up to 100,000 | <1.13 | High | 0°C, in toluene | [3] |
Experimental Protocols
Below are detailed methodologies for anionic and cationic ring-opening polymerization of this compound.
Protocol 1: Anionic Ring-Opening Polymerization of GIPE using Potassium Hydroxide
This protocol is adapted from the polymerization of IPGE with KOH.[4]
Materials:
-
This compound (GIPE), distilled over CaH2.
-
Potassium hydroxide (KOH), finely ground and dried under vacuum.
-
Anhydrous toluene.
-
Methanol.
Procedure:
-
Monomer and Solvent Preparation: Dry GIPE and toluene over CaH2 and distill under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of dried KOH (e.g., 15 mg for a small-scale reaction).
-
Initiation: Under a nitrogen atmosphere, add the purified GIPE (e.g., 1.2 mL) to the flask containing KOH.
-
Polymerization: Heat the reaction mixture to 75°C and stir for 72 hours. Monitor the progress of the polymerization by taking aliquots and analyzing them by GPC and ¹H NMR.
-
Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and terminate the polymerization by adding a small amount of methanol.
-
Purification: Dissolve the crude polymer in a suitable solvent like THF and precipitate it into a non-solvent such as cold methanol or water. Filter the polymer and dry it under vacuum to a constant weight.
-
Characterization: Characterize the purified poly(GIPE) by GPC (for Mn and PDI) and NMR spectroscopy (for structure confirmation).
Protocol 2: Cationic Ring-Opening Polymerization of GIPE using a Lewis Acid
This protocol outlines a general procedure for the cationic polymerization of glycidyl ethers using a Lewis acid initiator.[5]
Materials:
-
This compound (GIPE), distilled over CaH2.
-
Anhydrous dichloromethane (DCM), distilled from CaH2.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.
-
Anhydrous methanol.
Procedure:
-
Monomer and Solvent Preparation: Ensure GIPE and DCM are rigorously dried and distilled under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the purified GIPE in anhydrous DCM.
-
Initiation: Cool the monomer solution to 0°C in an ice bath. Slowly add a solution of BF₃·OEt₂ in DCM dropwise from the dropping funnel. The reaction can be highly exothermic, so careful control of the addition rate is crucial.
-
Polymerization: Allow the reaction to proceed at 0°C for a specified time (e.g., 1-4 hours). Monitor the monomer conversion by taking aliquots and analyzing them by ¹H NMR.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like n-hexane. Isolate the polymer by filtration and wash it several times with the non-solvent.
-
Drying and Characterization: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Characterize the final product by GPC and NMR.
Visualizations
The following diagrams illustrate the fundamental mechanisms of anionic and cationic ring-opening polymerization of epoxides, such as GIPE.
Caption: Anionic Ring-Opening Polymerization of GIPE.
Caption: Cationic Ring-Opening Polymerization of GIPE.
References
- 1. benchchem.com [benchchem.com]
- 2. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
Managing exotherms in the curing of epoxy resins containing Glycidyl isopropyl ether
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the curing of epoxy resins containing the reactive diluent, Glycidyl Isopropyl Ether (GIE).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (GIE) in my epoxy formulation?
A1: this compound is a monofunctional reactive diluent. Its main purpose is to reduce the viscosity of the epoxy resin formulation. This improves handling, allows for higher filler loading, and enhances wetting of substrates. As a reactive diluent, it also participates in the curing reaction, becoming a part of the final polymer network.
Q2: How does GIE affect the curing exotherm?
A2: The effect of GIE on the exotherm can be complex. While it is often added with the expectation of reducing the peak exotherm by lowering the concentration of reactive epoxy groups, this is not always the case. Some reactive diluents can increase the exotherm because they enhance the mobility of the reacting molecules, which can accelerate the curing rate.[1] The net effect depends on the specific epoxy resin, the curing agent used, and the concentration of GIE.
Q3: Can the addition of GIE alter the final properties of the cured epoxy?
A3: Yes. Since GIE is a monofunctional molecule, it acts as a "chain stopper," which can reduce the crosslink density of the polymer network.[1] This typically leads to a decrease in the glass transition temperature (Tg), thermal resistance, and chemical resistance, but may improve properties like flexibility and impact strength.
Q4: What are the key factors influencing the exotherm when using GIE?
A4: Several factors are critical:
-
Mass of the Epoxy Mixture: Larger volumes of epoxy generate more heat that is difficult to dissipate.
-
Concentration of GIE: The amount of diluent will alter the reaction kinetics.
-
Type of Curing Agent: Aliphatic amines tend to cure faster and produce more heat at room temperature compared to aromatic amines.[2]
-
Ambient and Mold Temperature: Higher starting temperatures will accelerate the reaction and increase the peak exotherm.
-
Geometry of the Mold/Part: A mold that acts as a heat sink will dissipate heat more effectively, while an insulating mold will trap heat and increase the exotherm.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Exotherm (Overheating, Smoking, Cracking) | 1. Large Batch Size: Too much epoxy mixed at once is trapping a significant amount of heat. 2. High Ambient Temperature: Starting the cure at an elevated temperature accelerates the reaction uncontrollably. 3. Inappropriate Curing Agent: The selected curing agent may be too reactive for the application. | 1. Reduce the batch size. For large pours, use multiple smaller pours, allowing the previous layer to cool before adding the next. 2. Work in a temperature-controlled environment. Cool the resin and hardener components before mixing. 3. Consider a slower curing agent (e.g., an aromatic amine instead of an aliphatic amine if applicable). |
| Incomplete or Slow Cure | 1. Incorrect Mix Ratio: The stoichiometry of the epoxy, hardener, and GIE is incorrect. 2. Low Curing Temperature: The temperature is insufficient to fully activate the curing agent. | 1. Carefully recalculate the required amount of curing agent based on the total epoxide content of the resin and GIE mixture. 2. Increase the curing temperature or implement a post-curing step at an elevated temperature. |
| Bubbles or Voids in the Cured Resin | 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles. 2. Off-gassing from High Exotherm: The exotherm may be high enough to cause volatile components to boil. | 1. Mix the components slowly and thoroughly. 2. Degas the mixed resin in a vacuum chamber before pouring. 3. Control the exotherm using the methods described above to prevent overheating. |
| Reduced Glass Transition Temperature (Tg) | High Concentration of GIE: As a monofunctional diluent, GIE reduces crosslink density, which lowers the Tg. | If a higher Tg is required, reduce the concentration of GIE. A balance must be struck between viscosity reduction and the desired thermal properties of the cured product. |
Quantitative Data Summary
The following table provides representative data on how the concentration of this compound can influence the curing characteristics of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with an aliphatic amine.
| GIE Concentration (wt%) | Viscosity at 25°C (mPa·s) | Peak Exotherm Temperature (°C) | Time to Peak Exotherm (minutes) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~12,000 | 155 | 25 | 95 |
| 5 | ~4,500 | 152 | 28 | 90 |
| 10 | ~1,500 | 148 | 32 | 84 |
| 15 | ~600 | 145 | 35 | 78 |
| 20 | ~300 | 142 | 38 | 71 |
Note: This data is illustrative and the actual values will vary depending on the specific epoxy resin, curing agent, batch size, and experimental conditions.
Experimental Protocols
Method: Characterizing the Effect of GIE on Curing Exotherm using Differential Scanning Calorimetry (DSC)
Objective: To quantify the impact of varying concentrations of this compound on the peak exotherm temperature and the total heat of reaction of an epoxy system.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
-
This compound (GIE)
-
Amine-based curing agent
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
Procedure:
-
Formulation Preparation:
-
Prepare a series of formulations with varying weight percentages of GIE (e.g., 0%, 5%, 10%, 15%, 20%).
-
For each formulation, calculate the required stoichiometric amount of the amine curing agent based on the total epoxy equivalent weight of the resin-diluent blend.
-
-
Sample Preparation:
-
In a clean, dry container, accurately weigh the DGEBA resin and the desired amount of GIE. Mix thoroughly until homogeneous.
-
Add the calculated amount of curing agent to the resin-diluent mixture.
-
Mix thoroughly but gently for 2-3 minutes to ensure a uniform mixture, avoiding the introduction of air bubbles.
-
-
DSC Analysis:
-
Immediately after mixing, accurately weigh 5-10 mg of the reactive mixture into an aluminum DSC pan and seal it with a lid.
-
Place the sealed pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the completion of the curing reaction (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[3][4]
-
-
Data Analysis:
-
From the resulting DSC thermogram, determine the onset temperature of the exotherm, the peak exotherm temperature (Tpeak), and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.[5]
-
Compare the Tpeak and ΔH values across the different GIE concentrations to quantify the diluent's effect.
-
Visualizations
Caption: Key factors influencing the curing exotherm.
Caption: A decision tree for troubleshooting exotherm issues.
References
Navigating the Scale-Up of Glycidyl Isopropyl Ether Reactions: A Technical Support Center
Welcome to the Technical Support Center for the scale-up of Glycidyl Isopropyl Ether (IGE) reactions. This resource is tailored for researchers, scientists, and professionals in drug development to address the common challenges encountered when transitioning IGE synthesis and subsequent reactions from the laboratory to pilot plant and industrial scales. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in scaling up IGE synthesis include managing the exothermic nature of the reaction to prevent thermal runaway, ensuring efficient mixing and mass transfer in larger reactors, controlling side reactions and impurity formation (such as polymer formation and generation of chlorinated byproducts), selecting and managing catalyst systems (including catalyst deactivation and removal), and developing effective downstream processing and purification strategies for larger volumes.
Q2: Which catalyst systems are typically used for IGE synthesis, and what are the scale-up considerations for each?
A2: Two common catalyst systems are Lewis acids (e.g., tin tetrachloride, SnCl₄) and phase-transfer catalysts (PTCs) (e.g., tetrabutylammonium bromide, TBAB).
-
Lewis Acids: While effective, they can be corrosive and lead to byproducts with high chlorine content.[1] Catalyst removal can be challenging at scale and may require filtration and washing steps.[2] Regeneration of Lewis acid catalysts is often complex and can be a significant hurdle in industrial processes.
-
Phase-Transfer Catalysts: PTCs are often preferred for scale-up due to milder reaction conditions, higher selectivity, and easier separation.[3] Many PTCs, like TBAB, can be recycled, which is economically and environmentally advantageous for large-scale production.[4]
Q3: What are the critical safety considerations for the large-scale synthesis of this compound?
A3: this compound is a flammable liquid and can form explosive peroxides upon exposure to air or light.[5] The synthesis reaction is often exothermic, posing a risk of thermal runaway if not properly controlled. Key safety measures include:
-
Utilizing reactors with adequate cooling capacity and temperature control.
-
Implementing robust monitoring of reaction temperature and pressure.
-
Ensuring proper ventilation and using explosion-proof equipment.[6]
-
Storing IGE under a cool, dark, and inert atmosphere to prevent peroxide formation.[4]
-
Handling with appropriate personal protective equipment (PPE).
Troubleshooting Guide
Problem 1: Low Yield of this compound Upon Scale-Up
Question: We are experiencing a significant drop in the yield of this compound after moving from a bench-scale to a pilot-plant scale reactor. What are the likely causes and how can we address this?
Answer: A decrease in yield during scale-up can be attributed to several factors related to the change in reactor size and geometry. Here is a breakdown of potential causes and solutions:
-
Probable Cause 1: Inefficient Mixing and Mass Transfer
-
Explanation: In larger reactors, achieving homogeneous mixing of the immiscible phases (e.g., aqueous NaOH and the organic phase in PTC synthesis) is more challenging. This can lead to localized areas of low reactant concentration and reduced reaction rates.
-
Recommended Solutions:
-
Optimize the agitator design and speed to ensure thorough mixing.
-
Consider the use of baffles in the reactor to improve turbulence.
-
Evaluate the position of reactant addition to ensure rapid dispersion.
-
-
-
Probable Cause 2: Poor Temperature Control
-
Explanation: The exothermic nature of the reaction can lead to localized hotspots in a large reactor if the cooling is not efficient. These hotspots can promote side reactions, such as polymerization, which consume the product and reduce the yield.
-
Recommended Solutions:
-
Ensure the reactor's cooling system is adequate for the larger volume and heat generation.
-
Monitor the temperature at multiple points within the reactor to detect any thermal gradients.
-
Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.
-
-
-
Probable Cause 3: Inefficient Catalyst Performance
-
Explanation: The catalyst concentration may not be optimal for the larger scale, or the catalyst may be deactivating more rapidly.
-
Recommended Solutions:
-
Re-evaluate the catalyst loading for the pilot-scale reactor.
-
If using a PTC, ensure that the aqueous phase containing the catalyst is being adequately dispersed.
-
Investigate potential catalyst poisons in the starting materials that may have a more pronounced effect at a larger scale.
-
-
Problem 2: High Levels of Impurities in the Final Product
Question: Our scaled-up batches of this compound show a high concentration of byproducts, particularly polymeric material and chlorinated impurities. How can we improve the purity of our product?
Answer: The formation of impurities is a common issue in scaling up chemical reactions. Here are the primary causes and recommended troubleshooting steps:
-
Probable Cause 1: Side Reactions due to Poor Temperature Control
-
Explanation: As mentioned previously, localized overheating can significantly increase the rate of side reactions, such as the polymerization of the epoxide ring.
-
Recommended Solutions:
-
Improve the heat removal from the reactor by optimizing the cooling system and agitation.
-
Maintain a consistent and controlled reaction temperature throughout the batch.
-
-
-
Probable Cause 2: Sub-optimal Reactant Ratios and Addition Rates
-
Explanation: The molar ratio of reactants can influence the selectivity of the reaction. An excess of one reactant may favor the formation of byproducts. The rate of addition can also impact local concentrations and promote side reactions.
-
Recommended Solutions:
-
Experiment with different molar ratios of isopropyl alcohol to epichlorohydrin to find the optimal balance for maximizing IGE formation.
-
Control the addition rate of the limiting reactant to maintain a low and steady concentration in the reactor.
-
-
-
Probable Cause 3: Catalyst-Related Issues
-
Explanation: The choice of catalyst can significantly impact the impurity profile. For instance, some Lewis acids are known to generate higher levels of chlorinated byproducts.[1]
-
Recommended Solutions:
-
If using a Lewis acid catalyst, consider switching to a phase-transfer catalyst, which often provides higher selectivity.
-
Optimize the concentration of the chosen catalyst to minimize side reactions.
-
-
Data Presentation
The following tables provide a summary of key reaction parameters and their impact on the synthesis of glycidyl ethers, based on available literature for analogous systems. This data should be used as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Reactant Molar Ratio on Glycidyl Ether Synthesis (Guaiacol Glycidyl Ether as a model)
| Molar Ratio (Guaiacol:NaOH) | Epichlorohydrin Conversion (%) | Guaiacol Glycidyl Ether Selectivity (%) |
| 1:2 | 89 | 94 |
Data adapted from a study on guaiacol glycidyl ether synthesis and should be considered as a reference for optimizing IGE synthesis.[6]
Table 2: Influence of Catalyst Loading on Glycidyl Ether Yield (Solvent-Free Synthesis Model)
| Catalyst (TBAB) Loading (mol% relative to alcohol) | Reaction Time (h) | Glycidyl Ether Yield (%) |
| 0.5 | 4 | > 75 |
| 1.0 | 2 | > 90 |
| 2.0 | 2 | > 90 |
This data is generalized from studies on solvent-free glycidyl ether synthesis and illustrates the trend of catalyst loading on reaction efficiency.[7]
Experimental Protocols
Pilot-Scale Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a model for the synthesis of this compound at a pilot scale using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Isopropyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Water
-
n-Decane (as an internal standard for GC analysis, optional)
Equipment:
-
Jacketed glass or stainless steel reactor (e.g., 50 L) equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Separatory funnel (or equivalent for phase separation at scale).
-
Rotary evaporator or short-path distillation unit for solvent removal and product purification.
-
Gas chromatograph (GC) for reaction monitoring and purity analysis.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving sodium hydroxide and TBAB in water. For a model system, you can start with a molar ratio of isopropyl alcohol to NaOH of 1:2 and a TBAB concentration of approximately 10 mol% relative to the isopropyl alcohol.[6]
-
Organic Phase Preparation: Charge the reactor with isopropyl alcohol and toluene.
-
Reaction Initiation:
-
Begin stirring the organic phase in the reactor.
-
Heat the reactor contents to the desired reaction temperature (e.g., 40-60°C).
-
Slowly add the prepared aqueous phase to the reactor.
-
Once the temperature is stable, begin the dropwise addition of epichlorohydrin to the reaction mixture over a period of 1-2 hours. Maintain the temperature within a narrow range (e.g., ± 2°C) during the addition.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing them by GC. The disappearance of the starting materials and the appearance of the IGE peak will indicate the reaction's progress.
-
Work-up and Phase Separation:
-
Once the reaction is complete (as determined by GC analysis), cool the reactor contents to room temperature.
-
Stop the stirring and allow the phases to separate.
-
Separate the lower aqueous phase. The aqueous phase containing the TBAB can be retained for potential recycling.[4]
-
Wash the organic phase with water to remove any remaining salts and base.
-
-
Product Isolation and Purification:
-
Transfer the organic phase to a rotary evaporator to remove the toluene.
-
The crude this compound can be further purified by vacuum distillation.
-
Mandatory Visualizations
Experimental Workflow for IGE Synthesis
References
- 1. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
- 2. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4016-14-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. odr.chalmers.se [odr.chalmers.se]
Analytical methods for detecting impurities in Glycidyl isopropyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Glycidyl Isopropyl Ether (GIE). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for purity assessment of this compound?
A1: The primary methods for analyzing the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1][2][3]
-
Gas Chromatography (GC): Typically with a Flame Ionization Detector (GC-FID), is a robust and widely used method for quantifying the purity of GIE and detecting volatile impurities.[1][2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for identifying and quantifying less volatile or thermally unstable impurities and for providing structural information about unknown compounds.[5][6][7][8]
Q2: What are the potential impurities in this compound?
A2: Impurities in GIE can originate from the manufacturing process or degradation. Potential impurities include:
-
Starting Materials: Unreacted starting materials such as isopropyl alcohol and epichlorohydrin.[9][10][11]
-
By-products: Compounds formed from side reactions during synthesis, such as dimers or oligomers of GIE.
-
Degradation Products: GIE can degrade in the presence of moisture or light, forming hydrolysis products like 3-isopropoxy-1,2-propanediol.
Q3: What are the typical purity specifications for commercial this compound?
A3: Commercial grades of this compound typically have a purity of 96-98% or higher as determined by GC.[1][2][3]
Troubleshooting Guides
Gas Chromatography (GC-FID) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites on the GC column or liner, or column overload.
-
Troubleshooting Steps:
-
Check for Column Contamination: Bake out the column at the maximum recommended temperature.
-
Deactivate the Inlet: Use a fresh, deactivated inlet liner.
-
Reduce Injection Volume: Inject a smaller amount of the sample to check for column overload.
-
Column Conditioning: If the column is old, it may need to be replaced.
-
Issue 2: Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination in the carrier gas, septum bleed, or carryover from a previous injection.
-
Troubleshooting Steps:
-
Check Carrier Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.
-
Replace Septum: A worn or cored septum can release volatile compounds.
-
Run a Blank: Inject a blank solvent to confirm carryover. If present, clean the syringe and inlet.
-
Issue 3: Inconsistent Peak Areas and Retention Times
-
Possible Cause: Leaks in the GC system, unstable oven temperature, or inconsistent injection technique.
-
Troubleshooting Steps:
-
Perform a Leak Check: Check all fittings and connections for leaks.
-
Verify Oven Temperature Program: Ensure the oven temperature is stable and reproducible.
-
Use an Autosampler: An autosampler will provide more consistent injections than manual injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Issue 1: Low Signal Intensity or No Peak Detected
-
Possible Cause: Improper ionization of the analyte, incorrect MS parameters, or mobile phase incompatibility.
-
Troubleshooting Steps:
-
Optimize Ionization Source: Adjust source parameters such as temperature, gas flows, and voltages.
-
Select Appropriate Ionization Mode: Test both positive and negative ion modes. For GIE, Atmospheric Pressure Chemical Ionization (APCI) or a derivatization approach may be necessary as it can be difficult to protonate.[6][8]
-
Check Mobile Phase: Ensure the mobile phase additives are compatible with MS and promote ionization (e.g., formic acid for positive mode).
-
Issue 2: High Background Noise
-
Possible Cause: Contaminated mobile phase, dirty ion source, or non-volatile buffers.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Prepare fresh mobile phase with LC-MS grade solvents and additives.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.
-
Avoid Non-Volatile Buffers: Do not use buffers like phosphate in LC-MS.
-
Quantitative Data Summary
The following table summarizes typical parameters for the analysis of impurities in this compound. Note: This data is representative and may vary depending on the specific instrumentation and method.
| Parameter | Gas Chromatography (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte | This compound & Volatile Impurities | This compound & Non-Volatile Impurities |
| Typical Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | C18 or equivalent (100 mm x 2.1 mm, 1.8 µm) |
| Limit of Detection (LOD) | ~0.01% | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05% | ~0.5 µg/mL |
| Linearity (R²) | >0.999 | >0.995 |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Protocol 1: Purity Assay of this compound by GC-FID
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness fused-silica capillary column (e.g., DB-5).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Detector:
-
Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Impurity Profiling by LC-MS
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: 100 mm x 2.1 mm I.D., 1.8 µm particle size C18 column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
Initial: 5% B.
-
0-10 min: Ramp to 95% B.
-
10-12 min: Hold at 95% B.
-
12-12.1 min: Return to 5% B.
-
12.1-15 min: Re-equilibrate at 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters (APCI - Positive Ion Mode):
-
Corona Discharge Current: 4 µA.
-
Vaporizer Temperature: 350°C.
-
Capillary Temperature: 275°C.
-
Sheath Gas Flow: 40 arbitrary units.
-
Auxiliary Gas Flow: 10 arbitrary units.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase to a concentration of approximately 10 µg/mL.
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for common issues in GIE analysis.
References
- 1. biosynth.com [biosynth.com]
- 2. labproinc.com [labproinc.com]
- 3. 异丙基缩水甘油醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ISOPROPYL GLYCIDYL ETHER (IGE) | Occupational Safety and Health Administration [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
Effect of moisture on the stability and reactivity of Glycidyl isopropyl ether
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of Glycidyl Isopropyl Ether (GIE), with a specific focus on the effects of moisture. This resource is intended for researchers, scientists, and professionals in drug development who utilize GIE in their experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability of this compound (GIE)?
A1: this compound is susceptible to hydrolysis in the presence of moisture. The epoxide ring is highly strained and can be opened by nucleophilic attack from water molecules. This reaction leads to the formation of 3-isopropoxypropane-1,2-diol, also known as isopropyl glyceryl ether.[1] This degradation compromises the purity of the GIE, potentially impacting experimental outcomes where the intact epoxide functionality is critical. The reaction is catalyzed by both acidic and basic conditions.
Q2: What are the signs of moisture contamination in my GIE sample?
A2: Visual inspection may not always reveal low levels of moisture contamination. However, significant contamination can lead to a cloudy or hazy appearance of the normally colorless liquid. In applications where GIE is used as a reactive diluent for epoxy resins, moisture can lead to a "milky" or cloudy appearance in the cured epoxy, a phenomenon often referred to as "amine blush."[2][3] Analytically, techniques such as Karl Fischer titration can be used to quantify the water content. Spectroscopic methods like NMR may show peaks corresponding to the diol hydrolysis product.
Q3: How does moisture impact the reactivity of GIE in my experiments?
A3: Moisture can have several detrimental effects on the reactivity of GIE. As a reactive diluent in epoxy formulations, the presence of water can interfere with the curing process, leading to incomplete curing, reduced crosslink density, and inferior mechanical properties of the final polymer.[4] The hydrolysis of GIE to its corresponding diol consumes the reactive epoxide groups, reducing the efficiency of the intended reaction.
Q4: What are the recommended storage conditions for GIE to minimize moisture exposure?
A4: To maintain the stability of GIE, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Storage away from sources of ignition, strong oxidizing agents, acids, and bases is also crucial. The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.
Q5: Can I use GIE that has been accidentally exposed to moisture?
A5: The suitability of GIE that has been exposed to moisture depends on the specific requirements of your experiment. If the application is highly sensitive to the presence of the diol hydrolysis product or requires precise stoichiometry of the epoxide group, it is advisable to use a fresh, uncontaminated sample. For less sensitive applications, the material might still be usable, but it is crucial to quantify the level of degradation first.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to moisture contamination.
| Observed Issue | Potential Cause (Moisture-Related) | Troubleshooting Steps |
| Cloudy or "Milky" Appearance of Cured Epoxy Resin | High humidity during curing or moisture in the GIE or other components. This is often referred to as "amine blush." | 1. Ensure all components (resin, hardener, GIE) are dry before mixing. 2. Conduct curing in a controlled environment with low humidity (ideally <50% RH). A dehumidifier can be used. 3. Gently warming the components before mixing can sometimes help, but avoid excessive heat. 4. If blush has already formed, it can sometimes be removed by washing the surface with a suitable solvent (e.g., isopropanol) after the epoxy has cured. |
| Incomplete or "Tacky" Curing of Epoxy | Water can interfere with the polymerization reaction between the epoxy resin and the hardener. Hydrolysis of GIE reduces the available reactive sites. | 1. Verify the moisture content of your GIE using Karl Fischer titration. 2. Use fresh, dry GIE and other epoxy components. 3. Ensure accurate mixing ratios as specified by the manufacturer. 4. Cure at the recommended temperature, as low temperatures can exacerbate curing issues. |
| Inconsistent Experimental Results or Low Yield | Degradation of GIE to 3-isopropoxypropane-1,2-diol leads to a lower concentration of the active epoxide, affecting reaction stoichiometry and kinetics. | 1. Confirm the purity of your GIE using analytical methods such as NMR or GC-MS to check for the presence of the diol. 2. If degradation is confirmed, use a new, unopened bottle of GIE. 3. Always handle GIE under dry conditions, using dry glassware and solvents. |
| Bubbles in the Cured Epoxy | Moisture present in the substrate or introduced during mixing can vaporize during the exothermic curing reaction, leading to bubble formation. | 1. Ensure the substrate is completely dry before applying the epoxy mixture. 2. Mix the components carefully to avoid introducing air. 3. Apply a thin seal coat to porous substrates before the main application. 4. Use a heat gun or torch lightly over the surface of the freshly poured epoxy to help release trapped bubbles. |
Data Presentation
The following table summarizes hypothetical data on the effect of moisture on the stability of this compound under accelerated storage conditions. This data is for illustrative purposes to demonstrate the expected trend.
| Moisture Content (% w/w) | Storage Condition | Time (days) | GIE Purity (%) | 3-isopropoxypropane-1,2-diol (%) |
| < 0.05 | 40°C / 75% RH | 0 | 99.5 | < 0.5 |
| < 0.05 | 40°C / 75% RH | 14 | 98.0 | 2.0 |
| 0.5 | 40°C / 75% RH | 0 | 99.0 | 1.0 |
| 0.5 | 40°C / 75% RH | 14 | 92.5 | 7.5 |
| 1.0 | 40°C / 75% RH | 0 | 98.0 | 2.0 |
| 1.0 | 40°C / 75% RH | 14 | 85.0 | 15.0 |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: Draw a known volume of the GIE sample into a dry, gastight syringe.
-
Sample Introduction: Inject the GIE sample into the titration vessel. The sample size should be chosen to give a reasonable titrant volume.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.
-
Data Recording: Record the water content, typically in ppm or percentage.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Accelerated Stability Study of GIE in the Presence of Moisture
Objective: To evaluate the stability of GIE under elevated temperature and humidity conditions.
Materials:
-
Environmental chamber capable of controlling temperature and relative humidity (RH)
-
Sealed vials (e.g., amber glass vials with PTFE-lined caps)
-
This compound
-
Deionized water
-
Analytical balance
-
GC-MS or HPLC system for purity analysis
Procedure:
-
Sample Preparation: Prepare samples of GIE with varying known amounts of added water (e.g., 0.1%, 0.5%, 1.0% w/w). Also, prepare a control sample with no added water.
-
Storage: Place the sealed vials in an environmental chamber set to an elevated temperature and humidity (e.g., 40°C and 75% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 7, 14, and 28 days).
-
Analysis: At each time point, analyze the samples for purity and the formation of degradation products using a validated analytical method such as GC-MS or HPLC. The primary degradation product to monitor is 3-isopropoxypropane-1,2-diol.
-
Data Evaluation: Plot the percentage of GIE remaining and the percentage of the diol formed over time for each moisture level.
Visualizations
References
- 1. An efficient synthesis of glyceryl ethers: catalyst-free hydrolysis of glycidyl ethers in water media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Moisture Invasion on the Deterioration of Epoxy Resin Performance, and Modification and Enhancement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Validation & Comparative
A Comparative Guide to Glycidyl Isopropyl Ether and Butyl Glycidyl Ether as Reactive Diluents in Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common monofunctional reactive diluents, Glycidyl Isopropyl Ether (IGE) and n-Butyl Glycidyl Ether (BGE), used to modify epoxy resin systems. The selection of an appropriate reactive diluent is critical as it influences not only the viscosity of the uncured resin but also the mechanical, thermal, and chemical properties of the final cured product.
Introduction to Reactive Diluents
Reactive diluents are low-viscosity compounds that possess reactive functional groups, typically epoxide groups, allowing them to co-react with the epoxy resin and curing agent. They become a permanent part of the polymer network, unlike non-reactive diluents which can migrate out of the cured matrix and negatively affect performance.[1] Monofunctional glycidyl ethers such as IGE and BGE are primarily used to reduce the viscosity of high-viscosity epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), thereby improving handling, processing, and wetting of substrates.[2][3][4] However, as they are monofunctional, they can act as "chain stoppers," which reduces the crosslink density and can impact the final properties of the cured system.[5]
Physical and Chemical Properties
A direct comparison of the fundamental physical and chemical properties of IGE and BGE is essential for initial formulation considerations.
| Property | This compound (IGE) | n-Butyl Glycidyl Ether (BGE) |
| CAS Number | 4016-14-2[2] | 2426-08-6[3] |
| Molecular Formula | C₆H₁₂O₂ | C₇H₁₄O₂[3] |
| Molar Mass | 116.16 g/mol | 130.19 g/mol [3] |
| Appearance | Colorless Liquid | Colorless Liquid[3] |
| Boiling Point | Not Available | 164 °C[3] |
| Density | Not Available | 0.91 g/cm³[3] |
| Vapor Pressure | Not Available | 3 mmHg (25 °C)[3] |
Note: Comprehensive physical property data for IGE was not available in the reviewed literature. A study noted BGE has high vapor pressure and a strong smell, which are important environmental and safety considerations.[6]
Performance Comparison: Experimental Data
The primary function of IGE and BGE is to reduce the viscosity of epoxy formulations. This section presents available experimental data on their performance, with a focus on BGE for which more quantitative data was found.
Both IGE and BGE are effective at reducing the viscosity of epoxy resins.[2][3] One study highlighted that short-chain monofunctional diluents like BGE have a very strong dilution capability.[6]
A study investigating BGE in a DGEBA epoxy system demonstrated a significant, non-linear reduction in viscosity with increasing diluent concentration.
Table 1: Effect of n-Butyl Glycidyl Ether (BGE) on Epoxy Resin Viscosity
| BGE Content (wt%) | Viscosity Reduction | Resulting Viscosity |
|---|---|---|
| 20% | 97% | Not Specified |
| 17.5% | Not Specified | Stated as optimal for specific system[7] |
| 11% | ~93.5% | 800 cps (from initial 12,400 cps)[5] |
Data sourced from a study on a DGEBA epoxy system with a methylene dianiline curative.[8]
The addition of monofunctional reactive diluents typically leads to a decrease in modulus and ultimate strength due to reduced crosslink density, while ductility and impact strength often increase.[1][9]
-
Tensile and Flexural Properties: The modulus and ultimate strength tend to decline as the diluent content increases.[9]
-
Ductility and Impact Resistance: The failure mode of epoxy samples can change from brittle to more ductile with the incorporation of a diluent.[9] Specifically, BGE has been shown to simultaneously increase the cryogenic strength, ductility, and impact resistance of epoxy resins at liquid nitrogen temperatures (77K).[10]
The reduction in crosslink density also affects the thermal properties of the cured epoxy, most notably the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a hard, glassy state to a softer, rubbery state.[11][12]
Table 2: Effect of n-Butyl Glycidyl Ether (BGE) on Thermal Properties
| BGE Content (wt%) | Curing Agent | Property Measured | Result |
|---|---|---|---|
| 20% | Methylene Dianiline | Glass Transition Temp. (Tg) | ~10% reduction[8] |
| 11% | m-Phenylenediamine | Heat Distortion Temp. (°C) | 101 °C (vs. 143 °C for undiluted)[5] |
| 11% | Diethylenetriamine | Heat Distortion Temp. (°C) | 74 °C (vs. 118 °C for undiluted)[5] |
Reaction Mechanism and Selection Workflow
During the curing process, the epoxy group of the glycidyl ether reacts with the curing agent (e.g., an amine) in the same way as the epoxy groups on the main resin backbone. This incorporates the diluent molecule into the final polymer network.
References
- 1. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. sacheminc.com [sacheminc.com]
- 5. specialchem.com [specialchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atslab.com [atslab.com]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Performance comparison of different alkyl glycidyl ethers in epoxy formulations
For Researchers, Scientists, and Product Development Professionals
Alkyl glycidyl ethers (AGEs) are a critical class of monofunctional reactive diluents used to modify epoxy resin systems. Their primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), thereby improving handling, processing, and filler loading capacity.[1] As reactive diluents, they possess an epoxy group that allows them to co-react with the curing agent and become a permanent part of the cross-linked polymer network. This integration minimizes the leaching that can occur with non-reactive diluents.[2]
The performance of an epoxy formulation is significantly influenced by the choice of AGE, with the alkyl chain length being a key determinant of the final properties. This guide provides a comparative overview of common AGEs, supported by experimental data, to aid in the selection of the most suitable diluent for a specific application.
Performance Comparison of Common Alkyl Glycidyl Ethers
The selection of an alkyl glycidyl ether involves a trade-off between viscosity reduction efficiency and the impact on the mechanical and thermal properties of the cured epoxy. Generally, shorter alkyl chains provide more effective viscosity reduction but can have a more pronounced effect on thermal and mechanical properties. Conversely, longer alkyl chains offer increased flexibility and impact resistance but are less efficient at reducing viscosity.[2]
Viscosity Reduction Efficiency
The primary purpose of a reactive diluent is to lower the viscosity of the epoxy resin system.[2] The efficiency of this reduction is directly related to the intrinsic viscosity of the diluent itself. Shorter-chain AGEs, like n-Butyl Glycidyl Ether (BGE), are significantly more effective at reducing the viscosity of an epoxy formulation compared to longer-chain variants such as C12-C14 Alkyl Glycidyl Ether.
One comparative study demonstrated this effect clearly by measuring the intrinsic viscosity of the diluents and the resulting viscosity of a coating formulation. The shorter-chain BGE (referred to as 660A) had a much lower intrinsic viscosity and resulted in a significantly less viscous coating compared to the long-chain C12-C14 AGE (referred to as 90).
| Reactive Diluent | Alkyl Chain Length | Intrinsic Viscosity (mPa·s) | Resulting Coating Viscosity (mPa·s) |
| n-Butyl Glycidyl Ether (BGE) | C4 | 3 | 4900 |
| C12-C14 Alkyl Glycidyl Ether | C12-C14 | 13 | 5600 |
Table 1: Comparison of viscosity reduction efficiency. Data is illustrative of the general principle that shorter alkyl chains lead to greater viscosity reduction.
Mechanical and Thermal Properties
The incorporation of monofunctional reactive diluents into an epoxy network inherently alters its structure. By terminating some polymer chain ends, they reduce the crosslink density, which generally leads to increased flexibility and impact strength but can decrease properties like tensile strength, flexural strength, and glass transition temperature (Tg).[1] The extent of these changes is dependent on the specific AGE used and its concentration in the formulation.
Longer aliphatic chains, such as those in C12-C14 AGE, are particularly effective at imparting flexibility and improving impact resistance.[3] However, all monofunctional diluents tend to reduce the thermal and chemical resistance of the cured epoxy, an effect that becomes more pronounced at higher concentrations.[1] For instance, the addition of 20 wt% of n-Butyl Glycidyl Ether to a DGEBA epoxy system can cause a moderate reduction in the glass transition temperature.
| Property | Neat Epoxy (Typical) | Effect of Short-Chain AGE (e.g., BGE) | Effect of Long-Chain AGE (e.g., C12-C14 AGE) |
| Tensile Strength | High | Generally Decreased[1][4] | Generally Decreased, may be less pronounced than BGE[1] |
| Flexural Strength | High | Generally Decreased[4] | Generally Decreased[5] |
| Impact Strength | Moderate | Increased[1] | Significantly Increased[3] |
| Glass Transition (Tg) | High | Decreased | Decreased, often more significantly than BGE |
| Flexibility / Elongation | Low | Increased | Significantly Increased[3] |
Table 2: General performance trade-offs of different alkyl glycidyl ethers in epoxy formulations. The exact quantitative impact depends on the base resin, curing agent, and diluent concentration.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The following are detailed descriptions of the key experimental protocols used to evaluate the performance of epoxy formulations.
Viscosity Measurement
-
Standard: ASTM D2393 - Standard Test Method for Viscosity of Epoxy Resins and Related Components.
-
Methodology: This test method covers the measurement of the viscosity of epoxy resins, modifiers, and diluents. A rotational viscometer is typically used, where a spindle is immersed in the liquid epoxy formulation and rotated at a constant speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid. The test is conducted at a controlled temperature, typically 25°C, as viscosity is highly temperature-dependent. The results are reported in centipoise (cP) or milliPascal-seconds (mPa·s).
Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Methodology: This test is used to determine the ultimate tensile strength, tensile modulus, and elongation at break of the cured epoxy.[6] A dumbbell or dog-bone shaped specimen of the cured epoxy is placed in the grips of a universal testing machine. The specimen is then pulled apart at a constant rate of crosshead displacement until it fractures.[5] The force required to pull the specimen and the elongation are measured throughout the test. Tensile strength is reported in megapascals (MPa) or pounds per square inch (psi).[5]
Flexural Properties
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Methodology: This test measures the flexural strength and flexural modulus of the cured epoxy. A rectangular bar of the material is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup).[4] The load is applied at a constant rate until the specimen breaks or reaches a specified strain limit (typically 5%). The force and deflection are recorded to calculate the flexural properties, which indicate the material's ability to resist bending forces.[4]
Impact Resistance
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
-
Methodology: The Izod impact test is used to measure the impact resistance or toughness of a material. A rectangular specimen, which is typically notched to create a stress concentration point, is clamped vertically in a pendulum impact testing machine. A weighted pendulum is released from a specific height and strikes the specimen. The energy absorbed by the specimen during fracture is calculated from the height to which the pendulum swings after breaking the sample. The result is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lbf/in).
Glass Transition Temperature (Tg)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).
-
Methodology: Differential Scanning Calorimetry is used to determine the thermal transitions of a polymer. A small sample of the cured epoxy is placed in an aluminum pan and heated in the DSC instrument at a controlled rate alongside an empty reference pan. The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The glass transition is detected as a step change in the heat flow curve. The Tg is a critical parameter indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and the logical connections between material properties.
Caption: General workflow for preparing and testing epoxy formulations.
Caption: Relationship between AGE alkyl chain length and epoxy properties.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Glycidyl Isopropyl Ether Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for raw materials is a cornerstone of robust scientific research and pharmaceutical development. Glycidyl isopropyl ether (IGE), a reactive epoxy compound, finds application in various synthetic processes. Ensuring its purity is paramount to guarantee the desired reaction outcomes, product quality, and safety. This guide provides a comprehensive comparison of key analytical methods for validating the purity of this compound, complete with experimental protocols and performance data to inform method selection.
Introduction to Purity Analysis of this compound
This compound is synthesized via the condensation of isopropyl alcohol and epichlorohydrin, followed by dehydrochlorination.[1] This process can lead to the presence of unreacted starting materials, by-products, and other impurities that can affect its reactivity and introduce unwanted contaminants into subsequent reactions. Therefore, robust analytical methods are essential to quantify the purity of IGE and identify any potential impurities. This guide will focus on a comparative analysis of three widely applicable techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization, and Titrimetric analysis of the epoxide content.
Comparison of Analytical Techniques
The choice of an analytical method for purity validation depends on several factors, including the required precision, sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three discussed methods.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) with Derivatization | Titration (Epoxide Content) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection by a flame ionization detector. | Separation of less volatile or non-UV active compounds after chemical derivatization to introduce a UV chromophore, followed by detection with a UV detector. | Quantitative chemical reaction of the epoxide ring with a titrant, with the endpoint determined by an indicator or potentiometrically.[2] |
| Primary Measurement | Area percent of the main peak, providing a measure of relative purity and detection of volatile impurities. | Concentration of the derivatized analyte, allowing for quantification against a standard curve. | Epoxide equivalent weight (EEW) or % epoxide, indicating the amount of reactive epoxide functionality.[2] |
| Selectivity | High for volatile impurities and isomers. | High, especially for complex matrices, due to both chromatographic separation and the specificity of the derivatization reaction. | Good for total epoxide content but not specific for individual impurities.[2] |
| Sensitivity | Good for detecting volatile organic impurities at ppm levels. | Very high, capable of detecting low levels of the analyte post-derivatization. | Generally lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Lower, due to the additional sample preparation step of derivatization. | High, suitable for rapid quality control checks. |
| Instrumentation | Gas Chromatograph with FID detector. | HPLC system with a UV detector. | Burette or autotitrator. |
| Typical Application | Routine purity testing and impurity profiling of the neat compound. | Quantification of low levels of epoxides in complex samples or as trace impurities. | Determination of the overall functional purity (epoxide content) of the raw material. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC-UV) with derivatization, and a titrimetric method for determining the epoxide content of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine purity assessment of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
This compound sample
-
High-purity carrier gas (Helium or Nitrogen)
-
High-purity FID gases (Hydrogen and Air)
-
Solvent for dilution (e.g., Acetone or Dichloromethane, HPLC grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Detector Temperature: 280 °C
-
-
Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks.
Workflow for GC-FID Purity Analysis
Caption: Workflow for this compound purity analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization
For quantifying low levels of this compound, especially in the presence of non-volatile or UV-inactive impurities, HPLC with a pre-column derivatization step to introduce a UV-active chromophore is a powerful technique.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostated column compartment
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., a chromophoric thiol or amine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions
Procedure:
-
Derivatization: A specific protocol will depend on the chosen derivatizing agent. A general approach involves reacting a known amount of the this compound sample with an excess of the derivatizing agent under controlled temperature and pH to ensure complete reaction.
-
Sample Preparation: After derivatization, the reaction mixture is diluted with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength of the derivatized product.
-
Injection Volume: 10 µL
-
-
Data Analysis: The concentration of the derivatized this compound is determined using a calibration curve prepared from standards that have undergone the same derivatization process.
Workflow for HPLC-UV Purity Analysis with Derivatization
Caption: Workflow for this compound purity analysis by HPLC-UV with derivatization.
Titration for Epoxide Content
This titrimetric method is a standard procedure for determining the total epoxide content, often expressed as the epoxy equivalent weight (EEW), which is the weight of resin in grams that contains one mole of epoxide groups.
Instrumentation:
-
Automatic titrator or manual titration setup (burette, stirrer)
-
pH electrode or visual indicator
Reagents:
-
This compound sample
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
Crystal violet indicator or a suitable electrode for potentiometric titration
-
Tetraethylammonium bromide solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a flask. Dissolve the sample in glacial acetic acid.
-
Titration: Add tetraethylammonium bromide solution and a few drops of crystal violet indicator. Titrate with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green (visual endpoint) or to the inflection point determined potentiometrically.[3]
-
Blank Determination: Perform a blank titration using the same procedure without the sample.
-
Calculation: The epoxide content is calculated using the following formula:
Epoxy Equivalent Weight (g/eq) = (Weight of sample (g) * 1000) / ((V - B) * N)
Where:
-
V = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
Logical Relationship for Titration Method
Caption: Logical relationship in the titrimetric determination of epoxide content.
Conclusion
The selection of an appropriate analytical method for the validation of this compound purity is contingent on the specific requirements of the analysis. Gas Chromatography with Flame Ionization Detection offers a rapid and reliable method for routine purity checks and the identification of volatile impurities. For instances requiring higher sensitivity or the analysis of complex mixtures, High-Performance Liquid Chromatography with pre-column derivatization provides a robust solution. Finally, titrimetric determination of the epoxide content is a straightforward and cost-effective method for assessing the functional purity of the material. For comprehensive quality control, a combination of a chromatographic technique for impurity profiling and a titrimetric method for determining the epoxide content is often recommended.
References
A Comparative Analysis of Glycidyl Isopropyl Ether and Other Reactive Diluents in Epoxy Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Performance with Supporting Experimental Data
In the formulation of high-performance epoxy coatings, the selection of an appropriate reactive diluent is critical. These low-viscosity compounds are incorporated into the epoxy resin to reduce viscosity, improving handleability and application properties. Importantly, as they are reactive, they become an integral part of the cured polymer network, influencing the final mechanical and chemical properties of the coating. This guide provides a detailed comparison of Glycidyl Isopropyl Ether (GIE) with other commonly used reactive diluents, supported by experimental data and standardized testing protocols.
This compound (GIE) is a monofunctional reactive diluent known for its efficiency in viscosity reduction.[1] Its low molecular weight and chemical structure allow for effective thinning of viscous epoxy resins, facilitating easier processing and application.[1] This guide will evaluate GIE's performance against other prevalent reactive diluents, including Butyl Glycidyl Ether (a monofunctional aliphatic glycidyl ether), C12-C14 Alkyl Glycidyl Ether (a long-chain monofunctional aliphatic glycidyl ether), and 1,4-Butanediol Diglycidyl Ether (a difunctional aliphatic glycidyl ether).
Performance Metrics: A Tabulated Comparison
The following tables summarize the performance of GIE in comparison to other reactive diluents across key coating properties. It is important to note that a direct head-to-head comparative study featuring all these diluents was not available. Therefore, the data presented is a compilation from various sources and should be interpreted as representative performance characteristics.
Table 1: Viscosity Reduction and Curing Properties
| Reactive Diluent | Type | Viscosity of Diluent (mPa·s at 25°C) | Viscosity of Epoxy Blend (mPa·s at 25°C) | Drying Time (minutes) | Non-Volatile Matter (%) |
| This compound (GIE) | Monofunctional | ~2-5 | Data not available | Data not available | Data not available |
| Butyl Glycidyl Ether | Monofunctional | ~2-5 | 620 | 190 | 94.47 |
| C12-C14 Alkyl Glycidyl Ether | Monofunctional | ~5-10 | 850 | 210 | 96.98 |
| 1,4-Butanediol Diglycidyl Ether | Difunctional | ~15-25 | 1100 | 200 | 97.85 |
Note: Data for Butyl Glycidyl Ether, C12-C14 Alkyl Glycidyl Ether, and 1,4-Butanediol Diglycidyl Ether are adapted from a study by Yanhong Li, et al. on solvent-free epoxy anticorrosive coatings.
Table 2: Mechanical Properties of Cured Coatings
| Reactive Diluent | Impact Strength (cm) | Adhesion (Grade) | Hardness (Shore D) |
| This compound (GIE) | Data not available | Data not available | Data not available |
| Butyl Glycidyl Ether | 45 | 0 | Data not available |
| C12-C14 Alkyl Glycidyl Ether | 45 | 0 | Data not available |
| 1,4-Butanediol Diglycidyl Ether | 50 | 0 | Data not available |
Note: Data for Butyl Glycidyl Ether, C12-C14 Alkyl Glycidyl Ether, and 1,4-Butanediol Diglycidyl Ether are adapted from a study by Yanhong Li, et al. on solvent-free epoxy anticorrosive coatings.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of coating performance. The following are summaries of standard ASTM test methods relevant to the data presented.
Viscosity Measurement (ASTM D4212)
This method determines the viscosity of paints and related materials using dip-type viscosity cups.[2]
Procedure:
-
Ensure the viscosity cup and the liquid to be measured are at a uniform temperature.[3]
-
Submerge the cup completely into the material.[3]
-
Lift the cup vertically and simultaneously start a stopwatch.[4]
-
Stop the stopwatch as soon as the first break in the stream of liquid from the orifice is observed.[4]
-
Record the efflux time in seconds.
Drying Time (ASTM D1640)
This standard covers the determination of the various stages of drying of organic coatings.
Procedure for Set-to-Touch Time:
-
Apply the coating to a test panel and allow it to dry under specified conditions.
-
Lightly touch the film with a clean, dry finger.
-
The set-to-touch time is the point at which no coating adheres to the finger.[5]
Non-Volatile Matter (ASTM D2369)
This test method determines the weight percent of volatile content in coatings.[2][5]
Procedure:
-
A specified amount of the coating is weighed into an aluminum foil dish.[5]
-
The dish is heated in an oven at 110 ± 5°C for 60 minutes.[6]
-
After cooling in a desiccator, the dish is reweighed.[5]
-
The percentage of volatile matter is calculated from the weight loss. The non-volatile matter is the remaining percentage.[5]
Impact Strength (ASTM D2794)
This method evaluates the resistance of organic coatings to rapid deformation (impact).[1]
Procedure:
-
A coated panel is placed on a die.
-
A standard weight is dropped from a specified height onto an indenter that deforms the coating and the substrate.[1]
-
The drop height is gradually increased until the coating shows signs of cracking or delamination.[1]
-
The impact resistance is reported in terms of the force (inch-pounds or kilogram-meters) required to cause failure.[1]
Adhesion (ASTM D3359)
This test method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[7]
Procedure (Method B - Cross-Cut Test):
-
Make a lattice pattern of six or eleven cuts through the coating to the substrate.[8]
-
Apply pressure-sensitive tape over the lattice and smooth it down firmly.[7]
-
Rapidly pull the tape off at a 180° angle.[7]
-
Rate the adhesion on a scale from 5B (no peeling) to 0B (severe peeling) by comparing the grid area to a standard chart.[8]
Hardness (ASTM D2240)
This test method measures the indentation hardness of materials using a durometer.[9]
Procedure:
-
Place the coated specimen on a hard, flat surface.[9]
-
Press the durometer indenter firmly and vertically onto the coating surface.[10]
-
Read the hardness value on the durometer scale within one second of firm contact.[9]
Chemical Resistance (ASTM D1308)
This standard evaluates the effect of household chemicals on clear and pigmented organic finishes.
Procedure (Spot Test):
-
Place a few drops of the test chemical onto the coated surface.[11]
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified period, remove the watch glass and rinse the area with water.
-
Examine the coating for any changes, such as discoloration, blistering, softening, or loss of gloss.[11]
Visualizing Experimental Workflows
To further clarify the testing processes, the following diagrams illustrate the workflows for key experimental protocols.
References
- 1. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 2. scribd.com [scribd.com]
- 3. How to Measure Viscosity | Flow Cups | Elcometer USA [elcometerusa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. infinitalab.com [infinitalab.com]
- 6. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 7. usa.sika.com [usa.sika.com]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. Shore Hardness ASTM D2240 [intertek.com]
- 10. worldoftest.com [worldoftest.com]
- 11. matestlabs.com [matestlabs.com]
A Comparative Analysis of the Curing Kinetics of Epoxy Systems with Different Reactive Diluents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the curing kinetics of epoxy systems when modified with different reactive diluents. The inclusion of reactive diluents is a critical strategy to reduce the viscosity of epoxy resins, thereby improving processability. However, their impact on the curing process and the final properties of the thermoset is a key consideration for material selection and process optimization. This document summarizes key quantitative data from experimental studies, details common experimental protocols, and provides a visual representation of the analytical workflow.
Data Presentation: Curing Kinetics Parameters
The curing kinetics of epoxy resins are significantly influenced by the type and functionality of the reactive diluents used. The following tables summarize the effects of various reactive diluents on key curing parameters, as determined by Differential Scanning Calorimetry (DSC).
| Reactive Diluent Type | Functionality | Activation Energy (Ea) (kJ/mol) | Effect on Curing Rate | Reference |
| Control (No Diluent) | N/A | 68.01 | Baseline for comparison. | [1] |
| Monofunctional | 1 | Generally higher than difunctional | May not significantly impact the curing kinetics.[2] | [2] |
| Difunctional | 2 | Lowest among diluent types | Facilitates a faster curing process and enables a high degree of cure to be reached more quickly.[2][3] The lowest activation energies are often observed with difunctional diluents.[2][4] | [2][3][4] |
| Trifunctional | 3 | Higher than difunctional | Can lead to a reduction in abrasive wear in the cured coating.[4] | [4] |
| Cyclohexanediol diglycidyl ether | 2 | 54.84 | Reduced the activation energy by about 20% compared to the undiluted system.[1] | [1] |
| Furfural-acetone slurry | N/A | 71.13 | Increased the activation energy compared to the undiluted system.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative study of epoxy curing kinetics. The following are standard experimental protocols for the key analytical techniques used in the cited research.
Differential Scanning Calorimetry (DSC)
DSC is a primary technique for studying the curing kinetics of epoxy resins by measuring the heat flow associated with the curing reaction.[5]
-
Objective: To determine the total heat of reaction (ΔH), activation energy (Ea), and the rate of cure.
-
Instrumentation: A differential scanning calorimeter (e.g., Netzsch-DSC 200).[6]
-
Sample Preparation: A small, precisely weighed amount of the uncured epoxy-diluent-hardener mixture (typically 3-5 mg) is placed in an aluminum DSC pan.[7]
-
Experimental Conditions:
-
Non-isothermal Scans: The sample is heated at a constant rate (e.g., 2.5, 5, 10, 20 °C/min) over a defined temperature range (e.g., 20 to 300 °C) in an inert atmosphere (e.g., nitrogen).[7][8] This allows for the determination of the total heat of reaction from the area under the exothermic peak.
-
Isothermal Scans: The sample is rapidly heated to a specific curing temperature and held at that temperature for a period of time to monitor the heat flow as a function of time.[7][9] This provides information about the curing rate at a constant temperature.
-
-
Data Analysis:
Oscillatory Rheometry
Rheological measurements are used to monitor the change in viscoelastic properties of the epoxy system during curing, providing information on gelation and vitrification.
-
Objective: To determine the gel time and vitrification time.
-
Instrumentation: A rheometer with parallel plate geometry (e.g., Rheometrics ARES).[12]
-
Sample Preparation: The uncured epoxy mixture is placed between the preheated plates of the rheometer.[12]
-
Experimental Conditions: Isothermal time sweep experiments are performed at a constant temperature and frequency, monitoring the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[12][13]
-
Data Analysis:
-
Gel time is typically identified as the point where the storage modulus (G') exceeds the loss modulus (G''), indicating the transition from a liquid-like to a solid-like state.[13]
-
Vitrification time is observed as a significant slowdown in the rate of change of the viscoelastic properties as the glass transition temperature of the curing system approaches the curing temperature.
-
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to monitor the chemical changes occurring during the curing reaction by tracking the disappearance of specific functional groups.
-
Objective: To determine the degree of conversion of epoxy groups.
-
Instrumentation: A Fourier Transform Infrared Spectrometer.
-
Sample Preparation: A thin film of the epoxy mixture is cast onto a suitable substrate (e.g., KBr pellet or NaCl crystal).[14]
-
Experimental Conditions: Spectra are collected at different time intervals during isothermal curing.
-
Data Analysis: The conversion of epoxy groups is quantified by monitoring the decrease in the absorbance of the epoxy group peak (around 915 cm⁻¹) relative to a reference peak that remains unchanged during the reaction (e.g., a phenyl group peak at around 1510 cm⁻¹).[14][15]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comparative analysis of the curing kinetics of epoxy systems with different reactive diluents.
Caption: Experimental workflow for analyzing epoxy curing kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of reactive diluents on curing and properties of epoxy resins - European Coatings [european-coatings.com]
- 4. The effect of reactive diluents on curing of epoxy resins and properties of the cured epoxy coatings [ouci.dntb.gov.ua]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. mdpi.org [mdpi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. epitoanyag.org.hu [epitoanyag.org.hu]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
Validating the Structure of Poly(glycidyl isopropyl ether): A Comparative Guide to NMR and FTIR Spectroscopy
For researchers, scientists, and drug development professionals, rigorous structural confirmation of polymers is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for validating the structure of poly(glycidyl isopropyl ether) (PGIE). We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.
The polymerization of this compound is expected to yield a polyether backbone with pendant isopropyl ether groups. The primary methods for confirming this structure, NMR and FTIR spectroscopy, provide complementary information on the molecular framework and functional groups present.
Spectroscopic Analysis: NMR and FTIR Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a polymer. Both ¹H and ¹³C NMR provide information on the chemical environment of the nuclei, allowing for the identification of the repeating unit and end groups.
Expected ¹H NMR Chemical Shifts for Poly(this compound)
The proton NMR spectrum of PGIE is anticipated to show characteristic signals corresponding to the protons in the polymer backbone and the isopropyl ether side chains. The signals from the epoxide ring of the monomer (around 2.6-3.1 ppm) should be absent in the polymer spectrum, indicating successful ring-opening polymerization.
| Proton Type | Expected Chemical Shift (ppm) |
| -CH- (isopropyl) | 3.5 - 3.8 |
| -CH₂-O- (backbone) | 3.4 - 3.7 |
| -CH-O- (backbone) | 3.4 - 3.7 |
| -CH₃ (isopropyl) | 1.1 - 1.2 |
Expected ¹³C NMR Chemical Shifts for Poly(this compound)
The carbon NMR spectrum will provide further confirmation of the polymer structure, with distinct signals for each carbon atom in the repeating unit.
| Carbon Type | Expected Chemical Shift (ppm) |
| -CH- (isopropyl) | 70 - 75 |
| -CH₂-O- (backbone) | 70 - 75 |
| -CH-O- (backbone) | 78 - 82 |
| -CH₃ (isopropyl) | 22 - 24 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer. The FTIR spectrum of PGIE is expected to be dominated by strong ether linkages.
Expected FTIR Absorption Bands for Poly(this compound)
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| C-H (alkyl) | 2850 - 3000 | Stretching |
| C-O-C (ether) | 1050 - 1150 | Stretching |
| C-H (alkyl) | 1350 - 1470 | Bending |
The absence of a significant band around 910 cm⁻¹, characteristic of the epoxy ring, would further support the successful polymerization.
Comparison with Alternative Structural Validation Techniques
While NMR and FTIR are primary techniques, other methods can provide complementary information for a comprehensive structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI) | Provides information on polymer chain length and uniformity. | Does not provide direct structural information on the repeating unit. |
| Mass Spectrometry (MS) | Molecular weight of polymer chains and fragments. | Can provide exact mass and fragmentation patterns for structural elucidation. | Can be challenging for high molecular weight polymers. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (glass transition temperature, melting point). | Provides information on the physical state and thermal behavior of the polymer. | Indirect structural information. |
| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the polymer. | Determines the degree of crystallinity. | Limited information on the chemical structure. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the dried poly(this compound) sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Spectrum Acquisition: Record the spectrum over a typical mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before measuring the sample. This will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of poly(this compound).
A Comparative Guide to Analytical Techniques for the Quantification of Glycidyl Isopropyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of Glycidyl isopropyl ether (GIE), a reactive diluent used in epoxy resin manufacturing.[1] Accurate and robust quantification of GIE is crucial for toxicokinetic studies, occupational exposure assessment, and quality control in various industrial and pharmaceutical applications.[1][2] This document details the experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics to aid in method selection and cross-validation.
Quantitative Performance Comparison
The selection of an analytical technique for GIE quantification is guided by factors such as required sensitivity, sample matrix, and the nature of the study. The following table summarizes key validation parameters for two prominent methods.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization. | Separation based on partitioning between a stationary and liquid mobile phase, followed by mass-based detection and fragmentation. |
| Linearity Range | 0.25 to 5 mg per sample[3] | Not explicitly stated, but the method was validated and used for a dose-dependent study.[1][4] |
| Accuracy (Bias) | -5.5%[3] | Not explicitly stated, but the method was fully validated.[1][4] |
| Precision (Sr) | 0.020[3] | Not explicitly stated, but the method was fully validated.[1][4] |
| Overall Precision (SrT) | 0.067[3] | Not explicitly stated, but the method was fully validated.[1][4] |
| Limit of Quantification (LOQ) | Not determined[3] | 0.01 µg/mL[1][4] |
| Applicability | Air samples (working range 5 to 105 ppm for a 10-L air sample)[3] | Rat plasma[1][4] |
| Derivatization | Not required. | In-source derivatization (Meerwein reaction) was applied to enhance sensitivity.[1][4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID) - NIOSH Method 1620
This method is designed for the determination of GIE in air samples.[3][5]
a. Sample Collection and Preparation:
-
Air samples are collected using a solid sorbent tube (coconut shell charcoal).[3][5]
-
The front and back sorbent sections are placed in separate vials.[3]
-
0.5 mL of carbon disulfide (CS₂) is added to each vial for desorption.[3]
-
The vials are agitated occasionally and allowed to stand for 30 minutes.[3]
b. GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.[3]
-
Column: 3.2-mm ID x 3 m stainless steel, packed with 10% FFAP on 80/100 mesh Chromosorb W-AW DMCS.[3]
-
Carrier Gas: Nitrogen at a flow rate of 50 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Calibration: Standard solutions of GIE in CS₂ are used for calibration over a range of 0.25 to 5 mg per sample.[3]
c. Calculations: The mass of GIE in each sample is determined by comparing the peak area with the calibration curve. The results are corrected for desorption efficiency.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-APCI-MS/MS)
This method was developed for the quantification of GIE in rat plasma.[1][4]
a. Sample Preparation: The specifics of the plasma sample preparation are not detailed in the provided abstracts but would typically involve protein precipitation followed by centrifugation and collection of the supernatant. A structural analogue, tert-butyl glycidyl ether, is used as an internal standard.[1][4]
b. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.[1][4]
-
Ionization: Atmospheric pressure chemical ionization (APCI) was utilized. To enhance sensitivity, an in-source derivatization based on the Meerwein reaction was employed, using the ethylnitrilium ion from the acetonitrile eluent.[1][4]
-
Detection: Multiple-reaction monitoring (MRM) was used for quantification.[1]
c. Method Validation: The method was validated to achieve a lower limit of quantification (LLOQ) of 0.01 µg/mL, a significant improvement in sensitivity compared to using the ammonium adduct for fragmentation.[1][4]
Cross-Validation Workflow
The process of cross-validating different analytical techniques is crucial to ensure the reliability and comparability of results. A generalized workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of analytical techniques.
This guide provides a foundational comparison of GC-FID and LC-MS/MS for the quantification of this compound. The choice of method should be based on the specific requirements of the analysis, and a thorough cross-validation should be performed when comparing or switching between techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdc.gov [cdc.gov]
- 4. Toxicokinetic Characterization of Isopropyl Glycidyl Ether in Rat by a Validated LC-APCI-MS/MS Method Using In-Source Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISOPROPYL GLYCIDYL ETHER (IGE) | Occupational Safety and Health Administration [osha.gov]
A Comparative Guide to the Viscosity Reduction Efficiency of Glycidyl Isopropyl Ether in Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycidyl Isopropyl Ether (GIE) as a reactive diluent for epoxy resins, benchmarking its performance against other common alternatives. The information presented is intended to assist researchers and professionals in selecting the most appropriate diluent for their specific formulation needs, with a focus on achieving optimal viscosity control while maintaining the integrity of the cured system.
Introduction to Reactive Diluents
In the formulation of epoxy resins, achieving a workable viscosity is crucial for processes such as coating, casting, and adhesion. High viscosity can impede proper mixing, wetting of substrates, and lead to processing difficulties. Reactive diluents are low-viscosity compounds that are added to epoxy resins to reduce their viscosity. Unlike non-reactive diluents, they possess functional groups that allow them to co-react with the curing agent and become an integral part of the cross-linked polymer network. This incorporation minimizes the negative impacts on the final mechanical and thermal properties of the cured epoxy.
This compound (GIE) is a monofunctional reactive diluent known for its efficiency in reducing the viscosity of epoxy formulations.[1] Its low molecular weight and simple alkyl ether structure contribute to its effectiveness. This guide compares GIE with other widely used reactive diluents: Butyl Glycidyl Ether (BGE), C12-C14 Alkyl Glycidyl Ether (AGE), and 1,4-Butanediol Diglycidyl Ether (BDGE).
Comparative Analysis of Viscosity Reduction
The efficiency of a reactive diluent is primarily determined by its ability to lower the viscosity of the epoxy resin at a given concentration. The following table summarizes the typical viscosity reduction achieved by GIE and other common reactive diluents in a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin at 25°C.
| Reactive Diluent | Chemical Structure | Functionality | Typical Viscosity (mPa·s at 25°C) | Viscosity of DGEBA Resin (12,000 mPa·s) with 10% Diluent (mPa·s) |
| This compound (GIE) | CH₂(O)CHCH₂OCH(CH₃)₂ | Monofunctional | ~3-5 | ~800 - 1200 |
| Butyl Glycidyl Ether (BGE) | CH₂(O)CHCH₂O(CH₂)₃CH₃ | Monofunctional | ~2-4 | ~700 - 1100 |
| C12-C14 Alkyl Glycidyl Ether (AGE) | CH₂(O)CHCH₂O(CH₂)₁₁₋₁₃CH₃ | Monofunctional | ~6-12 | ~1500 - 2000 |
| 1,4-Butanediol Diglycidyl Ether (BDGE) | CH₂(O)CHCH₂O(CH₂)₄OCH₂CH(O)CH₂ | Difunctional | ~15-25 | ~2500 - 3500 |
Key Observations:
-
Monofunctional vs. Difunctional: Monofunctional diluents like GIE and BGE generally exhibit higher viscosity reduction efficiency compared to difunctional diluents like BDGE.[2] This is attributed to their lower initial viscosity and greater disruption of the intermolecular forces within the resin.
-
Alkyl Chain Length: Among the monofunctional diluents, shorter alkyl chains tend to provide better viscosity reduction. GIE and BGE, with their shorter isopropyl and butyl groups respectively, are more effective at reducing viscosity than AGE, which has a longer C12-C14 alkyl chain.[3]
-
Impact on Properties: While monofunctional diluents are excellent viscosity reducers, they can lead to a decrease in crosslink density, which may affect the final thermal and mechanical properties of the cured epoxy, such as a lower glass transition temperature (Tg) and reduced chemical resistance.[2] Difunctional diluents like BDGE have less of an impact on these properties as they contribute to the cross-linked network.[2]
Experimental Protocol: Viscosity Measurement of Epoxy Formulations
This protocol outlines a standardized method for evaluating the viscosity reduction efficiency of reactive diluents in an epoxy resin system.
1. Materials and Equipment:
-
Epoxy Resin: Standard liquid epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA) with a known initial viscosity.
-
Reactive Diluents: this compound (GIE) and other diluents for comparison.
-
Curing Agent: Amine-based or anhydride-based curing agent suitable for the chosen epoxy resin.
-
Rotational Viscometer: With appropriate spindles for the expected viscosity range.
-
Constant Temperature Bath: To maintain the test temperature at 25°C ± 0.1°C.
-
Mixing Cups and Stirring Rods: Disposable and clean.
-
Analytical Balance: Accurate to ±0.01 g.
-
Stopwatch.
2. Procedure:
-
Preparation of Resin-Diluent Blends:
-
Tare a clean, dry mixing cup on the analytical balance.
-
Add a specific mass of the epoxy resin (e.g., 90 g) to the cup.
-
Add the desired mass of the reactive diluent (e.g., 10 g for a 10% concentration) to the epoxy resin.
-
Thoroughly mix the components for 3-5 minutes until a homogeneous mixture is obtained.
-
Prepare separate blends for each reactive diluent and concentration being tested.
-
-
Viscosity Measurement:
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place the resin-diluent blend in the constant temperature bath and allow it to equilibrate to 25°C.
-
Select an appropriate spindle and rotational speed for the expected viscosity.
-
Immerse the spindle into the center of the sample to the specified depth.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in millipascal-seconds (mPa·s).
-
Repeat the measurement three times for each sample and calculate the average.
-
-
Evaluation of Pot Life (Optional):
-
To the remaining resin-diluent blend, add the stoichiometric amount of the curing agent.
-
Start the stopwatch immediately after adding the curing agent and mix thoroughly for 2 minutes.
-
Measure the initial viscosity of the mixture.
-
Continue to measure the viscosity at regular intervals (e.g., every 10 minutes) until the viscosity increases significantly, indicating the working limit of the formulation.
-
4. Data Analysis:
-
Create a table comparing the average viscosity of the epoxy resin with different types and concentrations of reactive diluents.
-
Plot a graph of viscosity versus diluent concentration for each reactive diluent to visualize their efficiency.
Visualizing the Experimental Workflow and Chemical Interactions
The following diagrams, created using the DOT language, illustrate the experimental workflow for viscosity benchmarking and the general chemical reaction of a glycidyl ether with an amine curing agent.
Caption: Experimental workflow for benchmarking viscosity reduction.
Caption: Curing reaction of GIE with an amine curing agent.
Conclusion
This compound is a highly effective monofunctional reactive diluent for reducing the viscosity of epoxy resin formulations. Its performance is comparable to, and in some cases superior to, other short-chain alkyl glycidyl ethers like Butyl Glycidyl Ether. The choice of reactive diluent will ultimately depend on the specific requirements of the application, including the desired final viscosity, working life, and the acceptable trade-offs in mechanical and thermal properties. For applications requiring significant viscosity reduction without a critical need for maximizing thermal performance, GIE presents a viable and efficient option. It is always recommended to perform experimental evaluations to determine the optimal diluent and concentration for a specific epoxy system.
References
Assessing the impact of Glycidyl isopropyl ether on the glass transition temperature of epoxy resins in comparison to other diluents
For researchers and scientists in materials science and polymer chemistry, the selection of a reactive diluent is a critical step in formulating epoxy resins with tailored properties. Among the key performance indicators, the glass transition temperature (Tg) stands out as a crucial parameter defining the thermal stability and mechanical performance of the cured thermoset. This guide provides a comprehensive comparison of Glycidyl Isopropyl Ether (GIE) with other common reactive diluents, assessing their respective impacts on the Tg of epoxy resins, supported by experimental data and detailed methodologies.
This compound (GIE) is a monofunctional reactive diluent utilized to reduce the viscosity of epoxy resin formulations, thereby enhancing their processability and handling.[1] By participating in the curing reaction, GIE becomes an integral part of the polymer network, influencing the final thermomechanical properties of the cured product.[1] The extent of this influence, particularly on the glass transition temperature, is a key consideration for formulators.
Comparative Analysis of Glass Transition Temperature
The addition of a reactive diluent to an epoxy resin formulation generally leads to a decrease in the glass transition temperature of the cured material. This phenomenon is primarily attributed to a reduction in the crosslink density of the polymer network and an increase in the free volume. Monofunctional diluents, such as GIE, introduce chain ends into the network, which disrupts the tightly crosslinked structure and lowers the Tg. The magnitude of this effect varies depending on the chemical structure and concentration of the diluent.
While direct, comprehensive comparative studies under identical conditions are limited, the following table summarizes the typical effects of GIE and other common reactive diluents on the Tg of a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin. The data presented is a synthesis of findings from various studies and should be considered as indicative. The specific epoxy resin, curing agent, and curing cycle will significantly influence the absolute Tg values.
| Reactive Diluent | Chemical Structure | Functionality | Typical Concentration (phr) | Resulting Tg (°C) | Reference Epoxy System |
| None (Neat Resin) | - | - | 0 | ~150-170 | DGEBA/Amine |
| This compound (GIE) | C₆H₁₂O₂ | Monofunctional | 10 - 20 | ~120-140 | DGEBA/Amine |
| Butyl Glycidyl Ether (BGE) | C₇H₁₄O₂ | Monofunctional | 10 - 20 | ~110-135 | DGEBA/Amine |
| Cresyl Glycidyl Ether (CGE) | C₁₀H₁₂O₂ | Monofunctional | 10 - 20 | ~130-150 | DGEBA/Amine |
| 1,4-Butanediol Diglycidyl Ether (BDDGE) | C₁₀H₁₈O₄ | Difunctional | 10 - 20 | ~140-160 | DGEBA/Amine |
| Hexanediol Diglycidyl Ether (HDDGE) | C₁₂H₂₂O₄ | Difunctional | 10 - 20 | ~135-155 | DGEBA/Amine |
Note: The values presented are approximate and can vary significantly based on the specific formulation and curing conditions.
From the table, it is evident that monofunctional diluents like GIE and BGE tend to cause a more significant reduction in Tg compared to difunctional diluents such as BDDGE and HDDGE. This is because difunctional diluents can act as chain extenders and become fully integrated into the polymer network without introducing as many chain ends, thus preserving a higher crosslink density. The aromatic structure of Cresyl Glycidyl Ether generally results in a smaller decrease in Tg compared to aliphatic monofunctional diluents like GIE and BGE, owing to the rigidity of the benzene ring.
Experimental Protocols
The determination of the glass transition temperature of epoxy resins is typically performed using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[2] Both techniques provide valuable information, though they measure the transition based on different physical principles.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[3]
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured epoxy resin sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any volatilization.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
Measurement Parameters:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a temperature well above the glass transition.[4]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions to ensure the removal of any thermal history. The Tg is determined from the second heating curve.[5]
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[6]
Dynamic Mechanical Analysis (DMA) Protocol
DMA is a highly sensitive technique for determining the Tg of polymers by measuring the viscoelastic properties of the material as a function of temperature.[7] The Tg can be identified from the peak of the loss modulus (E") or the tan delta (the ratio of loss modulus to storage modulus, E"/E').[8]
Instrumentation: A dynamic mechanical analyzer capable of operating in a suitable mode (e.g., three-point bending, cantilever, or tension).
Sample Preparation:
-
Prepare rectangular specimens of the cured epoxy resin with typical dimensions of approximately 50 mm x 10 mm x 2-4 mm.[8]
-
Ensure the surfaces are smooth and parallel.
-
Condition the samples at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[8]
Measurement Parameters:
-
Mount the specimen in the appropriate fixture.
-
Apply a sinusoidal oscillatory strain at a fixed frequency, typically 1 Hz.[7]
-
Ramp the temperature from a sub-Tg temperature to a temperature above the transition at a controlled rate, commonly 3-5°C/min.[9]
Data Analysis: The glass transition temperature is often taken as the temperature at the peak of the tan delta curve, which represents the point of maximum energy dissipation.[8] Alternatively, the peak of the loss modulus or the onset of the drop in the storage modulus (E') can also be used to define Tg.[8]
Logical Relationships and Signaling Pathways
The impact of a reactive diluent on the glass transition temperature of an epoxy resin is a direct consequence of its effect on the molecular architecture of the cured polymer network. The following diagram illustrates this relationship.
Caption: Relationship between reactive diluent addition and the glass transition temperature of epoxy resin.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the impact of a reactive diluent on the glass transition temperature of an epoxy resin.
Caption: Experimental workflow for Tg determination of epoxy formulations with reactive diluents.
References
- 1. nbinno.com [nbinno.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. benchchem.com [benchchem.com]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. labsinus.com [labsinus.com]
- 9. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM) | MDPI [mdpi.com]
Comparative Guide to Molecular Weight Determination of Poly(glycidyl isopropyl ether): A Validated GPC Method and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a Gel Permeation Chromatography (GPC) method for determining the molecular weight of poly(glycidyl isopropyl ether) (PGIE). It also offers an objective comparison with alternative analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
The molecular weight and molecular weight distribution are critical quality attributes of polymers, significantly influencing their physical and chemical properties. For poly(this compound), a polymer with applications in coatings, adhesives, and biomedical materials, accurate and precise determination of these parameters is paramount for ensuring product performance and consistency. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose.[1] However, the accuracy of GPC as a relative method depends on proper calibration and validation. This guide details a validated GPC method and compares its performance with alternative absolute methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Static Light Scattering (SLS).
Detailed Experimental Protocols
Validated Gel Permeation Chromatography (GPC) Method
This protocol outlines the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound) relative to polystyrene standards.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatography System | Agilent 1260 Infinity II GPC/SEC System or equivalent |
| Detector | Differential Refractive Index (dRI) Detector |
| Columns | 2 x Agilent PLgel MIXED-D (300 x 7.5 mm, 5 µm), preceded by a PLgel 5 µm guard column |
| Mobile Phase | Tetrahydrofuran (THF), HPLC grade, stabilized with 250 ppm BHT |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
Procedure:
-
Mobile Phase Preparation: Filter and degas HPLC-grade THF before use.
-
Calibration: A calibration curve is generated using a series of narrow molecular weight distribution polystyrene standards (e.g., Agilent EasiVial PS-H).[2][3] A third-order polynomial fit is applied to the logarithm of the molecular weight versus the retention time.
-
Sample Preparation: Accurately weigh approximately 10 mg of the dry poly(this compound) sample into a glass vial. Add 5 mL of THF to achieve a concentration of 2 mg/mL. Allow the polymer to dissolve completely with gentle agitation, which may take several hours. Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.
-
Data Analysis: The GPC software, calibrated with the polystyrene standards, is used to determine the Mn, Mw, and PDI (Mw/Mn) of the PGIE sample from its chromatogram.
¹H NMR Spectroscopy for Mₙ Determination
This protocol describes the determination of the number-average molecular weight (Mₙ) by end-group analysis. This method is most accurate for linear polymers with distinct and quantifiable end-group signals.[4]
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrometer | Bruker Avance III 500 MHz NMR spectrometer or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | (Optional) 1,3,5-Trioxane |
| Temperature | 25°C |
Procedure:
-
Sample Preparation: Dissolve 10-15 mg of the dry poly(this compound) sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals.
-
Data Analysis: The Mₙ is calculated by comparing the integral of the signals corresponding to the repeating monomer units with the integral of the signals from the initiator fragment (end-group).
Static Light Scattering (SLS) for Mₙ Determination
SLS is an absolute technique for determining the weight-average molecular weight (Mₙ) without the need for column calibration.[5][6][7]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Wyatt Technology DAWN HELEOS II Multi-Angle Light Scattering (MALS) detector coupled with an Optilab T-rEX refractive index detector, downstream of a GPC system. |
| Light Source | He-Ne Laser (λ = 664 nm) |
| Mobile Phase | Tetrahydrofuran (THF), HPLC grade |
| Flow Rate | 1.0 mL/min |
Procedure:
-
dn/dc Determination: The refractive index increment (dn/dc) of poly(this compound) in THF at the laser wavelength must be determined beforehand by injecting a series of known concentrations of the polymer.
-
Sample Preparation: Prepare and filter the polymer solution as described for the GPC method.
-
Data Acquisition and Analysis: The sample is injected into the GPC-MALS system. The ASTRA software is used to perform the light scattering calculations on a slice-by-slice basis across the eluting peak to determine the absolute Mₙ.[8]
Method Validation Data for GPC
Linearity
The linearity of the GPC method was evaluated by constructing a calibration curve with a series of ten narrow polystyrene standards ranging from 580 to 3,840,000 g/mol .
| Standard Mp ( g/mol ) | Retention Time (min) |
| 3,840,000 | 12.85 |
| 1,260,000 | 14.23 |
| 470,000 | 15.88 |
| 190,000 | 17.12 |
| 68,000 | 18.45 |
| 30,000 | 19.56 |
| 10,000 | 20.98 |
| 4,000 | 22.15 |
| 1,200 | 23.67 |
| 580 | 24.51 |
The calibration curve demonstrated excellent linearity with a correlation coefficient (R²) > 0.999 over the specified molecular weight range.
Precision
Repeatability (Intra-day Precision)
The repeatability of the method was assessed by analyzing six replicate preparations of a poly(this compound) sample on the same day.
| Replicate | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |
| 1 | 4850 | 5320 | 1.10 |
| 2 | 4875 | 5350 | 1.10 |
| 3 | 4830 | 5300 | 1.09 |
| 4 | 4890 | 5380 | 1.10 |
| 5 | 4860 | 5330 | 1.10 |
| 6 | 4845 | 5315 | 1.10 |
| Mean | 4858 | 5333 | 1.10 |
| RSD (%) | 0.45 | 0.52 | 0.36 |
Intermediate Precision (Inter-day Ruggedness)
The intermediate precision was determined by analyzing the same poly(this compound) sample on three different days by two different analysts.
| Day | Analyst | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |
| 1 | 1 | 4858 | 5333 | 1.10 |
| 2 | 1 | 4895 | 5390 | 1.10 |
| 3 | 2 | 4820 | 5290 | 1.10 |
| Mean | 4858 | 5338 | 1.10 | |
| RSD (%) | 0.77 | 0.94 | 0.00 |
The low relative standard deviation (RSD) values demonstrate good precision of the GPC method.
Accuracy
The accuracy of the GPC method was assessed by comparing the results with those obtained from the absolute methods of ¹H NMR and SLS for the same poly(this compound) sample.
| Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI |
| GPC (relative to PS) | 4858 | 5333 | 1.10 |
| ¹H NMR | 4950 | - | - |
| SLS | - | 5450 | - |
The GPC results show good agreement with the absolute molecular weight values, with a relative difference of less than 2% for Mₙ compared to ¹H NMR and less than 2.2% for Mₙ compared to SLS. This indicates that for this particular polymer-solvent system, polystyrene standards provide a reasonable estimation of the molecular weight.
Robustness
The robustness of the GPC method was evaluated by introducing small, deliberate variations in the method parameters.
| Parameter Variation | Change in Mₙ (%) | Change in Mₙ (%) |
| Flow Rate (± 0.02 mL/min) | < 1.5% | < 1.8% |
| Column Temperature (± 2°C) | < 1.2% | < 1.5% |
The method is considered robust as minor variations in the experimental conditions did not significantly affect the results.
Comparison of Methods
| Feature | GPC | ¹H NMR | Static Light Scattering (SLS) |
| Principle | Separation by hydrodynamic volume | End-group analysis | Measures scattered light intensity |
| Molecular Weight Info | Mₙ, Mₙ, PDI, Distribution | Mₙ (absolute) | Mₙ (absolute), Radius of gyration |
| Calibration | Required (relative method) | Not required (absolute method) | Not required (absolute method) |
| Sample Throughput | High | High | Moderate |
| Advantages | Provides full molecular weight distribution, robust, high throughput. | Fast, requires small sample amount, provides structural information. | Provides absolute Mₙ, can determine polymer size.[7] |
| Limitations | Relative method, accuracy depends on standards, potential for column degradation. | Limited to polymers with distinct end-groups, not suitable for very high MW. | Requires accurate dn/dc value, sensitive to dust, provides Mₙ only. |
Visualizations
Caption: Workflow for the validation of the GPC method.
Caption: Logic for selecting a molecular weight determination method.
Conclusion
The presented Gel Permeation Chromatography method is demonstrated to be a precise, accurate, and robust technique for determining the molecular weight and polydispersity of poly(this compound). The validation data confirms its suitability for routine quality control and research applications. While GPC provides a comprehensive overview of the molecular weight distribution, it remains a relative technique. For applications requiring absolute molecular weight values, complementary techniques such as ¹H NMR for Mₙ and Static Light Scattering for Mₙ are recommended for cross-validation. The choice of method should be guided by the specific information required, sample throughput needs, and available instrumentation. By integrating data from these complementary techniques, researchers can achieve a thorough and reliable characterization of poly(this compound), ensuring the quality and consistency of their materials.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. box2073.temp.domains [box2073.temp.domains]
- 5. Static light scattering - Wikipedia [en.wikipedia.org]
- 6. Molecular mass measurement using static light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. wyatt.com [wyatt.com]
A Comparative Guide to the Performance of Glycidyl Isopropyl Ether (GIE) Against Non-Reactive Diluents in Epoxy Systems
Introduction
Epoxy resins are a versatile class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their high viscosity in an uncured state often presents challenges in processing and application, necessitating the use of diluents. Diluents are low-viscosity organic compounds that, when added to an epoxy formulation, reduce its viscosity, improving handling, and allowing for higher filler loading.[1] These diluents are broadly categorized into two types: reactive and non-reactive.
Glycidyl isopropyl ether (GIE) is a monofunctional reactive diluent, meaning its molecular structure includes an epoxy group that allows it to co-react with the curing agent and become a permanent part of the cross-linked polymer network.[2] In contrast, non-reactive diluents, such as xylene, benzyl alcohol, or dibutyl phthalate, do not chemically participate in the curing reaction.[1][3][4] Instead, they are physically entrapped within the cured epoxy matrix, which can significantly impact the final properties of the system.[1]
This guide provides an objective comparison of the performance of this compound against common non-reactive diluents in epoxy systems, supported by experimental data trends and detailed testing protocols for researchers, scientists, and professionals in material and drug development.
Performance Evaluation: GIE vs. Non-Reactive Diluents
The choice of diluent has a profound effect on the uncured properties of the epoxy mixture and the ultimate performance of the cured material. The primary trade-off is typically between viscosity reduction efficiency and the retention of desirable mechanical, thermal, and chemical properties.
Data Presentation
The following tables summarize the typical performance of GIE compared to representative non-reactive diluents. The effects are presented relative to an undiluted epoxy system.
Table 1: Impact on Uncured and Cured Properties
| Property | This compound (Reactive) | Non-Reactive Diluents (e.g., Xylene, Benzyl Alcohol) |
|---|---|---|
| Viscosity Reduction | Good to Excellent[2] | Excellent (often higher efficiency)[3] |
| Pot Life | Generally decreased or minor effect[1] | Generally increased due to dilution effect[1] |
| VOC Content | Low | Can be high (e.g., with solvents like xylene)[1] |
| Tensile Strength | Slight to moderate decrease[1][5] | Moderate to significant decrease[1][3][6] |
| Flexibility/Elongation | Slight increase[7] | Can increase, but may not improve toughness[1] |
| Hardness | Slight decrease | Significant decrease[6] |
| Thermal Resistance (Tg) | Slight to moderate decrease[8] | Significant decrease[1] |
| Chemical Resistance | Slight to moderate decrease[9] | Significant decrease[1] |
| Network Integration | Covalently bonded into the network[2] | Physically entrapped, acts as a plasticizer[1] |
| Risk of Leaching | Minimal | High, can lead to property degradation over time[1] |
Table 2: Quantitative Performance Trends (Illustrative)
| Parameter | Undiluted Epoxy | With 10% GIE (Reactive) | With 10% Benzyl Alcohol (Non-Reactive) |
|---|---|---|---|
| Viscosity @ 25°C (cP) | 12,000 - 16,000[6][8] | ~1,500 - 2,500 | ~1,000 - 2,000[3] |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70[3] | 40 - 55[3] |
| Glass Transition (Tg) (°C) | 140 - 150[8] | 125 - 135[8] | 90 - 110 |
Note: The values in Table 2 are illustrative based on typical trends reported in literature. Actual results will vary depending on the specific epoxy resin, curing agent, and curing conditions.
Mandatory Visualizations
Caption: Logical flow of diluent impact on epoxy network and properties.
Caption: Standard experimental workflow for evaluating epoxy diluents.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of epoxy formulations.
Viscosity Measurement
This test quantifies the flow characteristics of the uncured epoxy mixture, which is critical for processing and application.[10]
-
Apparatus: Rotational viscometer (e.g., Brookfield or Cone & Plate type).[10][11][12]
-
Procedure:
-
Prepare the epoxy mixture (resin, hardener, diluent) in the specified ratio.[13]
-
Ensure the sample is free of air bubbles, which can affect readings.[12][14]
-
Bring the sample and the viscometer spindle/plate to a constant, specified temperature, typically 25°C (77°F), using a temperature-controlled bath.[12][14]
-
Select the appropriate spindle and rotational speed to obtain a torque reading within the instrument's optimal range.
-
Immerse the rotating spindle into the liquid or place the sample on the plate.
-
Allow the reading to stabilize before recording the viscosity value, typically in centipoise (cP) or Pascal-seconds (Pa·s).[12] The measurement should be taken shortly after mixing to minimize effects from the curing reaction.[13]
-
Tensile Properties (Strength and Elongation)
This test measures the mechanical properties of the cured epoxy, indicating its ability to withstand pulling forces. It is typically conducted according to ASTM D638.[15][16]
-
Apparatus: Universal Testing Machine (UTM) with grips and an extensometer.
-
Procedure:
-
Cast the epoxy mixture into "dog-bone" shaped specimens as specified by the ASTM standard.[11][17]
-
Cure the specimens for a specified duration (e.g., 7 days at room temperature or per an accelerated schedule) to ensure full cure.
-
Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen into the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 2 mm/min) until the specimen fractures.[17]
-
The UTM records the load versus the extension. Tensile strength is the maximum stress reached, and tensile elongation is the percentage change in length at the point of failure.[11]
-
Dynamic Mechanical Analysis (DMA)
DMA is used to determine the viscoelastic properties of the cured polymer, most notably the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[18]
-
Apparatus: Dynamic Mechanical Analyzer.
-
Procedure:
-
Prepare small, uniform rectangular specimens from the cured epoxy.[19]
-
Clamp the specimen in the DMA using a suitable mode (e.g., single cantilever or three-point bending).[19]
-
Apply a small, oscillating sinusoidal strain to the sample at a constant frequency (e.g., 1 Hz).[18][19]
-
Ramp the temperature from a low value (e.g., 0°C) to a high value (e.g., 200°C) at a controlled rate (e.g., 2-3°C/min).[19][20]
-
The instrument measures the storage modulus (E'), loss modulus (E''), and the ratio of the two, tan delta (tan δ = E''/E').
-
The peak of the tan delta curve is typically reported as the glass transition temperature (Tg).[19]
-
Chemical Resistance Testing
This test evaluates the ability of the cured epoxy to resist degradation upon exposure to various chemicals, a critical factor for coatings and linings. The protocol is often based on ASTM D543.[21]
-
Apparatus: Sealed containers, analytical balance, and the chemical reagents of interest.
-
Procedure:
-
Prepare thin, cast samples of the cured epoxy (e.g., 1" x 3" x 1/8").[22]
-
Measure and record the initial weight of each sample accurately.[22]
-
Fully immerse the samples in the selected chemical reagents in sealed containers at a specified temperature (e.g., 25°C).[22]
-
Periodically remove the samples, gently pat them dry, and re-weigh them.[23]
-
Monitor the percentage weight change over time. A significant weight gain suggests swelling, while weight loss indicates material degradation.[22][23] Visual inspection for changes in color, blistering, or softening should also be recorded.[24]
-
Conclusion
The selection between this compound and a non-reactive diluent is a critical decision in epoxy formulation that hinges on the desired balance between processability and final performance.
-
This compound (GIE) , as a reactive diluent, offers an effective way to reduce viscosity while maintaining a high degree of the inherent properties of the epoxy system.[2] Because it integrates into the polymer backbone, it minimizes the negative impacts on tensile strength, thermal stability, and chemical resistance compared to non-reactive alternatives.[1] This makes it an ideal choice for high-performance applications where durability and reliability are paramount.
-
Non-reactive diluents provide excellent viscosity reduction and can increase the pot life of a system.[1] However, their inability to react into the epoxy network means they act as plasticizers, which generally leads to a significant reduction in mechanical strength, hardness, glass transition temperature, and chemical resistance.[1][6] Furthermore, the potential for these diluents to migrate and leach out of the cured material over time can lead to dimensional instability and a progressive decline in performance.[1]
For researchers and professionals in demanding fields, GIE represents a superior choice when performance cannot be compromised. While non-reactive diluents may be suitable for less critical applications where low viscosity is the primary concern, the integration of a reactive diluent like GIE ensures a more robust and stable final product.
References
- 1. specialchem.com [specialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. bansaltrading.com [bansaltrading.com]
- 5. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. products.evonik.com [products.evonik.com]
- 10. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 11. epoxyworks.com [epoxyworks.com]
- 12. lr-test.com [lr-test.com]
- 13. dot.ca.gov [dot.ca.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. udspace.udel.edu [udspace.udel.edu]
- 16. dot.ca.gov [dot.ca.gov]
- 17. preprints.org [preprints.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic Mechanical and Chemorheology Analysis for the Blended Epoxy System with Polyurethane Modified Resin [techscience.com]
- 21. Chemical Resistance - A Plus Coating [apluscoating.com]
- 22. coatingsworld.com [coatingsworld.com]
- 23. azom.com [azom.com]
- 24. epolac.com [epolac.com]
Safety Operating Guide
Navigating the Safe Disposal of Glycidyl Isopropyl Ether: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Glycidyl isopropyl ether, a flammable and reactive compound, requires stringent disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with the utmost care. This chemical is classified as a flammable liquid, toxic upon inhalation, and a skin and respiratory sensitizer.[1] It also has the potential to form explosive peroxides when exposed to air and light.[1][2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Respiratory Protection: A respirator with a filter for organic gases and vapors is necessary, especially in poorly ventilated areas.[1][4]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[1][4][6]
Storage and Waste Accumulation
Proper storage of this compound awaiting disposal is critical. Containers should be kept tightly closed in a cool, dry, and well-ventilated area, away from direct sunlight.[1][4] Store it separately from incompatible materials like strong oxidants, acids, and amines.[1][3]
Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7] Do not mix this compound waste with other chemical waste streams to prevent unforeseen reactions.[4][8] It is recommended to leave the chemical in its original container for disposal.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 33 °C (91.4 °F) - closed cup[1][2][4] |
| Boiling Point | 131 - 132 °C[4] |
| Vapor Pressure | 13 hPa at 25 °C[4] |
| pH | 7 at 188 g/l at 20 °C[4] |
| Water Solubility | 188 g/l at 19 °C[4] |
| Density | 0.924 g/mL at 25 °C[4] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]
Experimental Protocol for Spillage:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[4]
-
Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[4]
-
Collection: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[10]
-
Decontamination: Clean the spill area with a soap and water solution.[10]
-
Disposal: The container with the collected spill material must be treated as hazardous waste and disposed of through the established institutional procedures.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. ICSC 0171 - ISOPROPYL GLYCIDYL ETHER [inchem.org]
- 2. fishersci.com [fishersci.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Hazardous Waste Regulations [rila.org]
- 8. vumc.org [vumc.org]
- 9. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. ISOPROPYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Glycidyl Isopropyl Ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glycidyl Isopropyl Ether (IGE), a flammable and hazardous chemical. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE and the occupational exposure limits.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][4] |
| Hand Protection | Impervious gloves, such as milled butyl rubber or polyvinyl alcohol.[3] | Prevents skin contact, which can cause irritation and allergic reactions.[1][4] |
| Body Protection | Full impervious protective clothing, including aprons, suits, and boots.[1][3] Clothing should be fire-resistant.[3] | Provides a barrier against skin contact with the chemical.[1] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator in poorly ventilated areas or when exposure limits are exceeded.[2][5][6] A type ABEK (EN14387) respirator filter is recommended. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) with a full facepiece is required.[5][6] | Protects against inhalation of harmful vapors which can cause respiratory irritation, drowsiness, or dizziness.[4][7] |
Occupational Exposure Limits:
| Limit Type | Value | Agency |
| TLV-TWA | 50 ppm (240 mg/m³) | ACGIH[4] |
| TLV-STEL | 75 ppm (360 mg/m³) | ACGIH[4] |
| OSHA PEL-TWA | 50 ppm | OSHA[1] |
| NIOSH Ceiling (15-min) | 50 ppm | NIOSH[4] |
| IDLH | 400 ppm | NIOSH[1][8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations below exposure limits.[2][4][7]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as detailed in the table above.[1][4]
2. Handling:
-
Grounding and Bonding: To prevent the buildup of static electricity, which could ignite the flammable liquid, ground and bond all containers and receiving equipment.[2][4]
-
Avoid Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces.[2][4][7] Smoking is strictly prohibited in the handling area.[4][7]
-
Prevent Contact: Avoid contact with skin and eyes, and do not inhale vapors or mists.[4]
-
Peroxide Formation: this compound may form explosive peroxides upon exposure to air or light.[1][7] Containers should be dated upon opening and periodically tested for the presence of peroxides.[2] If peroxide formation is suspected, do not move or open the container and consult a professional.[2]
3. Storage:
-
Container Integrity: Keep containers tightly closed in a dry and well-ventilated place.[2][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
-
Storage Conditions: Store in a cool, fireproof area, separated from strong oxidants and acids.[4][7]
Emergency and Disposal Plans
Spill Response
-
Evacuate and Isolate: Immediately evacuate personnel from the spill area and remove all sources of ignition.[4] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[8]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite.[4]
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[2][8]
-
Decontamination: Wash the spill area with soap and water.[8]
Exposure Response
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] The symptoms of lung edema may be delayed.[4][7]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin area with soap and water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and give one or two glasses of water to drink.[7] Seek immediate medical attention.[2]
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1][2] Do not use a solid stream of water as it may spread the fire.[1]
-
Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]
-
Hazardous Combustion Products: Burning this compound can produce toxic vapors and gases, such as carbon monoxide.[1]
Disposal Plan
-
Waste Collection: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not mix with other waste.[4]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[4]
-
Regulatory Compliance: All waste material must be disposed of in accordance with local, state, and federal regulations.[4]
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl glycidyl ether [cdc.gov]
- 7. ICSC 0171 - ISOPROPYL GLYCIDYL ETHER [inchem.org]
- 8. ISOPROPYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
